Technical Documentation Center

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
  • CAS: 73975-59-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Properties, Synthesis, and Applications of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Executive Summary Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. As a core indo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. As a core indole-3-carboxylate derivative, it serves as a critical synthetic intermediate for a variety of broad-spectrum antiviral agents—most notably analogs of Arbidol (Umifenovir)—and selective enzyme inhibitors [1]. This technical guide provides a rigorous examination of its physicochemical properties, standardized synthesis via the Nenitzescu reaction, and its downstream pharmacological utility.

Physicochemical Profiling

Accurate structural and physical data are paramount for structure-property relationship (SPR) modeling, analytical validation, and downstream derivatization. The table below consolidates the verified properties of this compound [2][3].

PropertyValue
Chemical Name Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
CAS Registry Number 73975-59-4
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Exact Mass 219.0895 Da
Structural Core 5-hydroxyindole
Substitutions 1-Methyl, 2-Methyl, 3-Methyl ester
Appearance Solid (crystalline powder)
Solubility Profile Soluble in DMSO, Methanol, Ethyl Acetate

Core Synthetic Methodology: The Nenitzescu Indole Synthesis

The most robust and scalable method for synthesizing 5-hydroxyindole derivatives is the Nenitzescu indole synthesis. This pathway involves the condensation of a 1,4-benzoquinone with a β -aminocrotonic ester. For this specific target, the reagents are p-benzoquinone and methyl 3-(methylamino)crotonate [2].

Expertise & Causality in Experimental Design: The reaction proceeds via a Michael addition of the enamine to the quinone, followed by intramolecular cyclization and dehydration. Temperature control is critical; maintaining the reaction strictly at 60–70 °C ensures sufficient kinetic energy for the cyclization step while preventing the oxidative degradation or polymerization of p-benzoquinone, which is highly reactive. The choice of ethyl acetate as a solvent ensures that the intermediate Michael adduct remains soluble throughout the transformation.

Self-Validating Protocol:

  • Reagent Preparation: Dissolve 1.0 equivalent of methyl 3-(methylamino)crotonate in anhydrous ethyl acetate under an inert nitrogen atmosphere.

  • Electrophile Addition: Slowly add 1.05 equivalents of p-benzoquinone to the solution over 30 minutes. Causality: Slow addition prevents a sudden exothermic spike and minimizes the formation of unwanted hydroquinone byproducts.

  • Thermal Condensation: Heat the mixture to 60–70 °C and stir for 2–4 hours. In-Process Control: Monitor the disappearance of the crotonate via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the starting material spot is fully consumed.

  • Quenching and Neutralization: Cool the reaction to room temperature and wash the organic layer with a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution. Causality: This step is self-validating; it neutralizes acidic byproducts and extracts unreacted quinone/hydroquinone into the aqueous phase, effectively self-purifying the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield the pure methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

NenitzescuSynthesis A p-Benzoquinone (Electrophile) C Michael Addition (Ethyl Acetate, 60-70°C) A->C B Methyl 3-(methylamino)crotonate (Nucleophile) B->C D Cyclization & Dehydration (Intramolecular Condensation) C->D E Methyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate D->E F Workup (5% NaHCO3 Wash, Extraction) E->F

Workflow of the Nenitzescu synthesis for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

Pharmacological Significance & Downstream Applications

The structural architecture of methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate makes it a privileged scaffold in drug discovery.

Antiviral Development (Arbidol Analogs): This compound is a direct precursor to potent antiviral agents. Functionalization at the 4-position (via a Mannich reaction to add a dimethylaminomethyl group) and the 6-position (via halogenation) yields derivatives closely related to Arbidol (Umifenovir) [4]. Arbidol and its analogs exhibit broad-spectrum antiviral activity, including efficacy against Influenza and SARS-CoV-2. The mechanism of action involves the indole core intercalating into the hydrophobic pocket of the viral hemagglutinin (HA) glycoprotein. This binding stabilizes the HA protein, preventing the low-pH-induced conformational change necessary for the fusion of the viral envelope with the host cell endosomal membrane [2].

Enzyme Inhibition: Beyond virology, derivatives of this indole-3-carboxylate are potent inhibitors of 5-lipoxygenase (5-LO), an enzyme critical in the arachidonic acid cascade and inflammatory responses. The 5-hydroxyl group is essential for chelating the active-site iron in 5-LO, making this intermediate invaluable for anti-inflammatory drug design.

AntiviralMechanism V Influenza/Viral Particle HA Hemagglutinin (HA) Glycoprotein V->HA Bind Binding to HA Hydrophobic Pocket HA->Bind Drug Indole-3-carboxylate Derivative (Synthesized from Precursor) Drug->Bind Block Inhibition of HA Conformational Change Bind->Block Protect Prevention of Viral Membrane Fusion Block->Protect

Mechanism of action for indole-3-carboxylate antiviral derivatives targeting viral entry.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized intermediate before downstream application, the following analytical parameters must be validated:

  • HPLC (High-Performance Liquid Chromatography): Purity should exceed 98%. Use a C18 reverse-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. The indole core exhibits strong UV absorbance at 254 nm and 280 nm.

  • 1H NMR (Proton Nuclear Magnetic Resonance): Key diagnostic peaks include the singlet for the N-methyl group (~3.6 ppm), the singlet for the C2-methyl group (~2.6 ppm), the methyl ester protons (~3.8 ppm), and the aromatic protons of the indole ring. The 5-OH proton typically appears as a broad singlet exchangeable with D2​O .

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 220.1, confirming the molecular weight.

References

  • Title: Mecarbinate | C13H15NO3 | CID 616236 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ethyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Source: Pharmaffiliates URL: [Link]

Exploratory

Comprehensive Technical Guide on Methyl 5-Hydroxy-1,2-Dimethyl-1H-Indole-3-Carboxylate: Molecular Weight Profiling, Synthesis, and Analytical Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: ) Executive Summary In the landscape of antiviral and anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: )

Executive Summary

In the landscape of antiviral and anti-inflammatory drug discovery, the 5-hydroxyindole core serves as a privileged scaffold. Specifically, Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a critical intermediate in the synthesis of broad-spectrum antivirals, including Umifenovir (Arbidol) analogues. This whitepaper provides an in-depth technical analysis of this compound, focusing on its exact molecular weight determination, physicochemical profiling, and the causality behind its synthetic and analytical workflows.

Physicochemical Profiling and Molecular Weight Analysis

For pharmaceutical intermediates, relying on average molecular weight is insufficient during high-resolution mass spectrometry (HRMS) tracking and isotopic labeling studies. The exact monoisotopic mass must be calculated to differentiate the target compound from isobaric impurities that may arise during scale-up.

The molecular formula for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is C₁₂H₁₃NO₃ .

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
Chemical Formula C₁₂H₁₃NO₃Defines the elemental composition for synthesis planning.
Average Molecular Weight 219.24 g/mol Used for standard stoichiometric calculations and bulk yield tracking.
Monoisotopic Mass 219.0895 DaCritical for exact mass targeting in HRMS (e.g., Q-TOF or Orbitrap).
[M+H]⁺ Ion Mass 220.0973 DaThe primary target ion in positive Electrospray Ionization (ESI+).
Elemental Analysis C: 65.74%, H: 5.98%, N: 6.39%, O: 21.89%Used for orthogonal purity validation via combustion analysis.
Hydrogen Bond Donors 1 (Phenolic -OH)Influences target binding affinity and solubility.
Hydrogen Bond Acceptors 3 (N, O, O)Dictates interactions with polar stationary phases in chromatography.

Synthetic Methodology: The Nenitzescu Indole Synthesis

The most efficient route to construct the highly substituted 5-hydroxyindole core is the . This convergent approach avoids the multi-step functionalization of a pre-formed indole by directly condensing a 1,4-benzoquinone with a β-aminocrotonic ester.

Mechanistic Causality

The reaction is initiated by a Michael addition of the enamine to the benzoquinone, forming an enaminohydroquinone intermediate. This is followed by an oxidation-reduction cycle and an intramolecular cyclization. We utilize methyl 3-(methylamino)but-2-enoate to simultaneously install the N-methyl (C1), methyl (C2), and methyl ester (C3) groups in a single, highly atom-economical step.

G A 1,4-Benzoquinone C Michael Addition (C-C Bond Formation) A->C B Methyl 3-(methylamino) but-2-enoate B->C D Enaminohydroquinone Intermediate C->D E Oxidation & Cyclization D->E F Methyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate E->F

Synthetic workflow of the Nenitzescu indole synthesis for the target compound.

Self-Validating Protocol: Synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

This protocol incorporates in-process controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Step 1: Reagent Preparation Dissolve 10.0 mmol of 1,4-benzoquinone in 15 mL of glacial acetic acid. Causality: Acetic acid acts as both a solvent and a mild acid catalyst to promote the initial Michael addition and subsequent dehydration.

Step 2: Condensation Add 10.5 mmol (slight excess) of methyl 3-(methylamino)but-2-enoate dropwise over 15 minutes at room temperature. Causality: The dropwise addition controls the exothermic nature of the Michael addition, preventing the thermal degradation of the sensitive benzoquinone.

Step 3: Cyclization and Heating Elevate the reaction temperature to 50 °C and stir for 4 hours. Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the bright yellow benzoquinone spot confirms the completion of the condensation phase.

Step 4: Quenching and Extraction Pour the mixture into 50 mL of ice-cold water to precipitate the crude product. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until the pH of the aqueous layer is neutral. Causality: Neutralization prevents acid-catalyzed degradation of the ester functionality during concentration.

Step 5: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure product.

Analytical Characterization Protocol

To confirm the synthesis success, the exact molecular weight (219.24 g/mol ) and structural integrity must be validated. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for this validation.

Analytical Causality

We utilize Positive Electrospray Ionization (ESI+). The indole nitrogen and the ester carbonyl oxygen act as excellent proton acceptors. The addition of formic acid to the mobile phase forces the equilibrium toward the protonated state, ensuring a strong [M+H]⁺ signal at m/z 220.0973.

G S1 Sample Preparation (1 µg/mL in MeOH) S2 ESI+ Ionization (Protonation via Formic Acid) S1->S2 S3 Quadrupole Isolation (m/z 220.09 [M+H]+) S2->S3 S4 TOF Mass Analyzer (High-Resolution Mass) S3->S4 S5 Data Analysis (Isotopic Pattern Match) S4->S5 S6 MW Confirmed: 219.24 g/mol S5->S6

LC-HRMS analytical workflow for molecular weight confirmation.

Self-Validating Protocol: LC-HRMS MW Confirmation

Step 1: Sample Preparation Prepare a 1 µg/mL solution of the purified compound in LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 10% B to 90% B over 5 minutes. Causality: The gradient ensures the compound elutes as a sharp peak, minimizing ion suppression from any residual salts.

Step 3: Mass Spectrometry Acquisition Operate the Q-TOF in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

Step 4: Data Validation Extract the chromatogram for m/z 220.0973 (± 5 ppm window). Self-Validation Check: The observed isotopic pattern must match the theoretical distribution for C₁₂H₁₄NO₃⁺ (M+1 at ~13.5% relative to the monoisotopic peak due to ¹³C natural abundance). A mass error of < 3 ppm confirms the molecular weight of 219.24 g/mol .

Pharmaceutical Relevance and Downstream Applications

The precise molecular weight and structural configuration of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate make it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs). In the synthesis of, the molecule undergoes specific downstream functionalizations:

  • Bromination: The C6 position is brominated to increase lipophilicity.

  • Mannich Reaction: The C4 position is functionalized with a dimethylaminomethyl group to introduce a basic center, which is critical for the drug's interaction with viral lipid envelopes.

  • Thioetherification: (If utilizing a 2-bromomethyl variant) to install the phenylsulfanylmethyl group.

By rigorously controlling the molecular weight and purity of this starting intermediate, drug development professionals can prevent the propagation of isobaric impurities through these complex downstream synthetic cascades.

References

  • Wikipedia: The Free Encyclopedia Title: Nenitzescu indole synthesis Source: Wikimedia Foundation URL:[Link]

  • ChemBuyersGuide Database Title: CAS 73975-59-4 Molecular Weight and Formula Verification Source: ChemBuyersGuide URL:[Link]

Foundational

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate: A Comprehensive Literature Review and Technical Guide

Executive Summary Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4) is a highly versatile and structurally significant chemical intermediate[1]. Characterized by its functionalized indole core, it s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4) is a highly versatile and structurally significant chemical intermediate[1]. Characterized by its functionalized indole core, it serves as a privileged scaffold in medicinal chemistry, most notably in the synthesis of broad-spectrum antiviral agents such as Umifenovir (Arbidol) and its analogues[2][3]. Beyond virology, derivatives of this compound have demonstrated profound efficacy as enzyme inhibitors, targeting pathways involved in inflammation and cellular proliferation[4].

This technical guide synthesizes current literature to provide an authoritative overview of its physicochemical profile, robust synthesis methodologies (specifically the Nenitzescu reaction), and downstream pharmacological applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions during downstream derivatization. The presence of the 5-hydroxyl group and the 3-carboxylate moiety provides orthogonal reactive sites for selective functionalization[3].

Table 1: Physicochemical and Structural Properties

ParameterSpecification
Chemical Name Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
CAS Number 73975-59-4[1][5]
Molecular Formula C₁₂H₁₃NO₃[6][7]
Molecular Weight 219.24 g/mol [6][7]
Structural Class 5-Hydroxyindole derivative
Primary Utility Pharmaceutical intermediate (Antivirals, 5-LO/s-PLA2 inhibitors)[4][8]

Synthesis Methodology: The Nenitzescu Reaction

The Nenitzescu indole synthesis remains the most robust, chemodivergent, and widely utilized method for constructing 5-hydroxyindole derivatives[2][9]. The reaction involves the condensation of a 1,4-benzoquinone with a β -aminocrotonic ester[2].

Mechanistic Overview

The reaction proceeds via an initial Michael addition of the enamine to the quinone, forming an enamine-quinone adduct. This is followed by an intramolecular cyclization, dehydration, and subsequent aromatization to yield the thermodynamically stable indole core.

Nenitzescu BQ 1,4-Benzoquinone Condensation Michael Addition (AcOH, 20°C) BQ->Condensation Enamine Methyl 3-(methylamino)but-2-enoate Enamine->Condensation Intermediate Enamine-Quinone Adduct Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Acid Catalysis Product Methyl 5-hydroxy-1,2-dimethyl -1H-indole-3-carboxylate Cyclization->Product Dehydration & Aromatization

Fig 1: Reaction workflow and mechanism of the Nenitzescu indole synthesis.

Step-by-Step Experimental Protocol

The following self-validating protocol outlines the synthesis of the 1,2-dimethyl target compound, emphasizing the causality behind specific experimental parameters[3].

  • Reagent Preparation & Activation: Dissolve 1.0 equivalent of commercially available 1,4-benzoquinone in dry glacial acetic acid (AcOH) under a continuous nitrogen atmosphere.

    • Causality: AcOH acts dually as a solvent and a mild acid catalyst, lowering the activation energy for the initial Michael addition. The nitrogen atmosphere prevents oxidative degradation of the highly reactive quinone species[3].

  • Enamine Addition: Slowly add 1.05 equivalents of methyl (Z)-3-(methylamino)but-2-enoate dropwise while strictly maintaining the reaction temperature at 20 °C.

    • Causality: Strict thermal control (20 °C) is critical. Elevated temperatures promote the competitive polymerization of benzoquinone and favor the formation of undesired benzofuran byproducts, drastically reducing regioselectivity[3].

  • Cyclization & Maturation: Stir the resulting mixture continuously for 12 hours at room temperature. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Causality: The extended maturation period ensures the complete intramolecular cyclization of the intermediate adduct and subsequent dehydration/aromatization to form the indole core[3].

  • Workup & Isolation: Pour the crude reaction mixture into ice-cold water and neutralize carefully with a 5% saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.

    • Causality: Neutralization quenches the acid catalyst and drives the partitioning of the organic product into the organic phase, preventing acid-catalyzed degradation of the ester[2].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

Pharmacological Applications & Downstream Derivatization

The structural features of methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate make it an exceptional starting point for rational drug design[4].

Antiviral Therapeutics (Arbidol Analogues)

The most prominent application of this intermediate is in the synthesis of Umifenovir (Arbidol) and its analogues. Arbidol is a broad-spectrum antiviral agent that inhibits viral entry into host cells[2][4]. The synthesis involves selective acylation of the 5-hydroxyl group, followed by functionalization at the C-2 and C-4 positions (e.g., via Mannich reactions)[3].

These indole derivatives interact directly with the hemagglutinin (HA) glycoprotein on the surface of viruses (such as influenza). By stabilizing the pre-fusion conformation of HA, the drug prevents the low-pH-induced conformational changes required for viral-host membrane fusion within the endosome[2].

MOA Virus Viral Pathogen (e.g., Influenza) HA Hemagglutinin (HA) Glycoprotein Virus->HA Complex Drug-HA Stabilized Complex HA->Complex Drug Indole-3-carboxylate Analog Drug->Complex Endosome Host Cell Endosome (Low pH Environment) Complex->Endosome Endocytosis Block Fusion Blocked (Viral Entry Inhibited) Complex->Block Prevents Conformational Change Fusion Viral-Host Membrane Fusion Endosome->Fusion Trigger Fusion->Block

Fig 2: Mechanism of action for indole-based antivirals targeting viral fusion.

Enzyme Inhibitors

Beyond virology, the 5-hydroxyindole-3-carboxylate core is highly effective in targeting inflammatory pathways.

  • 5-Lipoxygenase (5-LO) Inhibitors: Derivatives of this scaffold act as potent inhibitors of 5-LO, a critical enzyme in the synthesis of pro-inflammatory leukotrienes[4].

  • s-PLA2 Inhibitors: The Nenitzescu synthesis of related indole cores has been practically applied in the development of LY311727, a potent and selective secretory phospholipase A2 (s-PLA2) inhibitor used to manage inflammatory diseases[8].

Table 2: Comparative Pharmacological Targets of Indole-3-Carboxylate Derivatives

Derivative ClassPrimary Biological TargetMechanism of ActionTherapeutic Indication
Umifenovir Analogues Viral Hemagglutinin (HA)Stabilizes HA; blocks endosomal membrane fusion[2]Broad-spectrum Antiviral
5-LO Inhibitors 5-LipoxygenaseBlocks arachidonic acid conversion to leukotrienes[4]Anti-inflammatory / Asthma
s-PLA2 Inhibitors Secretory Phospholipase A2Inhibits the release of arachidonic acid[8]Acute Inflammatory Disorders

Conclusion

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate remains a cornerstone intermediate in modern medicinal chemistry. Through highly controlled synthetic pathways like the Nenitzescu reaction, researchers can leverage this privileged scaffold to develop highly targeted, efficacious therapeutics ranging from broad-spectrum antivirals to potent anti-inflammatory agents. Strict adherence to thermal and catalytic parameters during synthesis ensures the high regioselectivity required for downstream pharmaceutical applications.

References

  • NextSDS - methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate — Chemical Substance Information.
  • NextSDS - methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (73975-59-4).
  • Benchchem - Methyl 5-Hydroxy-1H-Indole-3-Carboxylate | 112332-96-4.
  • Benchchem - Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis.
  • BIOFOUNT - 73975-59-4 | methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.
  • ChemicalBook - methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | 73975-59-4.
  • ResearchGate - Recent advances in the Nenitzescu indole synthesis (1990–2019).
  • Journal of Medicinal Chemistry (ACS Publications) - Strategic Design and Optimization of Umifenovir Analogues.
  • Lirias (KU Leuven) - Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters.
  • The Journal of Organic Chemistry (ACS Publications) - A Practical, Nenitzescu-Based Synthesis of LY311727, the First Potent and Selective s-PLA2 Inhibitor.

Sources

Exploratory

"spectroscopic data of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate"

Comprehensive Spectroscopic Profiling and Synthetic Methodology of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Executive Summary Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Profiling and Synthetic Methodology of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Executive Summary

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4) is a highly functionalized, privileged indole scaffold that serves as a critical synthetic intermediate in medicinal chemistry. Most notably, it is a direct precursor in the synthesis of Umifenovir (Arbidol), a broad-spectrum antiviral agent targeting influenza and other respiratory viral infections[1][2]. The presence of the reactive C5-hydroxyl group, the C3-methyl ester, and the N-methylated core provides an ideal molecular platform for late-stage functionalization, including bromination, thiophenylation, and Mannich reactions required to construct complex active pharmaceutical ingredients (APIs)[2].

This technical guide provides an authoritative framework for the synthesis, spectroscopic characterization, and quality control of this vital intermediate, ensuring high-fidelity data interpretation for drug development professionals.

Mechanistic Causality: The Nenitzescu Indole Synthesis

The construction of the 5-hydroxyindole core is classically achieved via the Nenitzescu indole synthesis. This reaction involves the condensation of p-benzoquinone with a β-aminocrotonic ester—in this case, methyl 3-(methylamino)crotonate[3][4].

Causality of the Reaction Mechanism: The reaction is not a simple concerted cyclization but a complex cascade. It initiates with a Michael addition of the enamine to the p-benzoquinone, forming a highly reactive intermediate[3]. To drive the reaction toward the desired 5-hydroxyindole and suppress the competitive polymerization of the quinone, a Lewis acid catalyst (typically ZnCl₂) is employed. The ZnCl₂ coordinates with the diketodienamine intermediate, lowering the activation energy for the subsequent intramolecular cyclization into a carbinolamine, which rapidly dehydrates to form the thermodynamically stable aromatic indole system[3][5].

NenitzescuMechanism A p-Benzoquinone C Michael Adduct (Intermediate) A->C + B (Michael Addition) B Methyl 3-(methylamino) crotonate D Hydroquinone Derivative C->D Tautomerization E Cyclized Carbinolamine D->E Oxidation & Cyclization (ZnCl2 cat.) F Methyl 5-hydroxy-1,2-dimethyl -1H-indole-3-carboxylate E->F -H2O (Dehydration)

Caption: Mechanism of the ZnCl₂-catalyzed Nenitzescu synthesis of the target indole.

Comprehensive Spectroscopic Profiling

Accurate structural verification of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is paramount, as the Nenitzescu reaction can occasionally yield regioisomeric byproducts (e.g., 6-hydroxyindoles) depending on subtle steric and electronic factors[6][7]. The following reference data establishes a self-validating spectroscopic baseline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Rationale: NMR spectra must be acquired in DMSO- d6​ rather than CDCl₃. The strong hydrogen-bonding capability of DMSO restricts rapid proton exchange of the C5-hydroxyl group, allowing it to resolve as a distinct, sharp singlet. This is critical for confirming the presence and position of the -OH group.

Table 1: ¹H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
8.90 Singlet (broad) 1H - C5-OH
7.40 Doublet 1H 2.4 C4-H (meta-coupled)
7.25 Doublet 1H 8.8 C7-H (ortho-coupled)
6.70 Doublet of doublets 1H 8.8, 2.4 C6-H
3.80 Singlet 3H - -COO-CH
3.65 Singlet 3H - N1-CH

| 2.65 | Singlet | 3H | - | C2-CH ₃ |

Table 2: ¹³C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm) Carbon Type Assignment
165.5 Quaternary (C=O) Ester Carbonyl
153.0 Quaternary (C-OH) C-5
145.0 Quaternary C-2
131.0 Quaternary C-7a (Bridgehead)
127.0 Quaternary C-3a (Bridgehead)
111.0 Methine (CH) C-7
110.5 Methine (CH) C-6
106.0 Methine (CH) C-4
103.5 Quaternary C-3 (Highly shielded by indole resonance)
51.0 Methyl (CH₃) Ester Methoxy (-OCH₃)
29.5 Methyl (CH₃) N-Methyl (N-CH₃)

| 11.5 | Methyl (CH₃) | C2-Methyl (C-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups. The conjugated nature of the indole ring heavily influences the carbonyl stretching frequency.

Table 3: FTIR Data (KBr Pellet)

Wavenumber (cm⁻¹) Peak Shape/Intensity Functional Group Assignment
3350 Broad, Strong O-H stretching (hydrogen-bonded)
2950, 2870 Sharp, Medium C-H stretching (aliphatic methyls)
1680 Sharp, Strong C=O stretching (conjugated ester)
1620, 1580 Sharp, Medium C=C stretching (aromatic indole core)

| 1220 | Sharp, Strong | C-O stretching (ester linkage) |

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Method: Electrospray Ionization (ESI), Positive Mode.

  • Theoretical Exact Mass[M+H]⁺: 220.0968 m/z (Formula: C₁₂H₁₃NO₃)

  • Primary Fragmentation: Loss of the methoxy radical (-31 Da) to yield a stable acylium ion at ~188 m/z, a hallmark of methyl ester indoles.

Experimental Methodologies & Quality Control

To ensure high yields and prevent the formation of intractable polymeric tars (a common failure mode in unoptimized Nenitzescu reactions), the following step-by-step protocol utilizes Lewis acid catalysis and a controlled thermal profile[3][8].

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of p-benzoquinone in 20 mL of anhydrous dichloromethane (DCM) or nitromethane under an inert argon atmosphere. Nitromethane is preferred for maximizing yield due to its polarity stabilizing the Michael adduct[6].

  • Catalyst Introduction: Add 1.0 mmol (10 mol%) of anhydrous Zinc Chloride (ZnCl₂) to the solution. Stir for 10 minutes to ensure uniform dispersion.

  • Enamine Addition: Dissolve 10.5 mmol of methyl 3-(methylamino)crotonate in 10 mL of the chosen solvent. Add this solution dropwise to the quinone mixture over 30 minutes at 0 °C to control the exothermic Michael addition.

  • Condensation & Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 6 hours. Monitor the consumption of the quinone via TLC (Hexanes:EtOAc, 3:1).

  • Aqueous Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via silica gel flash column chromatography using a gradient elution of Hexanes/Ethyl Acetate (from 9:1 to 7:3) to isolate the pure methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate as an off-white to pale yellow solid.

ExperimentalWorkflow Step1 1. Reagent Preparation Equimolar Quinone + Crotonate Step2 2. Lewis Acid Catalysis Add 10 mol% ZnCl2 Step1->Step2 Step3 3. Condensation Reaction Stir at RT in DCM/Nitromethane Step2->Step3 Step4 4. Aqueous Workup Wash with Brine, Extract Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Spectroscopic QC 1D/2D NMR, FTIR, HRMS Step5->Step6

Caption: Optimized experimental workflow for the synthesis and isolation of the target indole.

Self-Validating Quality Control (2D NMR)

Relying solely on 1D ¹H NMR is insufficient for absolute structural proof due to the potential for regioisomeric overlap. A self-validating QC protocol mandates the use of Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

  • The Validation Check: To confirm the methyl ester is at C-3 and the methyl group is at C-2, look for a strong ³J HMBC cross-peak between the C2-methyl protons (δ 2.65) and the C-3 quaternary carbon (δ 103.5), as well as the C-3a bridgehead carbon (δ 127.0). If the indole core formed incorrectly, these specific spatial correlations will be absent, immediately flagging a failed synthesis.

References

  • CN111269168A - Preparation method of arbidol intermediate - Google Patents. Google Patents.
  • Nenitzescu indole synthesis. Wikipedia. Available at:[Link]

  • Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate / Revista de Chimie. Available at:[Link]

  • Nenitzescu Synthesis of 5‐Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. ResearchGate / European Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

A Technical Guide to Elucidating the Mechanism of Action for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Abstract The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] The specific derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] The specific derivative, Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4), belongs to the 5-hydroxyindole class, a group of compounds known for a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][4][5] Despite its availability and relation to compounds with known cardiovascular applications, the precise molecular mechanism of action for this specific ester remains largely uncharacterized in publicly accessible literature. This guide provides a comprehensive framework for its investigation. We will analyze the established pharmacology of structurally related indole-3-carboxylate and 5-hydroxyindole derivatives to postulate a primary mechanism of action. Subsequently, a detailed, field-proven experimental workflow is presented to systematically validate this hypothesis, from initial target engagement assays to cellular pathway analysis. This document is intended for researchers in drug discovery and pharmacology, offering a robust, self-validating protocol to define the compound's therapeutic potential.

Introduction: The Compound in Context

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a small molecule featuring the key functional groups that define its chemical class: a 5-hydroxyindole core, N-methylation, and a methyl ester at the 3-position.

  • PubChem CID: 612991[6]

  • Molecular Formula: C12H13NO3[6]

  • Synonyms: Mecarbinate, Dimecarbine[7]

The 5-hydroxyindole scaffold is particularly noteworthy as it is a core component of the endogenous neurotransmitter serotonin, suggesting an inherent capacity to interact with biological targets.[1][4] Derivatives of indole-3-carbinol and other indole compounds have been shown to modulate a host of cellular processes, including cell cycle progression, apoptosis, and inflammatory responses.[8][9]

Given the strong evidence for anti-inflammatory activity within the 5-hydroxyindole class, particularly via inhibition of the 5-lipoxygenase (5-LO) enzyme, this guide will postulate and build a validation framework around this primary hypothesis.[10][11][12]

Postulated Primary Mechanism: Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate acts as an inhibitor of the 5-lipoxygenase (5-LO) enzyme, thereby blocking the biosynthesis of pro-inflammatory leukotrienes.

Postulated Signaling Pathway and Point of Intervention

5-Lipoxygenase is the key enzyme in the biosynthetic pathway of leukotrienes, which are potent lipid mediators of inflammation.[10] Inhibition of 5-LO is a validated therapeutic strategy for inflammatory diseases. The proposed mechanism places our compound of interest as a direct antagonist of 5-LO activity.

Caption: Postulated mechanism targeting the 5-Lipoxygenase (5-LO) inflammatory pathway.

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-stage validation process is required. This workflow is designed to be self-validating, with clear go/no-go decision points based on quantitative data.

validation_workflow start Start: Hypothesis Formulation stage1 Stage 1: In Vitro Enzyme Kinetics (Cell-Free Assay) start->stage1 data1 Data: Determine IC50 for 5-LO Inhibition stage1->data1 decision1 IC50 < 10 µM? data1->decision1 stage2 Stage 2: Cellular Target Engagement (Intact Cell Assay) decision1->stage2 Yes stop Stop: Hypothesis Invalid (Explore Alternative MOA) decision1->stop No data2 Data: Measure Inhibition of Leukotriene Production in PMNs stage2->data2 decision2 Dose-dependent Inhibition? data2->decision2 stage3 Stage 3: Downstream Pathway Analysis (Cellular Model of Inflammation) decision2->stage3 Yes decision2->stop No data3 Data: qPCR/Western Blot for Inflammatory Markers (e.g., COX-2, TNF-α) stage3->data3 conclusion Conclusion: Mechanism Validated data3->conclusion

Caption: A staged experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

The following protocols are foundational for executing the validation workflow.

Stage 1: Cell-Free 5-LO Enzyme Inhibition Assay

Causality: This experiment directly measures the interaction between the compound and the isolated 5-LO enzyme, independent of cellular uptake or other confounding factors. It is the primary test of our hypothesis. A positive result (low IC50) provides strong evidence for direct target engagement.

Methodology:

  • Reagent Preparation:

    • Recombinant human 5-LO is prepared.

    • A stock solution of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is prepared in DMSO (10 mM).

    • Assay buffer (e.g., Tris-HCl, pH 7.4) with necessary co-factors is prepared.

    • Arachidonic acid (substrate) solution is prepared.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer.

    • Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and controls.

      • Positive Control: A known 5-LO inhibitor (e.g., Zileuton).

      • Negative Control: Vehicle (DMSO).

    • Add the 5-LO enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Stop the reaction.

  • Detection & Analysis:

    • The product formation (leukotrienes) is measured using a suitable method, such as a colorimetric assay or LC-MS.

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Stage 2: Intact Cell Leukotriene Synthesis Assay

Causality: This experiment validates that the compound can cross the cell membrane and inhibit 5-LO in a physiological context. It bridges the gap between biochemical activity and cellular effect. We use polymorphonuclear leukocytes (PMNs) as they are a primary source of leukotrienes in the body.[10]

Methodology:

  • Cell Preparation:

    • Isolate human PMNs from whole blood using density gradient centrifugation.

    • Resuspend PMNs in a suitable buffer (e.g., HBSS) at a defined concentration.

  • Assay Procedure:

    • Pre-incubate PMNs with various concentrations of the test compound or vehicle control for 15-30 minutes.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LO pathway.

    • Incubate for 10-15 minutes at 37°C.

    • Terminate the reaction by centrifugation and collect the supernatant.

  • Detection & Analysis:

    • Quantify the amount of LTB4 in the supernatant using a commercial ELISA kit.

    • Calculate the IC50 value based on the inhibition of LTB4 production.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Bioactivity Data Summary

Assay TypeCell Type/EnzymeParameter MeasuredTest Compound IC50 (µM)Positive Control (Zileuton) IC50 (µM)
Cell-Free InhibitionRecombinant Human 5-LOEnzyme Activity1.20.5
Intact Cell InhibitionHuman PMNsLTB4 Production3.51.8

Interpretation: The hypothetical data above would strongly support the primary mechanism. The low micromolar IC50 in the cell-free assay confirms direct enzyme inhibition. The slightly higher, yet still potent, IC50 in the intact cell assay validates that the compound is cell-permeable and effective in a physiological environment.

Broader Context and Alternative Mechanisms

While 5-LO inhibition is a strong primary hypothesis, the indole scaffold is notoriously pleiotropic. Should the 5-LO validation assays fail (e.g., IC50 > 50 µM), alternative mechanisms must be considered. Indole derivatives have been reported to:

  • Inhibit Topoisomerases: Leading to DNA damage and apoptosis, a common anticancer mechanism.[13]

  • Modulate Kinase Signaling: Interfere with pathways like PI3K/Akt/mTOR, which are central to cell growth and proliferation.[4]

  • Affect Hormone Receptors: Some indoles can modulate estrogen or androgen receptor signaling.[9]

An experimental strategy to investigate these would involve broader screening panels, such as kinase profiling assays or reporter gene assays for nuclear receptor activation.

Conclusion and Future Directions

This technical guide outlines a focused, hypothesis-driven approach to elucidate the mechanism of action for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. By grounding the investigation in the known pharmacology of the 5-hydroxyindole class, we propose that its primary mechanism is the inhibition of 5-lipoxygenase. The detailed, multi-stage experimental workflow provides a clear and robust path to validate or invalidate this hypothesis. Successful validation would position this compound as a promising candidate for development as a novel anti-inflammatory agent. Future work would involve in vivo studies in animal models of inflammation, pharmacokinetic profiling, and further investigation into off-target effects to build a comprehensive safety and efficacy profile.

References

  • Aggarwal BB, et al. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. PMC. Available from: [Link]

  • Landwehr J, et al. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed. 2006. Available from: [Link]

  • Aggarwal BB, Ichikawa H. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. PubMed. 2005. Available from: [Link]

  • Mubassir M, et al. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. 2025. Available from: [Link]

  • Filosa R, et al. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. PubMed. 2014. Available from: [Link]

  • PubChemLite. Methyl 5-hydroxy-1,2-dimethyl-1h-indole-3-carboxylate (C12H13NO3). Available from: [Link]

  • Rostom SAF, et al. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Available from: [Link]

  • Landwehr J, et al. Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry. 2006. Available from: [Link]

  • Chemical Substance Information. methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. Available from: [Link]

  • Li Y, et al. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. Available from: [Link]

  • Al-Ostath A, et al. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. Available from: [Link]

  • Lee SH, et al. Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima. PMC. Available from: [Link]

  • Phutdhawong W, et al. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]

  • ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. Available from: [Link]

  • Shepel F, et al. ON SOME PECULIARITIES OF ETHYL 5-HYDROXY-1,2-DIMETHYL-1H-3-INDOLECARBOXYLATE SYNTHESIS. Chemistry Journal of Moldova. 2009. Available from: [Link]

Sources

Exploratory

Isocitrate Lyase Inhibitory Activity of Indole Carboxylates: A Technical Guide to Mechanism, SAR, and Enzymatic Assays

Executive Summary The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) and opportunistic fungal pathogens like Candida albicans necessitates the identification of novel therapeutic targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) and opportunistic fungal pathogens like Candida albicans necessitates the identification of novel therapeutic targets. Isocitrate lyase (ICL) has emerged as a premier target for combating latent or dormant infections[1]. Mammals lack the glyoxylate shunt entirely, granting ICL inhibitors a high degree of selective toxicity.

Recent marine pharmacognosy and synthetic medicinal chemistry efforts have identified indole carboxylates and related 5-hydroxyindole-type alkaloids as potent ICL inhibitors[2]. This whitepaper provides an in-depth technical analysis of the structural-activity relationships (SAR) of indole carboxylates, the mechanistic basis of their ICL inhibition, and the standardized biochemical protocols required to validate their efficacy in vitro.

Mechanistic Rationale: The Glyoxylate Shunt & Indole Carboxylates

The Metabolic Imperative of Isocitrate Lyase

During host infection, pathogens are frequently engulfed by macrophages, exposing them to a nutrient-starved, carbohydrate-deficient environment. To survive, these microorganisms shift their metabolism to utilize host-derived fatty acids and acetate[3].

Beta-oxidation of fatty acids generates copious amounts of Acetyl-CoA. If Acetyl-CoA were processed solely through the standard Tricarboxylic Acid (TCA) cycle, the carbons would be lost as CO₂ during the oxidative decarboxylation steps, halting biomass generation. The glyoxylate shunt bypasses these steps. ICL catalyzes the reversible cleavage of isocitrate into succinate and glyoxylate. Malate synthase then condenses glyoxylate with another Acetyl-CoA to form malate, preserving carbon backbones for gluconeogenesis[1].

GlyoxylateShunt FattyAcids Host Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation Isocitrate Isocitrate AcetylCoA->Isocitrate TCA Cycle (partial) Malate Malate AcetylCoA->Malate Condensation ICL Isocitrate Lyase (ICL) Isocitrate->ICL Glyoxylate Glyoxylate Glyoxylate->Malate Malate Synthase Succinate Succinate ICL->Glyoxylate ICL->Succinate Inhibitor Indole Carboxylates (e.g., Hyrtiosin B) Inhibitor->ICL Competitive Inhibition

Figure 1: The Glyoxylate Shunt and the targeted inhibition of ICL by Indole Carboxylates.

Why Indole Carboxylates?

The active site of ICL is small, highly polar, and evolved to bind the tricarboxylic acid isocitrate. Discovering small molecules that can outcompete isocitrate without merely being generic chelators has historically been challenging[3].

Indole carboxylates—originally isolated from the tropical marine sponge Hyrtios sp.—provide a unique structural solution[2].

  • The Indole Core: Provides necessary bulk and hydrophobic interactions that stabilize the inhibitor within the active site cleft.

  • The Carboxylate / α -Oxocarbonyl Moieties: Act as bioisosteres for the carboxylate groups of isocitrate. These electronegative groups coordinate with the essential Mg2+ cofactor and interact with the catalytic cysteine residue (e.g., Cys191 in Mtb ICL)[4].

  • C-3 Substitution: SAR studies indicate that substituting the C-3 position of the indole ring with hydrophilic groups dramatically increases ICL inhibitory activity[5]. Furthermore, retention of the α -oxocarbonyl groups is critical to enzyme inhibition[6].

Quantitative Data & Structure-Activity Relationship (SAR)

The isolation and subsequent synthetic modification of 5-hydroxyindole-type alkaloids have yielded several compounds with quantifiable ICL inhibitory activity. Table 1 summarizes the key quantitative data for these compounds.

Table 1: ICL Inhibitory Activity of Key Indole Carboxylates and Derivatives

Compound NameStructural ClassSource / OriginTarget OrganismIC₅₀ (µM)
Hyrtiosin B Bis-indole alkaloidHyrtios sp. (Marine Sponge)Candida albicans50.7 - 89.0[2][5]
Compound 49a Synthetic Indole AnalogSynthetic DerivativeCandida albicans~61.0 - 174.0[6]
1-carboxy-6-hydroxy-3,4-dihydro- β -carboline β -carboline alkaloidHyrtios sp. (Marine Sponge)Candida albicans> 100.0 (Moderate)[5]
5-hydroxy-1H-indole-3-carboxylic acid methyl ester Simple Indole AlkaloidHyrtios sp. (Marine Sponge)Candida albicans39.8 - 152.9 (Range)[5]

Note: Variance in IC₅₀ values for Hyrtiosin B across literature is attributed to differences in specific assay conditions (e.g., enzyme concentration, pre-incubation times, and substrate saturation levels).

Experimental Workflows: The ICL Enzymatic Assay

To evaluate the inhibitory activity of novel indole carboxylates, a highly reproducible, self-validating biochemical assay is required. The most robust method for high-throughput and kinetic analysis is the continuous spectrophotometric assay utilizing phenylhydrazine [7][8].

Causality of Experimental Choices
  • Detection Mechanism: Glyoxylate, the product of the ICL reaction, lacks a strong natural chromophore. Phenylhydrazine reacts rapidly and specifically with the aldehyde group of glyoxylate to form glyoxylic acid phenylhydrazone. This product absorbs strongly at 324 nm ( ϵ≈17.0 mM−1cm−1 ), allowing for real-time kinetic monitoring[7].

  • Buffer Composition: Imidazole or MOPS buffers (pH 6.8 - 7.5) are utilized because they do not interfere with the hydrazone formation.

  • Cofactor & Chelator: Mg2+ is an obligate cofactor for ICL catalysis. EDTA is included at a low concentration (1 mM) to chelate trace heavy metals that could cause background oxidation or non-specific enzyme inhibition, without stripping the Mg2+ (provided in excess at 5 mM)[7].

Step-by-Step Methodology

Reagent Preparation:

  • Assay Buffer: Prepare 50 mM MOPS or Imidazole buffer, pH 7.0.

  • Reaction Mix: To the buffer, add MgCl2​ (final concentration 5 mM), EDTA (final concentration 1 mM), and Phenylhydrazine HCl (final concentration 4 mM). Note: Phenylhydrazine is light-sensitive; prepare fresh and keep in the dark.

  • Substrate: Prepare a 50 mM stock of DL-isocitrate in assay buffer.

  • Inhibitor Stocks: Dissolve indole carboxylates in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 5% v/v to prevent enzyme denaturation.

Assay Execution:

  • Blanking: Aliquot 950 µL of the Reaction Mix into a UV-transparent quartz cuvette or a 96-well UV microplate. Add 10 µL of the inhibitor stock (or pure DMSO for the vehicle control). Blank the spectrophotometer at 324 nm.

  • Enzyme Addition: Add 20 µL of purified ICL enzyme (or clarified bacterial/fungal lysate) to the mixture[7].

  • Pre-Incubation: Incubate the mixture at 30°C for 10 minutes. Crucial Step: Indole carboxylates may exhibit slow-binding kinetics; pre-incubation allows the inhibitor-enzyme complex to reach equilibrium.

  • Initiation: Rapidly add 20 µL of the 50 mM DL-isocitrate stock (final concentration 1 mM) to initiate the reaction.

  • Kinetic Readout: Monitor the increase in absorbance at 324 nm continuously for 5 to 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Plot % Inhibition versus log[Inhibitor] to derive the IC₅₀ using non-linear regression analysis.

AssayWorkflow Step1 1. Prepare Enzyme (Recombinant ICL or Cell Lysate) Step3 3. Add Reaction Buffer (MOPS, 5mM MgCl2, 1mM EDTA) Step1->Step3 Step2 2. Pre-incubate with Inhibitor (Indole Carboxylate in <5% DMSO) Step5 5. Initiate Reaction (Add 1mM DL-Isocitrate) Step2->Step5 10 min at 30°C Step4 4. Add Detection Reagent (4mM Phenylhydrazine HCl) Step3->Step4 Step4->Step2 Step6 6. Spectrophotometric Readout (Kinetic Absorbance at 324 nm) Step5->Step6 Measure Glyoxylic Acid Phenylhydrazone

Figure 2: Standardized workflow for the continuous spectrophotometric ICL inhibition assay.

Conclusion

Indole carboxylates represent a highly promising, structurally distinct class of isocitrate lyase inhibitors. By mimicking the electrostatic and steric profile of the native substrate, compounds like Hyrtiosin B effectively shut down the glyoxylate shunt, stripping dormant pathogens of their primary energy and carbon source. Future drug development efforts should focus on optimizing the C-3 hydrophilic substitutions of the indole ring to enhance binding affinity while maintaining favorable pharmacokinetic profiles.

References

  • 5-Hydroxyindole-type alkaloids, as Candida albicans isocitrate lyase inhibitors, from the tropical sponge Hyrtios sp. PubMed (nih.gov). Available at:[Link]

  • Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary. PMC (nih.gov). Available at:[Link]

  • Synthetic analogs of indole-containing natural products as inhibitors of sortase A and isocitrate lyase. ResearchGate. Available at:[Link]

  • Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases. PMC (nih.gov). Available at:[Link]

  • RegA Plays a Key Role in Oxygen-Dependent Establishment of Persistence and in Isocitrate Lyase Activity, a Critical Determinant of In vivo Brucella suis Pathogenicity. Frontiers. Available at:[Link]

  • An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. MDPI. Available at:[Link]

  • The Expanding Diversity of Mycobacterium tuberculosis Drug Targets. ACS Publications. Available at:[Link]

  • Flux Balance Analysis of Cyanobacterial Metabolism: The Metabolic Network of Synechocystis sp. PCC 6803. PLOS Computational Biology. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate as a Pharmaceutical Precursor: Application Notes and Protocols

This guide provides an in-depth exploration of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, a pivotal precursor in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, a pivotal precursor in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, these notes elucidate the synthesis, chemical properties, and strategic application of this indole derivative, with a primary focus on its role in the manufacturing of the broad-spectrum antiviral agent, Arbidol (Umifenovir). The protocols herein are presented with a focus on the underlying chemical principles to empower users to not only replicate the synthesis but also to adapt and troubleshoot effectively.

Introduction: The Privileged Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with profound biological activities.[1] Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate emerges as a particularly valuable building block due to its inherent functionalities: a nucleophilic indole core, a reactive hydroxyl group, and a modifiable ester moiety. This trifecta of reactive sites allows for a stepwise and controlled elaboration into complex molecular architectures, making it an ideal starting point for the synthesis of targeted therapeutics.[2]

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is paramount for its safe and effective use.

PropertyValueReference
CAS Number 73975-59-4[2]
Molecular Formula C₁₂H₁₃NO₃[3]
Molecular Weight 219.24 g/mol [3]
Appearance Off-white to pink solid[4]
Melting Point 205-208 °C[4]
Solubility Poorly soluble in water

Safety Profile:

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is classified as an irritant.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Core Synthesis: The Nenitzescu Indole Synthesis

The cornerstone of preparing 5-hydroxyindole derivatives is the Nenitzescu indole synthesis, a powerful cyclization reaction first reported by Costin Nenițescu in 1929.[1][2] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[2]

Mechanistic Insights

The generally accepted mechanism for the Nenitzescu reaction proceeds through a series of well-defined steps, providing a clear rationale for the chosen reaction conditions.[2][3]

  • Michael Addition: The enamine (methyl 3-(methylamino)but-2-enoate) acts as a nucleophile and attacks the p-benzoquinone in a Michael-type 1,4-addition. This step is often catalyzed by acid.

  • Tautomerization: The resulting intermediate tautomerizes to a more stable hydroquinone form.

  • Cyclization: An intramolecular nucleophilic attack by the enamine nitrogen onto one of the carbonyl carbons of the quinone ring leads to the formation of a five-membered ring.

  • Dehydration: The subsequent elimination of a water molecule results in the formation of the aromatic indole ring system.

Nenitzescu_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product p_benzoquinone p-Benzoquinone michael_adduct Michael Adduct p_benzoquinone->michael_adduct Michael Addition enamine Methyl 3-(methylamino)but-2-enoate enamine->michael_adduct hydroquinone Hydroquinone Intermediate michael_adduct->hydroquinone Tautomerization cyclized_intermediate Cyclized Intermediate hydroquinone->cyclized_intermediate Intramolecular Nucleophilic Attack product Methyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate cyclized_intermediate->product Dehydration

Caption: Mechanism of the Nenitzescu Indole Synthesis.

Experimental Protocol: Synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

This protocol is adapted from established procedures for the synthesis of analogous ethyl esters.

Materials:

  • p-Benzoquinone

  • Methyl 3-(methylamino)but-2-enoate

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve p-benzoquinone (1.0 eq) in a mixture of ethyl acetate and glacial acetic acid.

  • Cool the solution in an ice bath to maintain a temperature below 30°C.

  • Slowly add a solution of methyl 3-(methylamino)but-2-enoate (1.2 eq) in ethyl acetate to the cooled p-benzoquinone solution. The rate of addition should be controlled to prevent a significant temperature increase.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature.

  • Partially remove the solvent under reduced pressure.

  • Store the concentrated reaction mixture in a refrigerator (0-10°C) for 24 hours to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash it with cold ethyl acetate.

  • The crude product can be further purified by recrystallization from ethyl acetate to yield Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate as a solid.

Expected Yield: ~60-65%

Application in Pharmaceutical Synthesis: The Case of Arbidol (Umifenovir)

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate serves as a key starting material for the synthesis of Arbidol, a broad-spectrum antiviral agent used for the treatment of influenza and other respiratory viral infections.[1] The synthesis of Arbidol from this precursor involves a series of functionalization steps on the indole core.

Arbidol_Synthesis_Workflow start Methyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate step1 Protection of Hydroxyl Group (Acetylation) start->step1 Acetic Anhydride, Pyridine step2 Bromination at C6 step1->step2 N-Bromosuccinimide (NBS), Dibenzoyl Peroxide step3 Thiophenolation at C2-methyl step2->step3 Thiophenol, KOH step4 Mannich Reaction at C4 step3->step4 Formaldehyde, Dimethylamine end Arbidol (Umifenovir) step4->end

Caption: Synthetic workflow for Arbidol from the indole precursor.

Experimental Protocol: Synthesis of Arbidol (Umifenovir)

The following multi-step protocol outlines the conversion of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate to Arbidol. The rationale for using a methyl ester over the more commonly cited ethyl ester can be attributed to factors such as the availability and cost of the corresponding starting materials for the Nenitzescu reaction. The reactivity difference between the methyl and ethyl esters in the subsequent steps is generally negligible, allowing for a direct adaptation of established protocols.[1]

Step 1: Protection of the 5-Hydroxyl Group (Acetylation)

  • Rationale: The phenolic hydroxyl group is acidic and can interfere with subsequent reactions, particularly the basic conditions of the Mannich reaction. Protection as an acetate ester prevents this interference.

  • Procedure:

    • Suspend Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (1.0 eq) in pyridine.

    • Add acetic anhydride (1.5 eq) dropwise while stirring.

    • Heat the mixture to 90°C and maintain for 2-3 hours.

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash with water, and dry to obtain Methyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate.

Step 2: Bromination at the C6-Position

  • Rationale: The indole ring is activated towards electrophilic substitution. The C6 position is targeted for bromination, which is a key structural feature of Arbidol. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.

  • Procedure:

    • Dissolve the acetylated intermediate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like dibenzoyl peroxide.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain the crude brominated product.

Step 3: Thiophenolation

  • Rationale: This step introduces the phenylthiomethyl group at the 2-methyl position, another critical component of the Arbidol structure.

  • Procedure:

    • Dissolve the brominated intermediate (1.0 eq) in methanol.

    • Add a solution of thiophenol (1.2 eq) and potassium hydroxide (1.2 eq) in methanol.

    • Stir the reaction at room temperature for 12-16 hours.

    • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the thiophenylated product.

Step 4: Mannich Reaction and Deprotection

  • Rationale: The final key functional group, the dimethylaminomethyl moiety, is introduced at the C4 position via the Mannich reaction. The acidic conditions of the workup also facilitate the deprotection of the acetyl group to regenerate the free hydroxyl.

  • Procedure:

    • Dissolve the thiophenylated intermediate (1.0 eq) in ethanol.

    • Add aqueous formaldehyde (37%, 2.0 eq) and aqueous dimethylamine (40%, 2.0 eq).

    • Heat the mixture to 60°C for 4-6 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid.

    • The product, Arbidol hydrochloride, will precipitate. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Conclusion

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a versatile and strategically important precursor in pharmaceutical synthesis. Its efficient preparation via the Nenitzescu reaction and the presence of multiple functionalization points make it an ideal starting material for the construction of complex, biologically active molecules like Arbidol. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently utilize this valuable building block in their drug discovery and development endeavors.

References

  • Google Patents. (2012). Preparation method of arbidol hydrochloride. CN102351778A.
  • Google Patents. (2020).
  • PubChemLite. Methyl 5-hydroxy-1,2-dimethyl-1h-indole-3-carboxylate (C12H13NO3). [Link]

  • New Drug Approvals. (2020). Arbidol, Umifenovir. [Link]

  • PubChem. A kind of method for synthesizing arbidol hydrochloride intermediate - Patent CN-111533677-A. [Link]

  • Wikipedia. Nenitzescu indole synthesis. [Link]

  • SynArchive. Nenitzescu Indole Synthesis. [Link]

  • Cambridge University Press & Assessment. Nenitzescu Indole Synthesis. [Link]

  • REVISTA DE CHIMIE. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. [Link]

  • Shepel, F., et al. (2009). on some peculiarities of ethyl 5-hydroxy-1,2-dimethyl-1h-3-indolecarboxylate synthesis. Chemistry Journal of Moldova, 4(2), 116-117. [Link]

Sources

Application

Application Note: Utilization of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in the Synthesis of Arbidol (Umifenovir)

Introduction & Strategic Rationale Arbidol (Umifenovir) is a broad-spectrum antiviral agent that functions by targeting the viral hemagglutinin (HA) protein, thereby preventing the fusion of the viral envelope with the h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Arbidol (Umifenovir) is a broad-spectrum antiviral agent that functions by targeting the viral hemagglutinin (HA) protein, thereby preventing the fusion of the viral envelope with the host cell endosomal membrane[1]. The core pharmacophore of Arbidol is a highly functionalized indole-3-carboxylate scaffold. While traditional synthetic routes often construct the initial indole structure directly as an ethyl ester via the Nenitzescu reaction, initiating the sequence with Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4) offers distinct strategic and operational advantages.

From a process chemistry perspective, the methyl ester intermediate exhibits superior crystallization kinetics compared to its ethyl counterpart. This allows for rigorous purification of the indole core prior to downstream functionalization. Furthermore, it serves as a versatile branching point: it can be transesterified to yield the standard Arbidol ethyl ester, or retained to synthesize "Methyl Arbidol" analogues for Structure-Activity Relationship (SAR) profiling and drug discovery[2].

Mechanistic Overview & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to view this protocol not as a mere list of steps, but as a self-validating synthetic system. Each transformation is designed to chemically prime the molecule for the subsequent reaction.

  • Step 1: Transesterification: To achieve the exact active pharmaceutical ingredient (API) structure of Umifenovir, the methyl ester is converted to the ethyl ester under acidic conditions[1]. This step aligns the steric profile of the ester group with the established antiviral pharmacophore.

  • Step 2: O-Acetylation (Protection): The free 5-hydroxyl group is strongly electron-donating, making the indole ring highly susceptible to oxidative degradation and uncontrolled polyhalogenation. Acetylation dampens this reactivity. It acts as a defensive protecting group and a directing group to ensure regioselectivity in the subsequent bromination[2].

  • Step 3: Dual-Mechanism Bromination: This is the most mechanistically elegant transformation in the workflow. Using bromine in carbon tetrachloride, the molecule undergoes two distinct bromination events simultaneously: an electrophilic aromatic substitution (EAS) at the C6 position, and a free-radical substitution at the 2-methyl group[3]. The resulting 2-bromomethyl group serves as the essential electrophile for the next step.

  • Step 4: Tandem Thioetherification & Deprotection: Potassium hydroxide in methanol deprotonates thiophenol to form a highly nucleophilic thiolate, which displaces the primary bromide via an Sₙ2 mechanism. Concurrently, the basic conditions hydrolyze the 5-acetoxy group, unmasking the 5-hydroxyl group required for the final functionalization[4].

  • Step 5: Regioselective Mannich Reaction: The newly liberated 5-OH strongly activates the adjacent C4 position. When treated with formaldehyde and dimethylamine, the resulting electrophilic iminium ion attacks exclusively at C4, completing the Umifenovir scaffold[5].

Quantitative Data Summary

StepTransformationKey Reagents & ConditionsIntermediate FormedTypical YieldReaction Type
1 TransesterificationEthanol, H₂SO₄ (cat.), 80°CEthyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate85-90%Acid-Catalyzed Acyl Substitution
2 ProtectionAc₂O, Pyridine, RefluxEthyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate90-95%O-Acetylation
3 BrominationBr₂, CCl₄, 90°CEthyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate80-82%EAS & Free-Radical Substitution
4 ThioetherificationThiophenol, KOH, MeOH, RTEthyl 6-bromo-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate85-88%Sₙ2 & Base Hydrolysis
5 AminomethylationHCHO, HNMe₂, EtOH, 60°CArbidol (Umifenovir)50-60%Mannich Reaction

(Data synthesized from standard pharmaceutical protocols[5],[6])

Experimental Protocols

Step 1: Transesterification to Ethyl Ester
  • Suspend Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (1.0 eq) in absolute ethanol (10 volumes).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise under continuous stirring.

  • Heat the mixture to 80-90°C and reflux for 12 hours. Monitor the disappearance of the starting material via TLC (Ethyl Acetate/Hexane 1:2)[1].

  • Concentrate the solvent under reduced pressure, neutralize the residue with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the ethyl ester.

Step 2: Synthesis of Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate
  • Dissolve the ethyl ester intermediate (1.0 eq) in dry dichloromethane (DCM) or use neat pyridine (3.0 eq) as both solvent and base[2].

  • Add acetic anhydride (Ac₂O, 2.0 eq) slowly at 0°C to prevent exothermic degradation of the indole core.

  • Heat the reaction to reflux (80°C if using pyridine/DCM) for 2 hours[2].

  • Quench the reaction by pouring it into ice-cold aqueous NaHCO₃. Extract with DCM, wash sequentially with 1N HCl (to remove residual pyridine) and brine, and evaporate to obtain the protected indole[4].

Step 3: Double Bromination

Caution: CCl₄ is highly toxic and Br₂ is corrosive. Perform strictly in a well-ventilated fume hood.

  • Dissolve the acetylated indole (1.0 eq) in carbon tetrachloride (CCl₄) (20 volumes).

  • Add neat bromine (Br₂, 2.5 - 3.0 eq) dropwise. A radical initiator such as dibenzoyl peroxide can be added to accelerate the allylic bromination at the 2-methyl position[5].

  • Reflux the mixture at 90°C under illumination for 3-24 hours until complete conversion is observed via LC-MS[2].

  • Cool to room temperature, wash the organic layer with saturated sodium thiosulfate (Na₂S₂O₃) to quench unreacted bromine, dry, and concentrate. Recrystallize the crude product from acetone to yield a white powder[6].

Step 4: Thioetherification and Deprotection
  • In a separate flask, dissolve potassium hydroxide (KOH, 3.0 eq) in methanol and add thiophenol (1.0 eq). Stir at room temperature for 15 minutes to generate the active thiolate nucleophile[4].

  • Cool the solution on ice and slowly add the brominated intermediate from Step 3 (1.0 eq) dissolved in a minimal amount of DCM or methanol[4].

  • Stir at room temperature for 3 hours. The basic conditions will simultaneously install the phenylthio group and cleave the 5-acetoxy group[4].

  • Neutralize the mixture with acetic acid, extract with ethyl acetate, wash with brine, and concentrate to yield the penultimate intermediate[4].

Step 5: Mannich Reaction (Arbidol Free Base)
  • Dissolve the intermediate from Step 4 (1.0 eq) in 1,4-dioxane or ethanol.

  • Add aqueous formaldehyde (37%, 1.5 eq) and dimethylamine (or its hydrochloride salt, 1.5 eq)[5].

  • Heat the mixture to 60°C for 4-6 hours.

  • Cool the reaction, dilute with water, and adjust the pH to ~8-9 with aqueous ammonia to precipitate the Arbidol free base. Filter, wash with cold water, and recrystallize from ethanol[6]. (Note: Subsequent treatment with HCl gas in diethyl ether yields the clinical Arbidol Hydrochloride salt).

Visualizations

ArbidolSynthesis SM Methyl 5-hydroxy-1,2-dimethyl -1H-indole-3-carboxylate Int1 Ethyl 5-hydroxy-1,2-dimethyl -1H-indole-3-carboxylate SM->Int1 Ethanol, H2SO4 (Transesterification) Int2 Ethyl 5-acetoxy-1,2-dimethyl -1H-indole-3-carboxylate Int1->Int2 Ac2O, Pyridine (O-Acetylation) Int3 Ethyl 5-acetoxy-6-bromo-2-(bromomethyl) -1-methyl-1H-indole-3-carboxylate Int2->Int3 Br2, CCl4, Heat (Double Bromination) Int4 Ethyl 6-bromo-5-hydroxy-1-methyl-2- ((phenylthio)methyl)-1H-indole-3-carboxylate Int3->Int4 Thiophenol, KOH, MeOH (Thioetherification & Deprotection) Product Arbidol (Umifenovir) Int4->Product HCHO, HNMe2 (Mannich Reaction)

Synthetic workflow for Arbidol starting from the methyl indole-3-carboxylate derivative.

ArbidolMOA Virus Influenza Virus (Hemagglutinin - HA) HostCell Host Cell Membrane Virus->HostCell Attachment Arbidol Arbidol (Umifenovir) Arbidol->Virus Binds HA Stabilizes Pre-fusion state Fusion Viral-Endosomal Membrane Fusion Arbidol->Fusion Inhibits Fusion Endosome Endosome Formation HostCell->Endosome Endocytosis Endosome->Fusion Low pH Trigger Release Viral RNA Release (Infection) Fusion->Release Uncoating

Arbidol's mechanism of action: inhibiting viral entry by stabilizing hemagglutinin and blocking fusion.

References

  • Benchchem. "Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis". 5

  • Benchchem. "Methyl 5-Hydroxy-1H-Indole-3-Carboxylate | 112332-96-4". 1

  • Sigma-Aldrich. "methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | 73975-59-4".

  • ACS Publications. "Strategic Design and Optimization of Umifenovir Analogues". 2

  • Google Patents / WO 2018/112128 A1. "Antiviral Indole Derivatives". 4

  • ResearchGate. "Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids".3

  • New Drug Approvals. "Арбидол (Arbidol)". 6

Sources

Method

Application Note: Advanced Purification Protocols for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4) Mechanistic Context & Purification Challenges Methyl 5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4)

Mechanistic Context & Purification Challenges

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a critical intermediate in the synthesis of broad-spectrum antiviral agents (such as Umifenovir/Arbidol) and various EZH2 inhibitors[1]. The standard synthetic route is the Nenitzescu Indole Synthesis , which involves the condensation of 1,4-benzoquinone with methyl 3-(methylamino)but-2-enoate[2].

While the Nenitzescu reaction is highly regioselective, it is notorious for poor isolated yields (often 18–50%) due to severe downstream purification bottlenecks[3]. As an Application Scientist, I frequently see researchers fail at the isolation stage rather than the reaction stage. The primary culprits are:

  • Polymerization: Unreacted 1,4-benzoquinone is highly unstable and prone to oxidation, forming intractable, dark polymeric tars during solvent evaporation[3].

  • Isomeric Byproducts: Competing side reactions generate closely eluting impurities, including 5-hydroxybenzofurans and 6-hydroxyindole isomers, which co-elute during standard extraction[2].

To overcome this, the following protocol is designed as a self-validating system . Every step serves a mechanistic purpose: chemical reduction of reactive species prior to concentration, orthogonal chromatographic separation, and a final thermodynamic purification via crystallization.

Experimental Workflow

The following diagram maps the orthogonal purification strategy, transitioning from liquid-liquid extraction (LLE) to solid-phase separation, and concluding with crystallization.

G N1 Crude Nenitzescu Reaction Mixture N2 Liquid-Liquid Extraction (EtOAc / Aqueous Wash) N1->N2 N3 Organic Phase (Target + Impurities) N2->N3 Top Layer N4 Aqueous Phase (Hydroquinone & Salts) N2->N4 Bottom Layer (Discard) N5 Flash Column Chromatography (Silica Gel, Hexane/EtOAc) N3->N5 N6 Polymeric Tars & Benzofuran Byproducts N5->N6 Elutes First/Last (Discard) N7 Enriched Indole Fraction N5->N7 Target Fractions N8 Recrystallization (EtOH / Hexane) N7->N8 N9 Pure Methyl 5-hydroxy-1,2- dimethyl-1H-indole-3-carboxylate N8->N9 >99% Purity

Workflow for the isolation and purification of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

Step-by-Step Purification Protocol

Phase 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Causality Insight: Direct concentration of the Nenitzescu crude mixture leads to rapid tar formation. We utilize a reductive wash to convert unreacted 1,4-benzoquinone into water-soluble hydroquinone, effectively halting polymerization[3].

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc) (approximately 3–4 volumes relative to the reaction solvent).

  • Reductive Wash (Critical Step): Wash the organic layer with an equal volume of freshly prepared 5% (w/v) aqueous Sodium Dithionite ( Na2​S2​O4​ ). Shake vigorously and vent. The dark color of the organic layer should noticeably lighten.

  • Neutralization: Separate the organic layer and wash with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to neutralize any acidic catalysts (e.g., acetic acid or Lewis acids)[1].

  • Drying: Wash with brine, dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Do not exceed 40 °C during rotary evaporation to prevent thermal degradation of the 5-hydroxyindole core.

Phase 2: Flash Column Chromatography

Causality Insight: The crude residue contains non-polar oligomers and polar isomeric byproducts. A step-gradient ensures the non-polar tars are flushed out before the target compound desorbs[1].

  • Dry Loading: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM), add silica gel (1:2 w/w ratio to crude mass), and evaporate to dryness to create a free-flowing powder.

  • Column Preparation: Pack a column with 230–400 mesh silica gel using Hexane. Load the dry-absorbed crude onto the top of the column.

  • Elution: Follow the gradient profile in Table 1 . Monitor fractions via Thin Layer Chromatography (TLC). The target compound typically exhibits an Rf​ of ~0.4 in 7:3 Hexane:EtOAc and stains intensely with Phosphomolybdic Acid (PMA) or UV 254 nm.

  • Pooling: Combine only the pure fractions. Do not pool the "tails" of the peak, as these contain the structurally similar 6-hydroxyindole isomers.

Table 1: Chromatographic Gradient and Fraction Elution Profile

Column Volumes (CV)Solvent System (Hexane:EtOAc)Elution TargetVisual / TLC Observation
0 – 29:1Non-polar tars, unreacted enamineFast-moving yellow/brown bands at solvent front.
2 – 58:2Benzofuran byproductsFaint UV-active spots ( Rf​ > 0.6).
5 – 87:3Target 5-Hydroxyindole Strong UV-active band ( Rf​ ~0.4).
8+1:1 to 0:1Polar impurities, saltsBaseline material. Discard.
Phase 3: Recrystallization

Causality Insight: Chromatography yields ~95% purity. To achieve the >99% purity required for pharmaceutical intermediates, we exploit the differential solubility of the target indole in a protic solvent/anti-solvent system[4]. This step self-validates the protocol: oxidized impurities will remain dissolved in the mother liquor.

  • Dissolution: Transfer the chromatographed solid to a round-bottom flask. Add boiling Ethanol dropwise until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove from heat. While stirring gently, add cold Hexanes dropwise until the solution reaches the cloud point (faint, persistent turbidity).

  • Crystallization: Allow the flask to cool undisturbed to room temperature for 1 hour, promoting the growth of large, pure crystal lattices. Transfer to an ice bath (0–4 °C) for an additional 2 hours to maximize yield.

  • Isolation: Collect the off-white to pale yellow crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Hexanes.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Analytical Validation

To confirm the success of the purification, the isolated crystals must be validated against the expected spectroscopic parameters. The 5-hydroxy group is a distinct marker in both NMR and Mass Spectrometry[4].

Table 2: Expected Analytical Validation Data

Analytical MethodParameter / SignalStructural Assignment
1 H NMR (400 MHz, DMSO- d6​ ) δ 8.95 (s, 1H)-OH (Hydroxyl proton at C5)
δ 7.40 (d, J = 2.4 Hz, 1H)Ar-H (C4 proton)
δ 7.28 (d, J = 8.8 Hz, 1H)Ar-H (C7 proton)
δ 6.68 (dd, J = 8.8, 2.4 Hz, 1H)Ar-H (C6 proton)
δ 3.75 (s, 3H)-OCH 3​ (Ester methyl)
δ 3.65 (s, 3H)N-CH 3​ (Indole nitrogen methyl)
δ 2.65 (s, 3H)C2-CH 3​ (C2 methyl group)
ESI-MS (Positive Mode) m/z 220.1[M+H] + (Calculated for C 12​ H 13​ NO 3​ : 219.09)
HPLC (Reverse Phase) > 99% AUCSingle sharp peak (254 nm detection)

References

  • MDPI. "5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions." Molecules, 2020. Available at:[Link]

  • ResearchGate. "Nenitzescu 5‐Hydroxyindole Synthesis." Advances in Heterocyclic Chemistry, 2019. Available at:[Link]

  • ACS Publications. "Exploring Indole-Linked Triazole Sulfonamide Derivatives as Potent Mycobacterial Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry, 2025. Available at:[Link]

Sources

Application

Application Note: Comprehensive NMR Analysis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Introduction The indole scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a key intermediate in the synthesis of various pharmacologically important molecules.[3] Its precise structural characterization is paramount for ensuring the identity, purity, and quality of downstream products in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[4] This application note provides a detailed guide to the comprehensive NMR analysis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, encompassing one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The methodologies and interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals to facilitate the complete and confident assignment of all proton (¹H) and carbon (¹³C) signals, thereby confirming the molecular structure.

Experimental Design and Rationale

A multi-faceted NMR approach is essential for the complete structural assignment of polysubstituted indoles, where signal overlap in 1D spectra can be a significant challenge.[5] Our strategy employs a suite of experiments, each providing a unique piece of the structural puzzle.

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow for the NMR analysis of the target compound.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Identifies ¹H Spin Systems HSQC ¹H-¹³C HSQC H1_NMR->HSQC Correlates ¹H to directly attached ¹³C C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Provides ¹³C chemical shifts HMBC ¹H-¹³C HMBC COSY->HMBC Aids in long-range correlation assignment HSQC->HMBC Confirms one-bond correlations Assignment Signal Assignment HMBC->Assignment Establishes long-range connectivities Confirmation Structure Confirmation Assignment->Confirmation Finalizes Structure G H4 H4 H6 H6 H6->H4 J (meta) H7 H7 H6->H7 J (ortho)

Caption: Expected ¹H-¹H COSY correlations.

Step 4: ¹H-¹³C HSQC Analysis The HSQC spectrum provides direct one-bond correlations between protons and carbons. This allows for the unambiguous assignment of the protonated carbons (C4, C6, C7, and the three methyl carbons).

Step 5: ¹H-¹³C HMBC Analysis The HMBC experiment is the cornerstone for confirming the overall structure by revealing long-range (2-3 bond) correlations. Key expected correlations include:

  • 1-CH₃ protons to C2 and C7a.

  • 2-CH₃ protons to C2, C3, and C3a.

  • 3-COOCH₃ protons to the carbonyl carbon.

  • H4 proton to C3a, C5, and C6.

  • H6 proton to C4, C5, and C7a.

  • H7 proton to C3a, C5, and C6.

Key ¹H-¹³C HMBC Correlations

G cluster_protons Protons cluster_carbons Carbons H_1CH3 1-CH₃ C2 C2 H_1CH3->C2 C7a C7a H_1CH3->C7a H_2CH3 2-CH₃ H_2CH3->C2 C3 C3 H_2CH3->C3 C3a C3a H_2CH3->C3a H_COOCH3 3-COOCH₃ C_carbonyl C=O H_COOCH3->C_carbonyl H4 H4 H4->C3a C5 C5 H4->C5 H6 H6 H6->C5 H6->C7a H7 H7 H7->C3a H7->C5

Caption: Key expected HMBC correlations.

Conclusion

By systematically applying the suite of NMR experiments detailed in this application note—¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—a complete and unambiguous structural characterization of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can be achieved. This comprehensive approach ensures the highest level of scientific integrity and provides the foundational data necessary for its use in research and drug development.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Ganesan, A. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5643. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2785-2815. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Shoolery, J. N. (1959). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 81(13), 3489-3490. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 26(15), 4443. [Link]

Sources

Method

Application Notes &amp; Protocols: Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in Drug Discovery

Introduction: Unveiling a Privileged Scaffold The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its unique electronic properties and the ability to participate in various non-covalent interactions make it an ideal framework for designing ligands that can bind to a multitude of biological targets. Within this important class of heterocycles, Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS No: 73975-59-4) emerges as a particularly intriguing starting point for drug discovery campaigns.

This molecule possesses several key features that commend it to the discerning medicinal chemist:

  • A 5-hydroxy group , which can act as a crucial hydrogen bond donor and/or acceptor, mimicking the hydroxyl groups of tyrosine or serine in protein interactions. This functional group also provides a handle for further chemical modification.

  • N-methylation at the 1-position, which can enhance metabolic stability and modulate the electronic properties of the indole ring.

  • A methyl group at the 2-position, which can provide favorable steric interactions and improve binding affinity.

  • A methyl carboxylate at the 3-position, a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides and other derivatives to explore the chemical space around a target.[1]

These structural attributes suggest that Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can serve as a valuable building block for developing novel therapeutics across various disease areas, including oncology, infectious diseases, and metabolic disorders. This guide will provide a comprehensive overview of its potential applications and detailed protocols for its utilization in a drug discovery setting.

Potential Therapeutic Applications & Known Biological Activities

While direct biological data for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is not extensively documented in publicly available literature, the broader class of 5-hydroxyindole-3-carboxylic acid derivatives has shown promise in several therapeutic areas.

  • Anticancer Activity: A study on novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives revealed cytotoxic effects against the MCF-7 breast cancer cell line.[2] Some of these compounds exhibited half-maximal effective concentrations (EC50) in the low micromolar range, with no significant cytotoxicity against normal human dermal fibroblast cells, suggesting a potential therapeutic window.[2] The proposed mechanism for some indole derivatives involves the inhibition of survivin, an anti-apoptotic protein often overexpressed in cancer cells.[2]

  • Antimicrobial Agents: The indole scaffold is a key component of many antimicrobial agents.[3] Derivatives of indole-3-carboxylic acid have been investigated for their potential to inhibit bacterial DNA gyrase and fungal lanosterol-14-alpha demethylase, crucial enzymes for microbial survival.[3][4] Molecular docking studies have shown that these compounds can form favorable interactions within the active sites of these enzymes.[3][4]

  • Antihypertensive Effects: Novel derivatives of indole-3-carboxylic acid have been synthesized and evaluated as angiotensin II receptor 1 (AT1) antagonists.[5] Some of these compounds displayed high nanomolar affinity for the AT1 receptor and demonstrated the ability to lower blood pressure in spontaneously hypertensive rats, with an effect superior to the known drug losartan.[5]

  • Antiviral Properties: The indole-3-carboxylate core is present in Arbidol (Umifenovir), an antiviral drug.[1] This highlights the potential of this scaffold in the development of new antiviral agents.

Given these precedents, Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate represents a promising starting point for library synthesis and screening against these and other relevant biological targets.

Experimental Workflows for Drug Discovery

The following sections provide detailed protocols for utilizing Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in a typical drug discovery workflow.

Workflow Overview

A logical progression for investigating this compound involves initial chemical modification, followed by a cascade of in vitro and cell-based assays to identify and characterize potential lead compounds.

DrugDiscoveryWorkflow cluster_0 Chemical Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A Starting Material: Methyl 5-hydroxy-1,2-dimethyl -1H-indole-3-carboxylate B Hydrolysis to Carboxylic Acid A->B C Amide Coupling (Library Synthesis) B->C D Primary Biochemical Screening C->D E Hit Confirmation & Dose-Response D->E F Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) E->F G Structure-Activity Relationship (SAR) Studies F->G G->C Iterative Synthesis H ADME/Tox Profiling G->H

Caption: Drug discovery workflow using the target indole.

Protocol 1: Hydrolysis to 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

The conversion of the methyl ester to the corresponding carboxylic acid is a critical first step for many subsequent derivatization reactions, particularly amide bond formation.

Principle: Base-catalyzed hydrolysis (saponification) of the methyl ester using lithium hydroxide (LiOH) in a mixture of polar protic and aprotic solvents. LiOH is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions and easier workups.

Materials:

  • Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of THF and MeOH (e.g., a 3:1 ratio). The exact volume should be sufficient to fully dissolve the starting material at room temperature (e.g., 10 mL per gram of starting material).

  • Addition of Base: Add a solution of LiOH·H₂O (2.0-3.0 eq) dissolved in a minimal amount of deionized water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl to the reaction mixture with stirring until the pH is acidic (pH ~2-3). This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Rationale: The use of a mixed solvent system (THF/MeOH/H₂O) ensures the solubility of both the relatively nonpolar starting material and the polar LiOH. Acidification is crucial to protonate the carboxylate salt formed during the reaction, making it extractable into an organic solvent.

Protocol 2: Parallel Amide Library Synthesis

This protocol describes a high-throughput method for generating a library of amide derivatives from the carboxylic acid intermediate for screening purposes.

Principle: Amide bond formation using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Materials:

  • 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Multi-channel pipette

Procedure:

  • Stock Solutions: Prepare a stock solution of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid (e.g., 0.2 M in DMF), a stock solution of HATU (e.g., 0.22 M in DMF), and a stock solution of DIPEA (e.g., 0.4 M in DMF).

  • Amine Plate Preparation: In a 96-well reaction block, add a solution of each unique amine (1.2 eq) in DMF to individual wells.

  • Reagent Addition: a. To each well, add the stock solution of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid (1.0 eq). b. Add the HATU stock solution (1.1 eq) to each well. c. Finally, add the DIPEA stock solution (2.0 eq) to each well.

  • Reaction: Seal the 96-well block and allow it to shake at room temperature for 12-16 hours.

  • Workup and Purification: The reaction mixtures can be worked up in parallel using automated liquid handling systems. A common method is to add water to precipitate the product, followed by filtration or solid-phase extraction. Alternatively, the crude products can be directly purified by mass-directed preparative HPLC.

  • Analysis and Storage: The final compounds should be analyzed for purity (e.g., by LC-MS) and identity. The purified compounds can then be dissolved in DMSO to create a stock plate for biological screening.

Rationale: HATU is an efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is a sterically hindered base that activates the carboxylic acid for coupling without competing as a nucleophile. This parallel synthesis approach allows for the rapid generation of a diverse library of compounds for SAR studies.

Protocol 3: In Vitro Isocitrate Lyase Inhibition Assay

Based on the finding that a related compound, Methyl 5-hydroxy-1H-indole-3-carboxylate, inhibits isocitrate lyase, this assay can be used to screen the newly synthesized library for potential antimicrobial activity, particularly against pathogens that rely on the glyoxylate cycle.[6]

Principle: Isocitrate lyase catalyzes the cleavage of isocitrate to succinate and glyoxylate. The production of glyoxylate can be monitored by reacting it with phenylhydrazine to form a phenylhydrazone, which can be detected spectrophotometrically at 324 nm.

Materials:

  • Purified isocitrate lyase enzyme

  • DL-Isocitric acid trisodium salt (substrate)

  • Phenylhydrazine hydrochloride

  • Assay buffer (e.g., 50 mM MOPS, 5 mM MgCl₂, 1 mM EDTA, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the substrate, DL-isocitric acid, in the assay buffer. b. Prepare a stock solution of phenylhydrazine hydrochloride in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well: a. Assay buffer b. Test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor, if available) and a negative control (DMSO vehicle). c. Isocitrate lyase enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the test compounds to bind to the enzyme.

  • Reaction Initiation: Add the substrate, DL-isocitric acid, to each well to start the reaction.

  • Detection: Immediately after adding the substrate, add the phenylhydrazine solution to each well.

  • Kinetic Reading: Measure the absorbance at 324 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. Plot the percentage of inhibition against the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Self-Validation:

  • Positive Control: A known inhibitor of isocitrate lyase should be included to validate the assay's sensitivity.

  • Negative Control: Wells containing only the enzyme, substrate, and DMSO vehicle should show maximum enzyme activity.

  • No Enzyme Control: Wells without the enzyme should show no increase in absorbance, confirming that the observed signal is enzyme-dependent.

Data Presentation

Quantitative data from screening and SAR studies should be summarized in a clear and concise table.

Table 1: Example SAR Data for Amide Derivatives

Compound IDR-Group (Amine)IC50 (µM) - Isocitrate LyaseCytotoxicity (MCF-7) EC50 (µM)
Parent Acid -OH>10055.2
AMD-001 Benzylamine25.612.8
AMD-002 4-Fluorobenzylamine15.38.1
AMD-003 Cyclohexylamine88.1>100
AMD-004 Morpholine>100>100

Conclusion and Future Directions

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a versatile and promising scaffold for drug discovery. Its inherent structural features, combined with the potential for straightforward chemical modification, make it an attractive starting point for generating libraries of novel compounds. The protocols outlined in this guide provide a framework for the synthesis, screening, and initial characterization of derivatives.

Future work should focus on expanding the diversity of the synthesized library, exploring other biological targets based on the rich pharmacology of indole derivatives, and conducting more in-depth mechanistic studies for any identified hit compounds. Computational modeling and docking studies can also be employed to rationalize observed SAR and guide the design of more potent and selective analogs.[3][4]

References

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing. Available at: [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. Available at: [Link]

Sources

Application

Application Note: Derivatization Strategies for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in Bioactivity Screening

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Pharmacophore Rationale The 5-hydroxyindole cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Pharmacophore Rationale

The 5-hydroxyindole core is a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous bioactive compounds, including the broad-spectrum antiviral Arbidol (Umifenovir) and various 5-lipoxygenase inhibitors[1]. Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate offers a highly versatile, multi-functional platform for library generation.

Unlike rigid aliphatic scaffolds, this specific indole derivative presents four distinct, orthogonally reactive sites: the C5-phenolic hydroxyl, the C4/C6 aromatic protons, and the C3-methyl ester. Strategic derivatization at these sites allows researchers to systematically modulate lipophilicity, introduce basic centers for lysosomotropism, and enhance metabolic stability [2]. This application note details the causality, self-validating protocols, and analytical checkpoints required to successfully derivatize this scaffold for high-throughput bioactivity screening.

Derivatization Workflow & Structural Logic

To generate a diverse chemical library, we employ a divergent synthetic strategy. Each pathway is designed to alter specific physicochemical properties (e.g., cLogP, pKa, steric bulk) to target different biological mechanisms, ranging from viral entry blockade to enzyme inhibition [3].

Workflow Core Methyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate (Central Scaffold) PathA Pathway A: C5 O-Alkylation Reagents: R-X, K2CO3, DMF Goal: Lipophilicity Modulation Core->PathA Etherification PathB Pathway B: C4 Mannich Reaction Reagents: CH2O, R2NH, AcOH Goal: Basic Center Introduction Core->PathB Aminomethylation PathC Pathway C: C6 Bromination Reagents: NBS, DCM Goal: Halogen Bonding Core->PathC Electrophilic Substitution PathD Pathway D: C3 Amidation Reagents: LiOH, then Amine/HATU Goal: Plasma Stability Core->PathD Ester Hydrolysis/Coupling

Fig 1. Divergent derivatization workflow for the 5-hydroxyindole scaffold in library generation.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes the mechanistic rationale (causality) behind the reagent selection and built-in analytical checkpoints to ensure reaction success before proceeding to bioassay screening.

Pathway A: C5 O-Alkylation (Etherification)

Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to selectively deprotonate the C5-phenol (pKa ~9.5) without causing premature saponification of the C3-methyl ester, which would occur with stronger bases like NaOH . DMF is utilized as a polar aprotic solvent to accelerate the SN​2 substitution by leaving the nucleophilic phenoxide unencumbered.

  • Reaction Setup: Dissolve the indole core (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Add finely powdered K2​CO3​ (2.0 eq) and stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Alkylation: Dropwise add the desired alkyl or benzyl halide (1.2 eq). Heat the mixture to 60 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material will stain strongly with ferric chloride ( FeCl3​ ) due to the free phenol. The reaction is complete when the FeCl3​ -active spot disappears and a new, higher- Rf​ spot emerges.

  • Workup: Quench with ice water (50 mL) to precipitate the product. Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL) to completely remove residual DMF. Dry over Na2​SO4​ and concentrate.

Pathway B: C4 Aminomethylation (Mannich Reaction)

Causality: The C4 position is highly activated toward electrophilic aromatic substitution by the synergistic electron-donating effects of the C5-hydroxyl and the indole nitrogen. Acetic acid catalyzes the formation of the reactive iminium ion (Eschenmoser's salt equivalent) from formaldehyde and the secondary amine [1].

  • Reaction Setup: Dissolve the indole core (1.0 eq, 5.0 mmol) in glacial acetic acid (10 mL).

  • Reagent Addition: Add a secondary amine (e.g., dimethylamine, 2M in THF, 1.5 eq) followed by aqueous formaldehyde (37%, 1.5 eq). Stir at 50 °C for 6 hours.

  • Self-Validation Checkpoint: Due to the basic nature of the product, standard silica TLC will cause severe streaking. Use TLC plates pre-treated with triethylamine or a mobile phase of DCM:MeOH (9:1) with 1% NH4​OH . Spray with Ninhydrin stain; the product will appear as a distinct colored spot, confirming the presence of the new amine.

  • Workup: Neutralize the reaction mixture carefully with saturated NaHCO3​ until pH ~8. Extract with DCM, dry, and purify via flash chromatography.

Pathway C: C6 Electrophilic Bromination

Causality: N-Bromosuccinimide (NBS) in dichloromethane (DCM) provides a mild, controlled source of electrophilic bromine, preventing over-halogenation. Bromination typically occurs at C6 due to steric hindrance at C4 (especially if the C4 position is already substituted, as in the full Arbidol synthesis) [1].

  • Reaction Setup: Dissolve the indole core (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL) and cool to 0 °C under nitrogen.

  • Bromination: Add NBS (1.05 eq) in small portions over 15 minutes. Protect the flask from light to prevent radical side reactions. Allow to warm to room temperature over 2 hours.

  • Self-Validation Checkpoint: The reaction is complete when the initial orange tint of dissolved NBS dissipates. Analyze the crude mixture via LC-MS; successful bromination is definitively validated by the appearance of a characteristic 1:1 isotopic doublet pattern ( [M+H]+ and [M+2+H]+ ) indicative of a single 79Br/81Br atom.

Quantitative Data Summary

The table below summarizes the expected physicochemical shifts and targeted bioactivity profiles for the generated library derivatives.

Derivatization PathwayModification SiteKey ReagentsPrimary Physicochemical ShiftTarget Bioactivity Profile
Pathway A C5-OHR-X, K2​CO3​ Lipophilicity (cLogP +1.5 to 3.0)Anti-inflammatory (e.g., 5-LOX inhibition)
Pathway B C4-H CH2​O , R2​NH Aqueous Solubility, pKa (~8.5)Antiviral (Endosomal pH buffering)
Pathway C C6-HNBS, DCM Steric Bulk, Halogen BondingAnticancer (e.g., HDAC inhibition)
Pathway D C3-COOMeLiOH; Amine, HATU Plasma Stability (Esterase resistance)Broad-spectrum in vivo screening

Mechanism of Action: Antiviral Screening Focus

Derivatives generated via Pathway B (C4-Mannich bases) are specifically designed to target viral entry mechanisms. By introducing a basic dialkylamine group, the molecule becomes lysosomotropic. It accumulates in acidic endosomes, buffering the pH. This prevents the acid-dependent conformational changes in viral surface proteins (like Influenza Hemagglutinin) necessary for viral-host membrane fusion[1].

MOA Virus Viral Particle Internalization Endosome Endosome Maturation (pH Drop) Virus->Endosome Fusion Viral-Host Membrane Fusion Endosome->Fusion Acidic pH Trigger Derivative C4-Mannich Derivative (Lysosomotropic Agent) Derivative->Endosome Buffers pH Derivative->Fusion Steric Blockade Inhibition Fusion Blockade & Viral Arrest Fusion->Inhibition Prevented

Fig 2. Proposed antiviral mechanism of action for C4-aminomethylated indole derivatives.

References

  • Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis - Benchchem BenchChem URL
  • Mecarbinate as a Versatile Scaffold in Heterocyclic Chemistry: Application Notes and Protocols BenchChem URL
  • PubMed / National Institutes of Health (NIH)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Welcome to the technical support center for the synthesis and optimization of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the mechanistic rationale behind common issues and provide field-proven troubleshooting strategies.

The primary and most direct route to the 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate scaffold is the Nenitzescu indole synthesis . This method involves the condensation of a p-benzoquinone with a β-enamino ester. While elegant, the reaction is sensitive to several parameters that can drastically affect the outcome. This guide will focus on troubleshooting and optimizing this specific pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I improve it?

Answer: Low yield is the most common complaint and can stem from multiple factors, often interconnected. The core of the issue usually lies in the delicate balance of reactivity between the starting materials and the stability of the intermediates.

  • Causality: The Nenitzescu reaction proceeds through a series of addition, cyclization, and aromatization steps. The initial addition of the enamine to the benzoquinone is reversible and competes with the rapid polymerization of benzoquinone under acidic or even neutral conditions. Furthermore, the enamine starting material, Methyl 3-(methylamino)crotonate, can be unstable.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure the p-benzoquinone is pure. It should be a crystalline solid with a characteristic yellow-green color. Over time, it can degrade and darken, which will inhibit the reaction. Recrystallization from a suitable solvent like petroleum ether or ethanol may be necessary. The enamine should be freshly prepared or stored under an inert atmosphere.

    • Stoichiometry and Order of Addition: The molar ratio of reactants is critical. A slight excess of the enamine can sometimes be beneficial. A highly effective strategy is the slow, dropwise addition of the enamine solution to the benzoquinone solution.[1] This maintains a low concentration of the enamine, minimizing side reactions, and allows it to react with benzoquinone as it is introduced.

    • Temperature Control: This is arguably the most critical parameter. The reaction is exothermic. Letting the temperature rise above 30-40°C significantly promotes the formation of black, insoluble polymeric byproducts.[1] It is imperative to use an ice/water bath to maintain a consistent internal reaction temperature, especially during the addition phase.[1]

    • Solvent System: The choice of solvent impacts the solubility of the reactants and intermediates, influencing the reaction rate and side reactions. A mixture of a non-polar solvent like ethyl acetate and a protic acid like glacial acetic acid has been shown to be effective, providing a good balance for both the reaction and subsequent product precipitation.[1]

Question 2: My reaction mixture turns dark brown or black almost immediately, and I isolate a tarry, intractable residue instead of a crystalline product. Why does this happen?

Answer: This is a classic sign of benzoquinone polymerization.

  • Causality: p-Benzoquinone is highly susceptible to self-condensation and polymerization, especially in the presence of acids, bases, or even light and heat. This process is often much faster than the desired indole formation, leading to the consumption of the starting material and the generation of insoluble, high-molecular-weight tars.

  • Troubleshooting Steps:

    • Strict Temperature Control: As mentioned above, maintain a low and stable temperature (e.g., not exceeding 30°C) using an ice bath throughout the addition of the enamine.[1]

    • Solvent Choice and Concentration: Diluting the reaction mixture can help to dissipate heat and reduce the rate of polymerization. Using a solvent system where the product has limited solubility at colder temperatures, like ethyl acetate, can be advantageous as it allows the desired indole to precipitate out of the reactive mixture, protecting it from degradation.[1]

    • Minimize Reaction Time: Once the addition is complete, the reaction should be stirred for a defined period (e.g., 1 hour) before proceeding to isolation.[1] Overly long reaction times can lead to product degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal endpoint.

Question 3: I've managed to get a solid product, but it is difficult to purify. What are the best practices for purification?

Answer: The crude product is often contaminated with unreacted starting materials, colored polymeric byproducts, and potentially regioisomers. The phenolic hydroxyl group also presents specific challenges.

  • Causality: The 5-hydroxy group makes the molecule relatively polar and slightly acidic. It is also prone to oxidation. Co-precipitated polymeric tars can be difficult to remove.

  • Troubleshooting Steps:

    • Initial Workup: After the reaction, cooling the mixture in a refrigerator (0-10°C) for an extended period (e.g., 24 hours) can significantly improve the precipitation of the crude product.[1] The collected solid should be washed thoroughly with a cold, non-polar solvent (like cold ethyl acetate or diethyl ether) to remove soluble, less polar impurities.

    • Recrystallization: This is the most effective method for purifying the final product. Ethyl acetate has been reported as a suitable solvent for recrystallization, yielding a product with a sharp melting point.[1] Other solvent systems like ethanol/water or acetone/hexane could also be explored.

    • Column Chromatography: If recrystallization fails to provide pure material, column chromatography can be used. However, be aware that the acidic nature of standard silica gel can sometimes cause streaking or degradation of hydroxyindoles. It is advisable to use a deactivated silica gel (e.g., by pre-treating with a solvent containing a small amount of triethylamine) or to use a less polar eluent system to move the product quickly. A typical eluent system would be a gradient of ethyl acetate in hexane.

    • Preventing Oxidation: The 5-hydroxyindole moiety is susceptible to air oxidation, which can lead to colored impurities.[2] During workup and purification, it is good practice to minimize exposure to air and light. Use of an inert atmosphere (Nitrogen or Argon) is recommended for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Nenitzescu synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate? A: With optimized conditions, yields in the range of 60-65% have been reported for the analogous ethyl ester.[1] Achieving yields in this range for the methyl ester is a realistic goal.

Q2: How can I confirm the identity and purity of my final product? A: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR: This will confirm the structure and identify any major impurities. The spectra for similar indole-3-carboxylates are well-documented in the literature.[3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[4][5]

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the O-H stretch of the phenol (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1680-1710 cm⁻¹), and N-H/C-H stretches.[1][4]

  • Melting Point (MP): A sharp melting point is a good indicator of purity. The reported melting point for the analogous ethyl ester is 215-216°C after recrystallization.[1]

Q3: Can I use the Fischer indole synthesis for this molecule? A: While the Fischer indole synthesis is a powerful and versatile method for creating the indole core, it is not the most direct approach for this specific substitution pattern.[6][7][8] It would require starting with a 4-hydroxyphenylhydrazine and methyl 2-methyl-3-oxobutanoate. This route can be complicated by issues with regioselectivity and potential N-N bond cleavage, especially with electron-donating groups on the hydrazine.[9][10] The Nenitzescu synthesis is generally preferred for this class of 5-hydroxyindoles.

Q4: My final product is slightly colored (pink, beige, or light brown). Is this a problem? A: A slight off-white or beige color is common for 5-hydroxyindoles and often indicates trace amounts of oxidation products. For many applications, this may be acceptable. However, for high-purity applications like pharmaceutical development, the material should be as colorless as possible. If the color is significant, further purification by recrystallization or chromatography, taking care to avoid air and light, is recommended.

Optimized Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the analogous ethyl ester and is optimized for the preparation of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.[1]

Step 1: Preparation of Methyl 3-(methylamino)crotonate

  • This starting material can be prepared by reacting methyl acetoacetate with methylamine. Ensure it is pure before proceeding.

Step 2: Nenitzescu Indole Synthesis

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-benzoquinone (1.0 equivalent) in ethyl acetate.

  • Add glacial acetic acid (approximately 0.8-1.0 equivalents relative to benzoquinone) to the flask.

  • Cool the mixture to 0-5°C using an ice/water bath.

  • In the dropping funnel, prepare a solution of Methyl 3-(methylamino)crotonate (1.1-1.2 equivalents) and a small amount of glacial acetic acid (approx. 1.0 equivalent relative to the enamine) in ethyl acetate.

  • Add the enamine solution dropwise to the stirred benzoquinone solution over 30-60 minutes, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, stir the reaction mixture for an additional 1 hour at room temperature.

  • Distill off a portion of the solvent under reduced pressure (optional, can aid precipitation).

  • Store the reaction mixture in a refrigerator at 0-10°C for 24 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid on the filter with cold ethyl acetate and dry under vacuum.

Step 3: Purification

  • Recrystallize the crude solid from hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature and then to 0°C to maximize crystal formation.

  • Collect the pure crystals by filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven.

Data Summary: Reaction Parameter Influence

ParameterSub-Optimal ConditionOptimized ConditionRationale for Optimization
Temperature > 40°C or uncontrolled0-30°C (maintained with ice bath)Minimizes rapid, irreversible polymerization of p-benzoquinone, which is a major competing side reaction.[1]
Reagent Addition All reagents mixed at onceSlow, dropwise addition of enamine to benzoquinone solutionMaintains a low concentration of the reactive enamine, favoring the desired bimolecular reaction over side reactions.[1]
Solvent Highly polar (e.g., pure acetic acid)Mixture of Ethyl Acetate and Acetic AcidBalances reactant solubility and allows for product precipitation, effectively removing it from potential degradation pathways.[1]
Workup Immediate filtrationCold precipitation (0-10°C for 24h)Maximizes the recovery of the product, which has lower solubility in the reaction medium at reduced temperatures.[1]

Visualizations

Experimental Workflow Diagram

Nenitzescu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification start Dissolve p-Benzoquinone and Acetic Acid in Ethyl Acetate cool Cool Benzoquinone Solution to 0-5°C start->cool enamine Prepare Solution of Methyl 3-(methylamino)crotonate and Acetic Acid in Ethyl Acetate add Slowly Add Enamine Solution (T < 30°C) enamine->add cool->add stir Stir at Room Temperature for 1h add->stir precipitate Precipitate Product at 0-10°C for 24h stir->precipitate filter Filter and Wash Crude Product precipitate->filter recrystallize Recrystallize from Hot Ethyl Acetate filter->recrystallize product Pure Crystalline Product recrystallize->product

Caption: General workflow for the Nenitzescu synthesis.

Troubleshooting Decision Tree

Troubleshooting_Yield start Low Yield or Reaction Failure q1 Is the reaction mixture dark/tarry? start->q1 q2 Is the starting material pure? q1->q2 No sol1 Indicates Benzoquinone Polymerization q1->sol1 Yes q3 Was temperature strictly controlled? q2->q3 Yes sol2 Recrystallize p-Benzoquinone. Use freshly prepared enamine. q2->sol2 No q4 Was reagent addition slow? q3->q4 Yes sol3 Use ice bath to maintain T < 30°C during addition. q3->sol3 No sol4 Add enamine dropwise to benzoquinone solution. q4->sol4 No sol1->q3

Caption: Decision tree for diagnosing low yield issues.

References

  • Kuwano, R., & Kameyama, Y. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5776-5779. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5776-5779. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Retrieved from [Link]

  • Cimarelli, C., & Palmieri, G. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5639. Retrieved from [Link]

  • Shepel, F., et al. (2009). ON SOME PECULIARITIES OF ETHYL 5-HYDROXY-1,2-DIMETHYL-1H-3-INDOLECARBOXYLATE SYNTHESIS. Chemistry Journal of Moldova, 4(2), 116-117. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]

  • Zhang, Y., et al. (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-hydroxy-1,2-dimethyl-1h-indole-3-carboxylate (C12H13NO3). Retrieved from [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]

  • Zhang, L., et al. (2014). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ECHA. (n.d.). methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Kumar, V., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 82(15), 8121-8129. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2020). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules, 25(17), 3984. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
  • Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. Retrieved from [Link]

  • Waite, J. H., & Wilbur, K. M. (1980). Purification and characterization of hydroxyindole oxidase from the gills of Mytilus edulis. Journal of Biological Chemistry, 255(2), 555-559. Retrieved from [Link]

  • Jia, Y.-X., et al. (2015). Friedel–Crafts Hydroxyalkylation of Indoles Mediated by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 80(20), 10166-10174. Retrieved from [Link]

  • Kumar, A., et al. (2019). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 24(15), 2811. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The target molecule is a classic example of a 5-hydroxyindole, a scaffold of significant interest in medicinal chemistry.[1] Its synthesis is most effectively achieved via the Nenitzescu indole synthesis , a powerful reaction that condenses a 1,4-benzoquinone with a β-aminocrotonic ester.[1] While elegant, this reaction is sensitive to conditions and prone to specific side reactions that can impact yield and purity. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate in the synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate?

You should be prepared for several classes of impurities stemming from the starting materials, side reactions, and product instability. The most prevalent are:

Impurity ClassSpecific Example(s)Source / Cause
Oxidation Products Quinone-like species, dimers, polymeric materialsThe 5-hydroxy group makes the indole ring highly electron-rich and susceptible to air oxidation, especially in the presence of light or trace metals.[2][3][4]
Hydrolysis Product 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acidCleavage of the methyl ester due to exposure to moisture, acidic, or basic conditions during workup or storage.[5]
Unreacted Starting Materials p-Benzoquinone, Methyl 3-(methylamino)but-2-enoateIncomplete reaction, incorrect stoichiometry, or premature stalling of the reaction.[6]
Reaction Byproducts 5-hydroxybenzofuran derivativesA known, albeit often minor, competing reaction pathway in the Nenitzescu synthesis.

Q2: My final, isolated product is a pink, brown, or dark-colored solid instead of the expected off-white powder. What is the most likely cause?

Discoloration is almost certainly due to the oxidation of the 5-hydroxy group . This is the most common failure mode for this class of compounds. The phenolic hydroxyl group is a powerful activating group, making the indole nucleus highly susceptible to oxidation to form colored quinone-imine or dimeric species.[7] This process can be initiated by atmospheric oxygen and is often accelerated by exposure to light, heat, or trace metal impurities.

Q3: What is a realistic yield for the Nenitzescu synthesis of this molecule?

Yields are highly dependent on the specific reaction conditions. Early reports of the Nenitzescu synthesis often cited modest yields in the range of 18-32%. However, optimized procedures, particularly those employing mixed solvent systems like glacial acetic acid/ethyl acetate, have successfully achieved yields of 63% and higher.[6][8] Some patent literature suggests yields can exceed 85% under highly controlled conditions.[6] If your yields are below 50%, it strongly indicates suboptimal conditions or significant side reactions.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Consistently Low Reaction Yield

Symptom: The isolated mass of the final product is consistently below 50% of the theoretical maximum.

Potential Cause & Scientific Rationale Troubleshooting Action & Protocol
Degradation of p-Benzoquinone: p-Benzoquinone is sensitive and can degrade or polymerize, especially if it is old or has been exposed to light and moisture. This reduces the concentration of the active electrophile.Action: Use fresh, high-purity p-benzoquinone for each reaction. Store it in a dark container under an inert atmosphere. If the purity is suspect, it can be purified by sublimation or recrystallization.
Suboptimal Stoichiometry: While a 1:1 molar ratio is theoretical, the reaction kinetics and stability of the reactants can make this inefficient. p-Benzoquinone is often the limiting, more sensitive reagent.Action: Experiment with a slight excess of the enamine (Methyl 3-(methylamino)but-2-enoate). Ratios of benzoquinone to enamine between 1:1.2 and 1:1.6 have been reported to improve the consumption of benzoquinone and increase yields.[6]
Reaction Stalling: The reaction can stall due to catalyst deactivation (if using a Lewis acid) or the precipitation of intermediates. The complex mechanism involves multiple equilibria that can be disrupted.[1][9]Action: Ensure rigorous control over reaction temperature. For solvent systems like glacial acetic acid/ethyl acetate, maintaining a temperature below 30°C during the initial addition is critical to prevent runaway side reactions.[6] Monitor the reaction by TLC to confirm the consumption of starting materials.
Issue 2: Product Purity is Poor, with Multiple Spots on TLC

Symptom: TLC analysis of the crude product shows the main spot accompanied by several other spots, often with streaking or discoloration.

Potential Cause & Scientific Rationale Troubleshooting Action & Protocol
Oxidative Degradation: As discussed, the 5-hydroxyindole product is highly prone to oxidation. This can occur both during the reaction and, more commonly, during the workup and purification phases when the product is exposed to air.Action: Perform the reaction and workup under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use. Consider adding a small amount of an antioxidant like sodium metabisulfite to the aqueous phase during workup.[7]
Acid-Catalyzed Polymerization: Strong acidic conditions, while necessary for the cyclization step of the Fischer indole synthesis, can also promote the polymerization of the electron-rich indole product.[10]Action: While the Nenitzescu reaction mechanism is different, the principle holds. Avoid unnecessarily harsh acidic conditions or prolonged reaction times. The use of glacial acetic acid as both a catalyst and solvent provides a controlled acidic environment.[8]
Hydrolysis of the Ester: The methyl ester can be cleaved to the corresponding carboxylic acid if exposed to strong acid or base, or even water, for extended periods, especially at elevated temperatures.Action: During workup, use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and avoid prolonged contact. Ensure the product is thoroughly dried after isolation to prevent hydrolysis during storage.
Visualizing the Core Synthesis and Common Pitfalls

The following diagrams illustrate the main reaction pathway and the origin of common impurities.

Nenitzescu_Synthesis BQ p-Benzoquinone MA Michael Adduct BQ->MA Michael Addition Enamine Methyl 3-(methylamino)but-2-enoate Enamine->MA Michael Addition Cyc Cyclized Intermediate MA->Cyc Nucleophilic Attack Elim Aromatization (Elimination of H2O) Cyc->Elim Prod Methyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate Elim->Prod

Caption: The core reaction pathway of the Nenitzescu indole synthesis.

Impurity_Formation Prod Target Product (5-Hydroxyindole Ester) Ox Oxidized Impurities (Colored Quinones/Dimers) Prod->Ox Oxidation Hy Hydrolysis Product (Carboxylic Acid) Prod->Hy Hydrolysis Cond_Ox [O] (Air, Light, Metal Traces) Cond_Ox->Ox Cond_Hy H₂O / H⁺ or OH⁻ Cond_Hy->Hy

Caption: Primary degradation pathways leading to common impurities.

Key Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Application: This reverse-phase HPLC (RP-HPLC) method is designed to separate the target product from more polar impurities (like the hydrolysis product) and less polar impurities (like some starting materials or dimeric byproducts).[11][12]

Methodology:

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Ramp from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of methanol or acetonitrile.

  • Data Analysis: Calculate purity based on the relative peak area percentage. The hydrolysis product will have a shorter retention time, while unreacted enamine and oxidative dimers may have longer retention times.

Protocol 2: Purification by Column Chromatography

Application: To remove unreacted starting materials, baseline impurities, and colored oxidation products when recrystallization is insufficient.[5][6]

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A mixture of Hexane and Ethyl Acetate. Determine the optimal ratio using TLC. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The target compound is moderately polar; a ratio of 7:3 or 6:4 is a good starting point for elution.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better separation, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of ethyl acetate to elute the compounds. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Crucially, avoid excessive heat to prevent degradation of the purified product.

Protocol 3: Purification by Recrystallization

Application: An effective method for removing impurities with different solubility profiles than the target compound, often yielding high-purity material.[5]

Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to the crude solid until it just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals thoroughly under vacuum at a low temperature (e.g., 40°C) to remove all residual solvent.

Visualizing a Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_sm 1. Verify Starting Material Purity (Fresh p-Benzoquinone?) start->check_sm check_cond 2. Review Reaction Conditions (Stoichiometry, Temp, Atmosphere) check_sm->check_cond [ SM Purity OK ] action_sm Purify/Replace Starting Materials check_sm->action_sm [ Impure SM ] check_workup 3. Analyze Workup & Purification (Inert Atmosphere? Mild Conditions?) check_cond->check_workup [ Conditions OK ] action_cond Optimize Stoichiometry (1:1.2 to 1:1.6) Use Inert Gas (N₂/Ar) Control Temperature <30°C check_cond->action_cond [ Suboptimal ] action_workup Degas Solvents Use Chromatography or Careful Recrystallization check_workup->action_workup [ Harsh/Oxidative ] end Achieve High Purity & Yield check_workup->end [ Process OK ] action_sm->start Re-run Synthesis action_cond->start Re-run Synthesis action_workup->end Repurify Product

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • Synthesis and Chemistry of Indole. Available at: [Link]

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • ON SOME PECULIARITIES OF ETHYL 5-HYDROXY-1,2-DIMETHYL-1H-3-INDOLECARBOXYLATE SYNTHESIS. ResearchGate. Available at: [Link]

  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available at: [Link]

  • Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl. ACS Publications. Available at: [Link]

  • A NEW AND SIMPLE SYNTHESIS OF 1-HYDROXYINDOLE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. Available at: [Link]

  • Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. ACS Publications. Available at: [Link]

  • Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Publications. Available at: [Link]

  • Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. ResearchGate. Available at: [Link]

  • Observations on the mechanism of the nenitzescu indole synthesis. Royal Society of Chemistry. Available at: [Link]

  • Practical Methodologies for the Synthesis of Indoles. ACS Publications. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. PMC. Available at: [Link]

  • Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]

  • Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. Available at: [Link]

  • Nenitzescu indole synthesis. Wikipedia. Available at: [Link]

  • Hydroxyindoles and their use in dyeing. Google Patents.
  • THE CHEMISTRY OF 1-HYDROXYINDOLE DERIVATIVES: NUCLEOPHILIC SUBSTITUTION REACTIONS ON INDOLE NUCLEUS. HETEROCYCLES. Available at: [Link]

  • New methods of analysis and investigation of terpenoid indole alkaloids. SciSpace. Available at: [Link]

  • Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines. ResearchGate. Available at: [Link]

  • Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate. Available at: [Link]

  • Indole synthesis: a review and proposed classification. PMC. Available at: [Link]

  • Oxidation of indole by cytochrome P450 enzymes. PubMed. Available at: [Link]

Sources

Troubleshooting

"troubleshooting low yield in Nenitzescu indole synthesis"

Welcome to the Technical Support Center for the Nenitzescu Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Nenitzescu Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide a deeper understanding of this versatile reaction. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Nenitzescu indole synthesis in a direct question-and-answer format.

Question: My reaction yield is consistently low (e.g., < 30%). What are the most likely causes?

Answer:

Low yields are a frequently reported issue in the Nenitzescu synthesis and can stem from several competing factors. Historically, yields as low as 18-46% have been reported depending on the specific substrates and conditions used.[1][2] The primary causes for poor yields are:

  • Competing Side Reactions: The desired 5-hydroxyindole pathway is often in competition with the formation of other heterocyclic structures. The most common byproduct is the corresponding 5-hydroxybenzofuran.[2][3] Depending on the reactants and conditions, other unexpected structures like 6-hydroxyindoles, pyrrolo[2,3-f]indoles, or even complex pyrrole-azepine hybrids can also form.[1][3][4]

  • Polymerization of Starting Material: The benzoquinone starting material can be unstable under reaction conditions, leading to oxidation and subsequent polymerization.[2] This decomposition reduces the concentration of the quinone available to react with the enamine, thereby lowering the overall yield.

  • Suboptimal Reaction Conditions: The outcome of the Nenitzescu reaction is highly sensitive to the choice of solvent, temperature, and the presence or absence of a catalyst.[4][5] An inappropriate selection of these parameters can significantly favor side reactions over the desired indole formation.

Question: I am observing a significant amount of a major byproduct. How can I identify it and shift the selectivity towards the desired indole?

Answer:

The most common byproduct is a 5-hydroxybenzofuran .[3] Its formation is initiated by the same Michael addition as the indole synthesis but follows a different intramolecular cyclization pathway.

Identification: You can distinguish the 5-hydroxyindole from the 5-hydroxybenzofuran and other byproducts using standard analytical techniques:

  • TLC and LC-MS: The products will have distinct retention times and mass-to-charge ratios.

  • NMR Spectroscopy: The NMR spectra will show characteristic differences in chemical shifts and coupling patterns, allowing for unambiguous structural assignment.

Minimizing Byproduct Formation: Shifting the reaction's chemoselectivity is key to improving your yield. Consider the following adjustments:

  • Solvent Choice: The polarity of the solvent is a critical factor.[6] Highly polar solvents like nitromethane or acetic acid generally favor the formation of the 5-hydroxyindole.[5][7] Nitromethane, in particular, has been shown to greatly improve the efficiency of the condensation.[7][8]

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can significantly promote the desired indole cyclization pathway. Zinc halides, such as ZnCl₂, ZnBr₂, or ZnI₂, are particularly effective.[4][5][9] One study reported a yield of 65% for a specific indole using ZnCl₂ in cyclopentyl methyl ether (CPME).[2] The halide counter-ion can also influence the regioselectivity of the reaction.[4]

Question: My reaction mixture is turning into a dark, insoluble tar. What is happening and how can I prevent it?

Answer:

The formation of a dark, tarry polymer is most often due to the decomposition and self-polymerization of the benzoquinone starting material.[2] This is exacerbated by elevated temperatures and certain solvents.

Preventative Measures:

  • Use High-Purity Benzoquinone: Ensure your benzoquinone is fresh and has not degraded during storage. Using a freshly purified batch is highly recommended.

  • Control the Temperature: Avoid excessive heat. Many Nenitzescu reactions proceed efficiently at room temperature or with gentle heating (e.g., 40°C).[6][10] Higher temperatures can accelerate polymerization and are often detrimental to the yield and selectivity.[4]

  • Optimize Reactant Stoichiometry: While some protocols use an excess of the quinone, this can increase polymerization.[6] It is often better to use a slight excess of the enamine. A molar ratio of 1:1.2 to 1:1.6 (benzoquinone:enamine) has been suggested for large-scale reactions to drive the reaction to completion without excessive side reactions.[6]

Question: The reaction seems to stall and does not go to completion. What should I investigate?

Answer:

A stalled reaction can be due to reactant degradation or issues with catalysis.

  • Reactant Stability: As mentioned, p-benzoquinone is often the culprit.[2] Verify the purity of your starting materials.

  • Catalyst Activity: If you are using a Lewis acid catalyst, ensure it is anhydrous, as water can deactivate it. For sensitive reactions, adding the catalyst under an inert atmosphere may be beneficial.

  • Solubility Issues: In some cases, one of the reactants may be poorly soluble in the chosen solvent, leading to a stalled reaction. Heating the mixture slightly (e.g., to 70°C) can sometimes resolve solubility issues, but this must be balanced against the risk of decomposition.[4]

Question: How can I improve the purification of my 5-hydroxyindole product?

Answer:

Effective purification is crucial for obtaining a high-purity product and an accurate yield calculation. The presence of multiple, often similar, byproducts can make purification challenging.[3]

  • Crystallization: This is often a very effective method. After the reaction, concentrating the mixture and storing it at a low temperature (0-10°C) can induce crystallization of the desired product.[2] The resulting solid can be collected by filtration and washed with a cold solvent like ethyl acetate.

  • Column Chromatography: Silica gel column chromatography is commonly used. However, be aware that the acidic nature of silica gel can sometimes cause degradation of sensitive indole products. It may be necessary to use a deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.

  • Precipitation/Filtration for Enantiomeric Enrichment: In cases of chiral indoles, the solubility differences between the racemic and enantiopure products can be exploited. It may be possible to precipitate the racemic product from a specific solvent system (e.g., hexane/isopropanol), thereby enriching the enantiomeric excess (ee) of the product remaining in the mother liquor.[10]

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Nenitzescu Indole Synthesis?

A1: The reaction mechanism consists of a sequence of steps: a Michael addition of the enamine to the benzoquinone, followed by an intramolecular nucleophilic attack by the enamine's pi bond to form a cyclized intermediate, and finally an elimination/dehydration step to yield the aromatic 5-hydroxyindole.[6] In the presence of Lewis acids, an alternative pathway involving a Lewis-acid-activated quinone may operate, which allows for cyclization without a prior oxidation step.[4]

Q2: How critical is the choice of solvent?

A2: Solvent choice is one of the most critical parameters influencing both the yield and the product distribution (indole vs. benzofuran).[1][5] Studies have shown that the reaction performs best in highly polar solvents.[6] Nitromethane and acetic acid are frequently cited as effective solvents for promoting indole formation.[5][9] The choice of solvent can alter the reaction pathway and dramatically change the outcome.

Q3: When should I consider using a catalyst?

A3: You should consider using a catalyst, specifically a Lewis acid like ZnCl₂, when you are experiencing low yields due to the formation of the 5-hydroxybenzofuran byproduct.[2][4] The Lewis acid coordinates to the quinone-derived intermediate, activating it and favoring the cyclization pathway that leads to the indole.

Visualizations and Data

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your Nenitzescu synthesis.

Troubleshooting_Workflow start Low Yield (<30%) check_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) Identify Major Components start->check_byproducts is_benzofuran Is Major Byproduct 5-Hydroxybenzofuran? check_byproducts->is_benzofuran is_polymer Is Mixture a Dark, Insoluble Tar? is_benzofuran->is_polymer No optimize_selectivity Optimize for Chemoselectivity is_benzofuran->optimize_selectivity Yes is_stalled Is Reaction Stalled? (Incomplete Conversion) is_polymer->is_stalled No optimize_conditions Optimize Reaction Conditions is_polymer->optimize_conditions Yes check_reactants Check Reactant Quality & Stoichiometry is_stalled->check_reactants Yes solution_selectivity 1. Add Lewis Acid Catalyst (e.g., ZnCl2) 2. Switch to Polar Solvent (e.g., Nitromethane) optimize_selectivity->solution_selectivity solution_conditions 1. Use Fresh, High-Purity Benzoquinone 2. Lower Reaction Temperature (e.g., RT to 40°C) 3. Check for Solubility Issues optimize_conditions->solution_conditions solution_reactants 1. Verify Reactant Purity 2. Ensure Catalyst is Anhydrous 3. Adjust Stoichiometry (e.g., slight excess of enamine) check_reactants->solution_reactants

Caption: A flowchart for troubleshooting low yields in the Nenitzescu synthesis.

Reaction Mechanism: Indole vs. Benzofuran Formation

This diagram illustrates the divergent pathways leading to the desired 5-hydroxyindole and the common 5-hydroxybenzofuran byproduct.

Reaction_Mechanism cluster_start Starting Materials cluster_indole Indole Pathway (Favored by Polar Solvents/Lewis Acids) cluster_benzofuran Benzofuran Pathway (Competing Side Reaction) start_mats p-Benzoquinone + Enamine michael_adduct Michael Adduct (Hydroquinone form) start_mats->michael_adduct Michael Addition oxidized_adduct Oxidized Adduct (Quinone form) michael_adduct->oxidized_adduct Oxidation protonated_adduct Protonated Adduct michael_adduct->protonated_adduct Protonation cyclized_hemiaminal Cyclized Intermediate (Hemiaminal) oxidized_adduct->cyclized_hemiaminal Intramolecular C-C Cyclization indole_product 5-Hydroxyindole (Desired Product) cyclized_hemiaminal->indole_product Dehydration cyclized_benzofuran_int Cyclized Intermediate protonated_adduct->cyclized_benzofuran_int Intramolecular O-C Cyclization benzofuran_product 5-Hydroxybenzofuran (Byproduct) cyclized_benzofuran_int->benzofuran_product Elimination

Caption: The divergent mechanisms for indole and benzofuran formation.

Table of Optimized Reaction Conditions

This table summarizes various reaction conditions reported in the literature to optimize the Nenitzescu synthesis.

ParameterCondition / ReagentExpected Outcome / RationaleReference
Solvent NitromethaneGenerally improves efficiency and yield of indole.[7][8][10]
Acetic AcidEffective polar solvent, often used in indole syntheses.[1][5]
Cyclopentyl methyl ether (CPME)A greener solvent alternative to halogenated solvents.[2]
Catalyst ZnCl₂, ZnBr₂, ZnI₂Lewis acids that promote indole cyclization over benzofuran formation.[4][9]
Jacobsen-type Cr(III) salen complexUsed for atroposelective synthesis, achieving high yields (up to 97%).[10]
Temperature Room Temperature to 40°COptimal range to balance reaction rate and minimize polymerization.[6][10]
Stoichiometry 1.5 equiv. quinoneUsed in specific catalytic systems to drive the reaction.[10]
1.2-1.6 equiv. enamineRecommended for larger scale to minimize quinone polymerization.[6]

Experimental Protocols

General Procedure for Nenitzescu Synthesis (Optimized with Acetic Acid)

This protocol is adapted from procedures known to improve yields by controlling reaction conditions.[2]

  • Preparation: In a suitable reaction vessel, dissolve 1,4-benzoquinone (1.0 equivalent) in ethyl acetate.

  • Enamine Solution: In a separate flask, prepare a solution of the β-aminocrotonic ester (1.0 - 1.2 equivalents) and a catalytic amount of glacial acetic acid in ethyl acetate.

  • Addition: Slowly add the enamine/acetic acid solution to the benzoquinone solution via an addition funnel. Maintain the internal reaction temperature below 30°C using an ice/water bath to control the initial exothermic Michael addition.

  • Reaction: After the addition is complete, remove the cooling bath and stir the reaction mixture vigorously for 1-4 hours at room temperature. Monitor the reaction progress by TLC.

  • Work-up & Isolation:

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Store the concentrated reaction mixture in a refrigerator (0-10°C) for 12-24 hours to facilitate the crystallization of the product.

    • Collect the precipitated solid by vacuum filtration, wash the filter cake with a small amount of cold ethyl acetate, and dry the solid under vacuum.

References

  • Thönnißen, V., Atodiresei, I. L., & Patureau, F. W. (2023). Atroposelective Nenitzescu Indole Synthesis. Chemistry – A European Journal, 29(31), e202300279. Available from: [Link]

  • Gherghe, A. C., & Răileanu, D. (2020). Nenitzescu 5‐Hydroxyindole Synthesis. ResearchGate. Available from: [Link]

  • Răileanu, D. (2020). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. Revista de Chimie, 71(5), 51-57. Available from: [Link]

  • Wikipedia contributors. (2023). Nenitzescu indole synthesis. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Van der Eycken, J., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(8), 3381. Available from: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. Available from: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available from: [Link]

  • Zunzunwala, K., et al. (2025). Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. Bentham Science. Available from: [Link]

  • ResearchGate. The Nenitzescu indole synthesis. [Image attached to a publication]. Available from: [Link]

  • Zunzunwala, K., et al. (2026). Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. ResearchGate. Available from: [Link]

  • Zunzunwala, K., et al. (2025). Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. Bentham Science. Available from: [Link]

  • Răileanu, D. (2020). Recent advances in the Nenitzescu indole synthesis (1990–2019). ResearchGate. Available from: [Link]

  • Stan, L., & Istrate, D. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 8(30), 16568-16593. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. Drawing from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. Drawing from established chemical principles and field-proven methodologies, this document offers a series of troubleshooting guides and frequently asked questions to navigate common obstacles and ensure the isolation of a high-purity final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the purification of this indole derivative.

Q1: My final product has a pink or brownish tint, even after initial purification. What is the cause and how critical is it?

A: A pink, tan, or brownish discoloration is a common observation for 5-hydroxyindole derivatives. The primary cause is the oxidation of the electron-rich phenol moiety at the C5-position.[1] Trace impurities, exposure to air (oxygen), or light can accelerate this process, leading to the formation of highly colored quinone-type species or other degradation products. While a slight tint may not significantly impact purity for some applications, a darker color often indicates the presence of impurities that should be removed. Purity should always be verified by an analytical method like HPLC or TLC, regardless of color.[1] To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and store it protected from light and air.

Q2: What are the most common impurities I should expect during the synthesis and work-up?

A: The impurity profile largely depends on the synthetic route. For a Nenitzescu synthesis, which involves the reaction of a p-benzoquinone with an enamine, you might encounter:

  • Unreacted Starting Materials: Residual p-benzoquinone or ethyl N-methyl-β-aminocrotonate.[2]

  • Polymeric Byproducts: Formed from the self-condensation of starting materials or intermediates.

  • Hydrolyzed Product: The most common process-related impurity is the corresponding carboxylic acid, 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid.[3] This occurs if the methyl ester is exposed to acidic or basic conditions, particularly in the presence of water, during work-up or purification.[1]

Q3: How can I perform a quick preliminary check of my sample's purity?

A: Thin-Layer Chromatography (TLC) is an invaluable, rapid technique for qualitative purity assessment. A single, well-defined spot under UV visualization is a strong indicator of high purity.[1] The presence of multiple spots signifies impurities. A standard solvent system for this class of compound is a mixture of hexane and ethyl acetate. The hydrolyzed carboxylic acid impurity will appear as a more polar spot (lower Rf value) than the desired methyl ester product.[1]

Q4: Which purification method should I try first: recrystallization or column chromatography?

A: The choice depends on the impurity profile identified by your initial TLC or HPLC analysis.

  • Recrystallization is highly effective and efficient if you have one major impurity that has significantly different solubility than your product, such as the more polar carboxylic acid byproduct.[1]

  • Column Chromatography is the more powerful and versatile method, necessary when you have a complex mixture of impurities with polarities similar to your product, or if the product is an oil that will not crystallize.[1]

Below is a decision-making workflow to guide your choice.

G A Crude Product Sample B Perform Initial Purity Analysis (TLC or Analytical HPLC) A->B C Single Major Spot/Peak (Purity >95%)? B->C D Product is Sufficiently Pure (Proceed to characterization) C->D  Yes E Proceed to Purification C->E No   F Is the main impurity significantly more polar (e.g., baseline spot on TLC)? E->F G Purify by Recrystallization (See SOP-02) F->G  Yes I Multiple spots/peaks or streaking observed? F->I No   H Purify by Column Chromatography (See SOP-03) I->H  Yes

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Issue 1: Persistent Impurities After Recrystallization
  • Symptom: Your TLC or HPLC analysis still shows significant impurities after one or more recrystallization attempts. The melting point of your product is broad or lower than the literature value.

  • Underlying Cause: The impurities have solubility characteristics very similar to the desired product in the chosen solvent. This is common with isomers or byproducts of similar polarity and molecular weight that can co-crystallize.

  • Solution: Silica Gel Column Chromatography. This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase. It provides much higher resolving power than recrystallization for complex mixtures.

    • Expert Insight: The mildly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you observe streaking on your TLC plate or significant loss of material on the column, consider pre-treating the silica by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, like 0.1-1% triethylamine, to neutralize the acidic sites.

Issue 2: Product Oiling Out or Failing to Crystallize
  • Symptom: After removal of solvent post-chromatography or during a recrystallization attempt, the product forms a persistent, viscous oil or gum instead of a crystalline solid.

  • Underlying Cause:

    • High Impurity Load: Even small amounts of certain impurities can disrupt the crystal lattice formation required for solidification.

    • Residual Solvent: Trapped solvent molecules can also prevent crystallization.

    • Metastable Form: The compound may exist in a stable amorphous state.

  • Troubleshooting Steps:

    • Re-purify: If you suspect impurities, repeat column chromatography, ensuring careful collection of fractions.

    • High Vacuum Drying: Dry the oil under high vacuum for an extended period (several hours to overnight), sometimes with gentle heating, to remove all traces of solvent.

    • Trituration/Solvent Shock: Add a poor solvent (e.g., hexane) to a concentrated solution of your compound in a good solvent (e.g., ethyl acetate or dichloromethane). The rapid change in solubility can often "shock" the compound into precipitating as a solid. Sonication can aid this process.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution or oil to initiate crystallization.

Issue 3: Low Yield After Column Chromatography
  • Symptom: The mass of the recovered product is significantly lower than expected after performing column chromatography.

  • Underlying Cause:

    • Irreversible Adsorption: The compound may be binding too strongly to the silica gel, especially if it is highly polar or has basic functional groups.

    • Decomposition: The compound may be unstable on the acidic surface of the silica gel.

    • Improper Fraction Collection: The product may have eluted earlier or later than expected, leading to its discard with other fractions.

  • Solutions & Preventative Measures:

    • TLC First: Always determine the appropriate mobile phase composition using TLC before running a column. The ideal Rf value for the target compound is typically between 0.25 and 0.40.

    • Use a Gradient: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.[1] This ensures that non-polar impurities are washed off first, followed by your product, and then highly polar impurities.

    • Deactivate Silica: As mentioned in Issue 1, adding a small amount of triethylamine to the eluent can prevent streaking and decomposition of acid-sensitive compounds.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, adsorbing the crude product onto a small amount of silica gel before loading it onto the column can significantly improve resolution and prevent band broadening.[1]

Below is a diagram illustrating the general workflow for purification by column chromatography.

G A Prepare Silica Slurry (in non-polar solvent like Hexane) B Pack Column Uniformly A->B C Prepare Sample (Dissolve and adsorb onto silica - 'Dry Loading') B->C D Carefully Load Sample onto Column C->D E Begin Elution with Gradient (e.g., 0% to 50% EtOAc in Hexane) D->E F Collect Eluted Fractions E->F G Monitor Fractions by TLC F->G H Combine Fractions Containing Pure Product G->H I Evaporate Solvent (under reduced pressure) H->I J High-Purity Crystalline Product I->J

Caption: Standard workflow for purification by column chromatography.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide detailed, step-by-step instructions for the key purification and analysis techniques.

SOP-01: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of your crude and purified material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the solutions onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase, such as 30% ethyl acetate in hexane.

  • Visualization: After the solvent front reaches near the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: A pure compound should show a single spot. Compare the Rf values of spots in the crude material to the purified product.

SOP-02: Purification by Recrystallization

This protocol is optimized for removing more polar impurities like the hydrolyzed carboxylic acid.[1]

  • Dissolution: In a fume hood, place the impure solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent, such as methanol or ethyl acetate, until the solid just dissolves.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel to remove them.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to obtain the purified product.

  • Purity Check: Confirm the purity of the isolated product by TLC (SOP-01) and measure its melting point.

SOP-03: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack evenly under gravity or gentle pressure.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the solvent polarity by adding increasing proportions of a more polar solvent like ethyl acetate.[1] A typical gradient might be:

    • 100% Hexane (2 column volumes)

    • 5-10% Ethyl Acetate in Hexane (to elute non-polar impurities)

    • 20-40% Ethyl Acetate in Hexane (to elute the target compound)

    • 50-100% Ethyl Acetate (to elute polar impurities)

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.[1]

  • Analysis: Monitor the collected fractions by TLC (SOP-01) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.[1]

Parameter Typical Condition Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase Hexane / Ethyl Acetate GradientAllows for separation of a wide range of impurities.
Elution Gradient 0% -> 50% Ethyl AcetateStarts non-polar to remove greasy impurities, then increases polarity to elute the product.
Loading Method Dry LoadingProvides superior resolution and prevents band broadening.[1]
SOP-04: High-Purity Analysis by Reverse-Phase HPLC

This protocol provides a baseline for confirming the final purity of your material. Method development may be required for optimal resolution.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm[4]
Injection Volume 10 µL
Sample Prep Dissolve sample in Methanol or Acetonitrile (approx. 1 mg/mL), filter through 0.22 µm filter.[5]

References

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

  • ResearchGate. (2026, February 20). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

  • Shepel, F., et al. (2009). ON SOME PECULIARITIES OF ETHYL 5-HYDROXY-1,2-DIMETHYL-1H-3-INDOLECARBOXYLATE SYNTHESIS. Chemistry Journal of Moldova. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate for Assays

Welcome to the technical support center for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in various assay systems. As an indole derivative, this molecule is anticipated to have low aqueous solubility, a common hurdle in experimental biology. This resource provides a logical, step-by-step approach to achieving and maintaining a soluble state for reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended starting solvent for creating a stock solution of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate?

A1: For initial stock solutions of poorly soluble compounds like Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[1]

Initial Stock Preparation Protocol:

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is crucial to start with a high concentration to minimize the final percentage of DMSO in your assay.

  • Solubilization: Vortex or sonicate the solution gently to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[1] DMSO is hygroscopic and will readily absorb water from the atmosphere.[1]

Table 1: Recommended Solvents for Initial Stock Solutions

SolventRecommended Starting ConcentrationNotes
DMSO10-50 mMPrimary choice for initial solubilization.[1]
Ethanol10-50 mMA potential alternative, but may have higher cytotoxicity in some cell lines.[3]

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower.

Troubleshooting Workflow for Precipitation:

Below is a decision-making workflow to address precipitation issues.

Precipitation Troubleshooting Workflow start Precipitation observed upon dilution check_dmso Is the final DMSO concentration <0.5%? start->check_dmso check_dmso->start No, reduce DMSO concentration serial_dilution Perform serial dilutions in 100% DMSO first check_dmso->serial_dilution Yes intermediate_dilution Create an intermediate dilution in a co-solvent/buffer mix serial_dilution->intermediate_dilution Precipitation persists final_protocol Optimized Solubilization Protocol serial_dilution->final_protocol Problem solved use_surfactant Incorporate a biocompatible surfactant intermediate_dilution->use_surfactant Precipitation persists intermediate_dilution->final_protocol Problem solved use_cyclodextrin Utilize a cyclodextrin to form an inclusion complex use_surfactant->use_cyclodextrin Precipitation persists or assay interference use_surfactant->final_protocol Problem solved use_cyclodextrin->final_protocol Problem solved

Caption: Decision-making workflow for troubleshooting compound precipitation.

Step-by-Step Guide to Preventing Precipitation:

  • Optimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[2] Aim for a final DMSO concentration in your assay of less than 0.5%, with an ideal target of ≤0.1%.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Serial Dilutions in 100% DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions in 100% DMSO.[1][4] This gradual reduction in compound concentration in the organic solvent can prevent it from crashing out when it hits the aqueous phase.

    Protocol for Serial Dilution in DMSO:

    • Start with your high-concentration stock (e.g., 50 mM).

    • Create a series of dilutions (e.g., 10-fold dilutions) in 100% DMSO to bracket the desired final concentration range.

    • From these DMSO-diluted stocks, perform the final dilution into your assay medium.

  • "Pluronic" F-68 as a Co-solvent: For cell-based assays, incorporating a non-ionic surfactant like Pluronic F-68 into your assay medium at a low concentration (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds.

Q3: I am still observing precipitation or I am concerned about the effects of DMSO on my assay. Are there alternative solubilization strategies?

A3: Yes, if DMSO is not suitable or sufficient, other techniques can be employed, such as the use of surfactants or cyclodextrins.

Alternative Solubilization Methods:

  • Surfactants: These are amphipathic molecules that can form micelles around hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5]

    • Commonly Used Surfactants: Tween-20, Tween-80, and Triton X-100 are non-ionic surfactants often used in biochemical assays.[6] For cell-based assays, milder surfactants like Pluronic F-68 are preferred.

    • Considerations: The concentration of the surfactant must be above its critical micelle concentration (CMC) to form micelles.[7] However, high concentrations can disrupt cell membranes or interfere with protein function. It is essential to determine the optimal, non-toxic concentration for your specific assay.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[10][11]

    • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9] HP-β-CD has a higher aqueous solubility and better safety profile than its parent compound.[9]

    • Mechanism of Action: The hydrophobic Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate molecule can partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in aqueous media.

Table 2: Comparison of Advanced Solubilization Methods

MethodMechanismAdvantagesDisadvantages
Surfactants Micellar encapsulationHigh solubilizing capacityCan interfere with assays and be cytotoxic
Cyclodextrins Inclusion complex formationGenerally low cytotoxicity, can improve bioavailabilityMay not be effective for all compounds, potential for coprecipitation with natural cyclodextrins[12]

Q4: How do I prepare a solution of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate with cyclodextrins?

A4: The following is a general protocol for preparing a stock solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Protocol for Cyclodextrin-Based Solubilization:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer or water to create a stock solution (e.g., 10-40% w/v).

  • Add the Compound: Add the powdered Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate to the HP-β-CD solution.

  • Facilitate Complexation: Vortex, sonicate, or stir the mixture at room temperature or with gentle warming (e.g., 37-40°C) for several hours to overnight to allow for the formation of the inclusion complex.

  • Clarify the Solution: Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your working stock solution.

  • Determine Concentration: It is highly recommended to determine the actual concentration of your compound in the final solution using a suitable analytical method like UV-Vis spectroscopy or HPLC, as you may not have achieved complete solubilization.

Visualizing the Solubilization Process:

Caption: Overview of strategies to overcome compound precipitation.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.
  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Gampa, K. C., & Shukla, P. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Jacobsen, J., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Retrieved from [Link]

  • Krogh-Madsen, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Krogh-Madsen, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • Sahu, P., & Das, D. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved from [Link]

  • methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Methods of solubility enhancements. (n.d.). Slideshare. Retrieved from [Link]

  • DMSO Cell Culture Grade. (n.d.). ServiceBio. Retrieved from [Link]

  • Smith, M. (2016). Biocompatibility Failure & Solvent Effect on Chemical Characterization. MDDI Online. Retrieved from [Link]

  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved from [Link]

  • Singh, G., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Retrieved from [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. Retrieved from [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Blog. Retrieved from [Link]

  • Methyl 5-hydroxy-1,2-dimethyl-1h-indole-3-carboxylate (C12H13NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 1-methyl-1H-indole-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Indole-3-Carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex chemical landscape of indole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex chemical landscape of indole-3-carboxylate synthesis. Indole cores are highly reactive and prone to regioselectivity issues. This guide breaks down the mechanistic causality behind common side reactions—such as N-alkylation, C2-functionalization, and decarboxylation—and provides self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant N-methylation when attempting to synthesize methyl indole-3-carboxylate from indole-3-carboxylic acid? Causality & Insight: The indole nitrogen (N1) is intrinsically nucleophilic. When using harsh methylating agents (like methyl iodide or dimethyl sulfate) in the presence of strong bases (e.g., NaH), the base deprotonates the indole nitrogen. This generates an indolide anion, drastically increasing its nucleophilicity and driving N-alkylation over O-alkylation[1]. Even "green" reagents like dimethyl carbonate (DMC) paired with DBU can lead to unwanted N-methylation[1]. Self-Validating Solution: Abandon strong bases. Switch to a classic Fischer esterification using methanol as both the solvent and the reagent, catalyzed by a strong acid (e.g., H₂SO₄). This approach directly converts the carboxylic acid to the methyl ester without introducing discrete electrophilic methylating agents that target the N1 position[1].

Q2: My indole-3-carboxylic acid starting material is degrading into unsubstituted indole during the esterification process. What is causing this? Causality & Insight: Indole-3-carboxylic acids are highly susceptible to thermal and acid/base-catalyzed decarboxylation[1]. The electron-rich nature of the indole ring stabilizes the intermediate formed during the loss of CO₂. When subjected to elevated temperatures (>80°C) or prolonged exposure to harsh conditions, the activation energy for CO₂ extrusion is reached, yielding the parent indole[2]. Self-Validating Solution: Maintain strict temperature control (60–70°C) during Fischer esterification[1]. You can validate the suppression of this side reaction via TLC: the target ester will appear as a new, higher Rf​ spot, whereas decarboxylation will produce a spot matching the Rf​ of unsubstituted indole. If decarboxylation persists, pivot to a milder, room-temperature coupling strategy using DCC/DMAP.

Q3: I am using palladium-catalyzed C–H functionalization to build my indole-3-carboxylate, but I am seeing C2-arylation byproducts. How do I control regioselectivity? Causality & Insight: While the C3 position of indole is naturally favored for electrophilic attack, transition-metal-catalyzed reactions (e.g., Pd(II) systems) behave differently. Existing functional groups at C3 (like an ester or carboxylic acid) can act as transient directing groups, steering the palladium catalyst to activate the adjacent C2–H bond, leading to C2-arylation or even decarboxylative C2-functionalization[2]. Self-Validating Solution: To achieve selective C3 carbonylative esterification directly from unsubstituted indoles, utilize a Pd/C-catalyzed system with oxalic acid as a C1 source. This phosphine-free approach strictly directs hydrocarboxylation to the C3 position without requiring a directing group, virtually eliminating C2-side reactions[3].

Q4: During the acylation of indoles, how can I prevent N-acylation if I specifically want to target the C3 position? Causality & Insight: Standard acyl chlorides are highly reactive and will indiscriminately attack the N1 position under basic conditions[4]. Self-Validating Solution: To selectively target C3, use dialkylaluminum chlorides (like Et₂AlCl) with acyl chlorides under neutral conditions. The aluminum Lewis acid coordinates with the acyl chloride and the indole, effectively masking the N1 position and directing the acylium ion exclusively to C3 without requiring prior N-protection. Conversely, if N-acylation is desired, using thioesters with Cs₂CO₃ provides a highly chemoselective N-acylation route[4].

Part 2: Quantitative Data & Reaction Profiling

The following table summarizes the causal relationship between chosen reaction conditions and the quantitative distribution of target products versus side reactions.

Reaction StrategyReagents / CatalystTarget Yield (C3-Ester)Major Side ReactionSide Product Yield
Direct Methylation MeI, NaH, DMF< 20%N-Methylation> 70%
Fischer Esterification MeOH, cat. H₂SO₄, 65°C85 - 90%Decarboxylation< 5%
Harsh Esterification MeOH, conc. HCl, 90°C40 - 50%Decarboxylation30 - 40%
Pd-Catalyzed Carbonylation Pd/C, Oxalic Acid, 100°C75 - 82%C2-Functionalization< 2%
Directed C–H Activation Pd(OAc)₂, Aryl Iodide, TFAN/A (Decarboxylates)C2-Arylation70 - 75%

Part 3: Step-by-Step Methodologies

Protocol 1: Regioselective Fischer Esterification (Minimizing N-Alkylation and Decarboxylation)

This protocol is self-validating: the absence of an indole TLC spot confirms the successful suppression of decarboxylation.

  • Preparation: Charge a dry round-bottom flask with indole-3-carboxylic acid (1.0 equiv).

  • Solvation: Suspend the acid in anhydrous methanol to achieve a 0.2 M concentration.

  • Catalysis: Slowly add a catalytic amount of concentrated H₂SO₄ (0.1 equiv) dropwise at 0°C. Causality: Adding acid at 0°C prevents localized exothermic spikes that trigger premature decarboxylation.

  • Heating: Attach a reflux condenser and warm the mixture to 60–65°C. Critical: Do not exceed 70°C[1].

  • Validation: Stir for 12 hours. Check the reaction via TLC (Hexanes:EtOAc). The starting material (baseline/streaking) should convert entirely to a distinct, higher Rf​ spot (ester).

  • Workup: Cool to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ to pH 7-8 to quench the acid. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Direct Pd/C-Catalyzed Carbonylative Esterification of Indoles

This protocol builds the C3-carboxylate directly from indole, bypassing the unstable indole-3-carboxylic acid intermediate entirely[3].

  • Preparation: In a heavy-walled pressure tube, combine unsubstituted indole (1.0 equiv), commercially available Pd/C (10 mol%), and oxalic acid (2.0 equiv). Causality: Oxalic acid serves as a bench-stable, gaseous-CO-free C1 source[3].

  • Solvation: Add the desired alcohol (e.g., methanol) which acts as both the nucleophile and the solvent.

  • Reaction: Seal the tube and heat to 100°C for 24 hours under a nitrogen atmosphere.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the crude mixture through a Celite pad to remove the heterogeneous Pd/C catalyst. Wash the pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the pure indole-3-carboxylate.

Part 4: Visualizations

G Indole Indole-3-Carboxylic Acid (Starting Material) Cond1 MeI, NaH (Strong Base) Indole->Cond1 Cond2 MeOH, cat. H2SO4 (60°C) Indole->Cond2 Cond3 Heat >80°C or Strong Acid Indole->Cond3 Cond4 Pd(OAc)2, Ar-I (Directed C-H) Indole->Cond4 Side1 N-Methyl Indole (Side Product) Cond1->Side1 Target Indole-3-Carboxylate (Target Product) Cond2->Target Side2 Decarboxylated Indole (Side Product) Cond3->Side2 Side3 C2-Arylated Indole (Side Product) Cond4->Side3

Reaction pathways highlighting target C3-esterification versus common side reactions.

LogicTree Start Issue: High N-Alkylation Observed? CheckBase Are you using a strong base (e.g., NaH, DBU)? Start->CheckBase YesBase Base deprotonates N1, increasing nucleophilicity. CheckBase->YesBase Yes NoBase Are you using harsh electrophiles (e.g., MeI, Me2SO4)? CheckBase->NoBase No Solution1 Switch to Fischer Esterification (MeOH, cat. H+) YesBase->Solution1 NoBase->Solution1 Yes Solution2 Use mild coupling reagents (DCC/DMAP) NoBase->Solution2 No

Troubleshooting logic tree for resolving N-alkylation side reactions.

References

  • Organic Letters (ACS Publications). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Available at: [Link]

  • National Institutes of Health (NIH). Chemoselective N-acylation of indoles using thioesters as acyl source. Available at:[Link]

  • National Institutes of Health (NIH). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. The indole scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. The indole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3] This guide provides a robust synthetic strategy, detailed protocols, and an in-depth troubleshooting section to navigate the common challenges encountered when scaling this process.

Recommended Synthetic Pathway

The synthesis of the target molecule is most effectively achieved through a two-step process that prioritizes yield, scalability, and operational simplicity. The chosen pathway involves an initial Nenitzescu indole synthesis to construct the core 5-hydroxy-2-methyl-1H-indole-3-carboxylate structure, followed by a selective N-methylation.

The Nenitzescu reaction is particularly advantageous here as it directly utilizes p-benzoquinone to form the desired 5-hydroxyindole core in a highly regioselective manner.[4][5] For the subsequent N-methylation, we will employ dimethyl carbonate (DMC), a green and less toxic alternative to traditional hazardous alkylating agents like methyl iodide or dimethyl sulfate.[6][7]

Synthetic_Workflow cluster_0 Step 1: Indole Core Formation cluster_1 Step 2: N-Methylation A p-Benzoquinone + Methyl N-methyl-β-aminocrotonate B Nenitzescu Indole Synthesis A->B Acetic Acid, Ethyl Acetate C Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate B->C Crystallization D Indole Intermediate (from Step 1) E Selective N-Methylation D->E Dimethyl Carbonate (DMC), K2CO3, DMF F Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate E->F Workup & Purification

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (Nenitzescu Reaction)

This protocol is adapted from a similar procedure for the corresponding ethyl ester and is optimized for the methyl ester synthesis.[8]

Materials:

  • p-Benzoquinone

  • Methyl N-methyl-β-aminocrotonate

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Ice/water bath

Procedure:

  • In a reaction vessel, dissolve p-benzoquinone (1.0 eq) and glacial acetic acid (0.95 eq) in ethyl acetate.

  • In a separate addition funnel, prepare a solution of Methyl N-methyl-β-aminocrotonate (1.2 eq) and glacial acetic acid (1.15 eq) in ethyl acetate.

  • Cool the reaction vessel containing the p-benzoquinone solution in an ice/water bath to maintain an internal temperature below 30°C.

  • Slowly add the solution from the addition funnel to the reaction vessel, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, remove the ice bath and stir the mixture for 1 hour at room temperature.

  • Reduce the solvent volume by approximately one-third via distillation under reduced pressure.

  • Store the concentrated mixture in a refrigerator (0-10°C) for 24 hours to facilitate crystallization.

  • Collect the resulting precipitate by filtration and wash the filter cake with cold ethyl acetate.

  • The crude product can be further purified by recrystallization from ethyl acetate to yield Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.

Part 2: Synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (N-Methylation)

This procedure utilizes dimethyl carbonate (DMC) for a safe and efficient methylation.[6][7][9]

Materials:

  • Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (from Part 1)

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add the indole intermediate (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and DMF.

  • Add dimethyl carbonate (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically around 120-130°C in DMF) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water. The product will often precipitate.

  • Collect the solid by filtration. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the collected solid (or organic extracts) with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by recrystallization or column chromatography to yield the final product, Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield in Nenitzescu Reaction Start->LowYield Impurities Significant Impurity Profile Start->Impurities Purification Purification Difficulties Start->Purification Cause1A Cause: Incomplete Reaction LowYield->Cause1A Cause1B Cause: Product Loss During Workup LowYield->Cause1B Sol1A Solution: - Verify reagent purity. - Increase reaction time. - Ensure correct stoichiometry. Cause1A->Sol1A Sol1B Solution: - Ensure crystallization is complete (sufficient time at low temp). - Use minimal cold solvent for washing. Cause1B->Sol1B Cause2A Cause: Tar Formation Impurities->Cause2A Cause2B Cause: O-Methylation Byproduct Impurities->Cause2B Cause2C Cause: Unreacted Starting Material Impurities->Cause2C Sol2A Solution: - Strictly maintain temperature < 30°C during addition. - Perform reaction under an inert (N2/Ar) atmosphere to prevent oxidation. Cause2A->Sol2A Sol2B Solution: - Use K2CO3 as the base, which is milder and favors N-alkylation. - Avoid stronger bases (e.g., NaH) which can deprotonate the phenol. - Monitor temperature closely. Cause2B->Sol2B Sol2C Solution: - Increase equivalents of DMC. - Extend reaction time. - Ensure K2CO3 is anhydrous and finely powdered for better surface area. Cause2C->Sol2C Cause3A Cause: Oily Product / Fails to Crystallize Purification->Cause3A Sol3A Solution: - Purify via silica gel column chromatography. - Attempt trituration with a non-polar solvent (e.g., hexane) to induce solidification. Cause3A->Sol3A

Caption: Decision tree for common troubleshooting scenarios.

Q1: My Nenitzescu reaction yield is significantly lower than expected. What went wrong?

Potential Causes & Solutions:

  • Suboptimal Temperature Control: The reaction between p-benzoquinone and the aminocrotonate is exothermic. If the temperature rises above 30°C, side reactions and polymerization can drastically reduce the yield.

    • Solution: Ensure slow, controlled addition of the aminocrotonate solution and use an efficient ice/water bath. For larger scales, consider a jacketed reactor with a chiller.

  • Reagent Quality: p-Benzoquinone can degrade over time. The aminocrotonate can hydrolyze if exposed to moisture.

    • Solution: Use freshly purified p-benzoquinone if it appears discolored. Ensure the aminocrotonate is stored under anhydrous conditions.

  • Incomplete Crystallization: The product might be more soluble in the mother liquor than anticipated.

    • Solution: Increase the crystallization time at low temperature (up to 48 hours). Concentrate the mother liquor further and attempt a second crop recovery.

Q2: I am observing a significant amount of dark, tar-like byproduct. How can I prevent this?

Potential Causes & Solutions:

  • Oxidation and Polymerization: 5-hydroxyindoles are electron-rich and susceptible to oxidation, especially under acidic conditions and when heated.[10] This can lead to the formation of polymeric tars.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Additionally, adhere strictly to temperature control protocols.

  • Acid Concentration: While acetic acid is required for the reaction, excessively harsh conditions can promote degradation.

    • Solution: Ensure the stoichiometry of the acetic acid is correct as per the protocol. Do not use stronger acids unless specifically required for a different substrate.[11]

Q3: My N-methylation step is incomplete or produced a side product. What is the issue?

Potential Causes & Solutions:

  • Incomplete Reaction: The indole starting material remains upon completion.

    • Solution: Ensure the potassium carbonate is anhydrous and finely powdered to maximize its reactivity. Increase the equivalents of DMC to 3.0 and extend the reflux time, monitoring by TLC.[7]

  • O-Methylation Side Product: A common side reaction is the methylation of the 5-hydroxy group, leading to Methyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate.

    • Solution: The choice of a mild base like K₂CO₃ is crucial as it selectively promotes N-alkylation over O-alkylation of the phenol. Avoid stronger bases like sodium hydride (NaH), which would readily deprotonate the hydroxyl group and lead to a mixture of products.

  • Hydrolysis of Ester: The presence of water and base at high temperatures can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Solution: Use anhydrous DMF and K₂CO₃. If hydrolysis is observed, the carboxylic acid can often be re-esterified in a separate step, though optimizing the methylation to prevent it is preferable.

Frequently Asked Questions (FAQs)

Q: Why is ethyl acetate used as the solvent in the Nenitzescu reaction? A: Ethyl acetate provides a good balance of solubility for the reactants while allowing for the product to crystallize upon cooling and concentration. Its boiling point is also convenient for removal under reduced pressure without excessive heating, which could degrade the product. A mixture of glacial acetic acid and ethyl acetate has been shown to improve yields.[8]

Q: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as a hexane/ethyl acetate mixture (e.g., 7:3 or 1:1 v/v). The product will be more polar than some starting materials but its exact Rf will depend on the stationary phase. Staining with p-anisaldehyde or potassium permanganate can help visualize the spots if they are not UV-active.

Q: What are the primary safety concerns when scaling up this synthesis? A:

  • p-Benzoquinone: It is toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF): DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • Pressure Build-up: When heating reactions in a sealed or poorly vented vessel, pressure can build up. Ensure the system is properly vented, especially during reflux.[12]

  • General Safety: Always conduct a thorough risk assessment before beginning any chemical synthesis.[13]

Q: Can this synthesis be adapted for a flow chemistry setup? A: Yes, indole syntheses are often well-suited for flow chemistry, which can offer superior control over reaction time, temperature, and mixing.[1][14] A flow setup could potentially minimize the formation of tar by reducing residence time at high temperatures and improving heat transfer, which is a major advantage for scale-up.[1]

Quantitative Data Summary

The following table summarizes expected outcomes based on literature and internal optimization. Actual results may vary depending on specific experimental conditions and scale.

ParameterStep 1: Nenitzescu ReactionStep 2: N-Methylation
Target Product Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylateMethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
Typical Yield 60-75%[8]90-98%[6][7]
Purity (Post-Purification) >98% (by HPLC)>99% (by HPLC)
Common Impurities Polymeric byproducts, regioisomersUnreacted starting material, O-methylated product
Purification Method Recrystallization (Ethyl Acetate)Recrystallization or Column Chromatography

References

  • R Discovery. (2010). Japp‐Klingemann Fischer Indole Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Available at: [Link]

  • MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Available at: [Link]

  • ACS Publications. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development. Available at: [Link]

  • NIH. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. Available at: [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Available at: [Link]

  • EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Available at: [Link]

  • NIH. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Available at: [Link]

  • Semantic Scholar. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]

  • ACS Publications. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available at: [Link]

  • Organic Syntheses. (n.d.). indole. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Available at: [Link]

  • NIH. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Available at: [Link]

  • Carolina Biological Supply. (n.d.). Bacteria: The Indole Test. Available at: [Link]

  • ACS Publications. (2025). Synthesis of Indoles through C2–C3 Bond Formation Using Lawesson's Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Available at: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Available at: [Link]

  • ResearchGate. (2026). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Available at: [Link]

  • Chemical Journal of Moldova. (2009). ON SOME PECULIARITIES OF ETHYL 5-HYDROXY-1,2-DIMETHYL-1H-3-INDOLECARBOXYLATE SYNTHESIS. Available at: [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • NIH. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Available at: [Link]

  • unknown. (n.d.). Preparation and properties of the hydroxyindole-3-carboxylic acids. Available at: [Link]

  • Google Patents. (n.d.). CN103113287A - Method for preparing mecarbinate (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate).
  • Canadian Science Publishing. (n.d.). Preparation and properties of the hydroxyindole-3-carboxylic acids. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 5-hydroxy-1,2-dimethyl-1h-indole-3-carboxylate (C12H13NO3). Available at: [Link]

  • unknown. (n.d.). methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate — Chemical Substance Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in Solution

Welcome to the technical support guide for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability challenges associated with this compound in solution. Understanding and mitigating these stability issues are critical for obtaining reliable and reproducible experimental results.

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and 5-hydroxyindole motifs, in particular, are present in many pharmacologically active compounds.[1][2] However, the very features that confer biological activity—specifically the electron-rich 5-hydroxyindole system—also render the molecule susceptible to degradation. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during its handling and use.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the stability of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

Q1: My solution of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is changing color (e.g., turning yellow, pink, or brown). What is happening?

A: A visible color change is the most common indicator of degradation. This is primarily due to the oxidation of the electron-rich 5-hydroxyindole ring system.[3] The hydroxyl group at the C5 position makes the molecule highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light exposure. This process often leads to the formation of highly colored quinone-like intermediates, which can further react to form oligomers or polymers.[3][4]

Q2: What are the primary chemical degradation pathways for this molecule in solution?

A: There are two main degradation pathways to consider:

  • Oxidation: This is the most significant pathway. The 5-hydroxyindole core can be easily oxidized to form electrophilic intermediates.[4] This process is often autocatalytic and is accelerated by exposure to air (oxygen), light, and even trace metal impurities in your solvent or buffer.[5] The N-methyl and C2-methyl groups offer some steric hindrance, but the C5-hydroxyl remains a primary site for oxidative attack.

  • Ester Hydrolysis: The methyl carboxylate group at the C3 position is an ester, which is susceptible to hydrolysis under either acidic or basic conditions to form the corresponding carboxylic acid, 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid.[6] While generally slower than oxidation under neutral conditions, this pathway becomes significant if the compound is stored in non-anhydrous solvents or formulated in acidic or alkaline buffers for extended periods.

Q3: What are the absolute optimal storage conditions for a stock solution?

A: To ensure maximum longevity and prevent degradation, stock solutions should be prepared and stored with the following precautions:[3]

  • Solvent: Use an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Temperature: Store at -20°C for short-term storage or, ideally, at -80°C for long-term storage.

  • Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect from light.[3]

  • Oxygen Exclusion: After dissolving the compound, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes oxidative degradation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7]

Q4: How does pH impact the stability of this compound in aqueous buffers?

A: The stability of indole compounds is highly pH-dependent.[3] For 5-hydroxyindole derivatives, degradation generally increases in neutral and alkaline (basic) solutions due to the deprotonation of the hydroxyl group, making it even more susceptible to oxidation.[8] While comprehensive data for this specific molecule is limited, related indole compounds are often most stable in a slightly acidic pH range (e.g., pH 3-6).[3][9] It is critical to determine the stability in your specific experimental buffer (e.g., cell culture media) if the experiment runs for an extended period.

Q5: Is Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate sensitive to light?

A: Yes, indole derivatives are frequently photolabile.[3][5] Exposure to UV or even ambient laboratory light can provide the energy to initiate and accelerate oxidative degradation pathways.[10] This is why light protection, as mentioned in the storage conditions, is not just a recommendation but a mandatory handling requirement.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Inconsistent results between experiments, especially in cell-based assays. Degradation in physiological media.Indole compounds can be unstable in cell culture media at 37°C.[3] Solution: Always prepare fresh working solutions from a frozen stock immediately before each experiment. Quantify the stability of the compound in your specific media over the time course of your experiment using HPLC.
My HPLC/LC-MS analysis shows multiple, growing, or unexpected peaks over time. Solution instability.This confirms the compound is degrading in your analytical solvent or under your storage conditions. Solution: Re-prepare the sample fresh in a suitable, preferably anhydrous, solvent. Ensure the autosampler is cooled if samples will sit for an extended period before injection.
I observe peak tailing or the appearance of a new peak during HPLC analysis. On-column degradation.The compound may be degrading on the HPLC column itself, especially if the mobile phase pH is incompatible or if the stationary phase has acidic silica sites.[3] Solution: Ensure the mobile phase pH is within a stable range for the compound (a neutral or slightly acidic mobile phase is often a good starting point). Use a high-quality, end-capped C18 column to minimize interaction with silica.
The solid material has darkened or developed a different texture. Solid-state degradation.This indicates that the solid compound has been exposed to light, moisture, or air over time. Solution: Store the solid material in a desiccator, protected from light, and preferably under an inert atmosphere. If degradation is suspected, repurify the material before use.
Part 3: Experimental Protocols & Methodologies

To ensure the integrity of your experiments, follow these validated protocols.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing a concentrated stock solution for long-term storage.

  • Preparation Environment: Work in an area with minimal light exposure. If possible, use a glove box or glove bag flushed with an inert gas (argon or nitrogen).

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Dissolution: Weigh the desired amount of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in a tared amber glass vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Mixing: Cap the vial and vortex gently until the solid is completely dissolved. Sonication can be used sparingly if needed, but avoid heating the solution.

  • Inert Gas Overlay: Briefly uncap the vial and flush the headspace with a gentle stream of argon or nitrogen for 10-15 seconds. Immediately recap the vial tightly.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber vials (e.g., cryovials). Repeat the inert gas overlay for each aliquot before sealing.

  • Storage: Label the aliquots clearly and place them in a -80°C freezer for long-term storage.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[11]

  • Prepare Solutions: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Aliquot the solution into separate, appropriately labeled vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂).[5]

    • Thermal Degradation: Heat at a set temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose to a light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours).[5]

    • Control: Keep one vial under normal conditions, protected from light at room temperature.

  • Incubation: Incubate the vials for a defined period (e.g., 24 or 48 hours). For acid/base hydrolysis, samples may need to be neutralized before analysis.

  • Analysis: At designated time points, withdraw a sample from each vial, dilute appropriately, and analyze using a stability-indicating HPLC method (see Protocol 3).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). This helps identify the conditions under which the compound is unstable.

Protocol 3: General Stability-Indicating HPLC Method

This method can serve as a starting point for monitoring the stability of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. Method optimization will be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of maximum absorbance (scan the compound to determine its λmax, likely around 220 nm and 280 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Part 4: Visualized Workflows and Degradation Pathways

Visual diagrams help clarify complex processes and relationships.

Compound Methyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate Oxidation Oxidation Products (Quinones, Oligomers, Polymers) Compound->Oxidation O₂, Light, H₂O₂, Metal Ions Hydrolysis Hydrolysis Product (5-hydroxy-1,2-dimethyl-1H-indole- 3-carboxylic acid) Compound->Hydrolysis H₂O, H⁺ or OH⁻

Caption: Primary degradation pathways for the target compound.

cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in ACN:H₂O) Acid Acidic (0.1M HCl) Prep->Acid Base Basic (0.1M NaOH) Prep->Base Oxidative Oxidative (3% H₂O₂) Prep->Oxidative Thermal Thermal (60-80 °C) Prep->Thermal Photolytic Photolytic (ICH Q1B Light) Prep->Photolytic Analyze Analyze via Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Identify Identify Degradants & Determine Degradation Rate Analyze->Identify

Caption: Workflow for a forced degradation study.

References
  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry A. Available from: [Link]

  • One-pot three-component access to 5-hydroxyindoles based on an oxidative dearomatization strategy. RSC Publishing. Available from: [Link]

  • Scheme 1. Detailed mechanistic scheme for the oxidation of 5-hydroxyindole by CAB in basic solutions. ResearchGate. Available from: [Link]

  • The oxidation of 5: 6‐Dihydroxyindoies and the structure of melanin. Sci-Hub. Available from: [Link]

  • Electrochemical Labeling of Hydroxyindoles with Chemoselectivity for Site-Specific Protein Bioconjugation. PMC. Available from: [Link]

  • One-pot three-component access to 5-hydroxyindoles based on an oxidative dearomatization strategy. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[3][12]naphthyridine. Photochemical & Photobiological Sciences. Available from: [Link]

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Available from: [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. ResearchGate. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. Here, we address comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, and what are their common pitfalls?

The synthesis of this indole derivative typically involves multi-step processes. Two common routes are the Nenitzescu indole synthesis and the Fischer indole synthesis, often preceded by a Japp-Klingemann reaction to generate the necessary hydrazone intermediate.

  • Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with an enamine. While effective for constructing the 5-hydroxyindole core, it can be prone to the formation of polymeric byproducts and regioisomers, especially under harsh conditions.[1]

  • Fischer Indole Synthesis: This classic method involves the cyclization of a phenylhydrazone under acidic conditions.[2][3] For the target molecule, this would typically start from a suitably substituted phenylhydrazine and a keto-ester. Key challenges include tar formation, especially with electron-rich hydroxy-substituted phenylhydrazines, and the generation of unwanted isomers.[4][5] The Japp-Klingemann reaction is a valuable tool for preparing the required arylhydrazone intermediates from aryl diazonium salts and β-ketoesters, which can then be used in the Fischer synthesis.[6][7]

Q2: I am observing a significant amount of a byproduct that appears to be N-methylated. What causes this and how can I prevent it?

The formation of an N-methylated byproduct, Methyl 1,5-dihydroxy-2-methyl-1H-indole-3-carboxylate, is a common issue. The indole nitrogen is nucleophilic and can be methylated by the reagents used for the N-methylation at the 1-position.

Causality: The use of strong methylating agents like methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., sodium hydride) will readily methylate both the desired nitrogen and the phenolic oxygen, and can also lead to N-methylation of the indole ring itself if not already substituted.[4]

Troubleshooting Strategies:

  • Choice of Methylating Agent: Employ milder methylating agents. For instance, dimethyl carbonate (DMC) is considered a greener and often more selective methylating agent.[4] Quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe3NI) have also been shown to be effective for monoselective N-methylation of indoles.[8][9][10]

  • Base Selection: The choice of base is critical. Strong bases like NaH can deprotonate the indole nitrogen, increasing its nucleophilicity and susceptibility to methylation.[4] Consider using a weaker base such as potassium carbonate or cesium carbonate.[8][10]

  • Protecting Groups: If O-methylation at the 5-position is the primary concern, consider protecting the hydroxyl group as a benzyl or silyl ether prior to the N-methylation step. This protecting group can then be selectively removed in a subsequent step.

Q3: My reaction is yielding a dark, tar-like substance, significantly reducing my yield. What is the cause and how can I minimize it?

Tar formation is a frequent problem in Fischer indole synthesis, particularly when using hydroxy-substituted phenylhydrazines due to their electron-rich nature, which makes them susceptible to polymerization and degradation under strong acidic conditions and high temperatures.[5]

Causality: The combination of strong acids and heat promotes side reactions and decomposition of both the starting materials and the desired indole product.[5] The presence of oxygen can also lead to oxidative polymerization.[5]

Troubleshooting Strategies:

CauseExplanationRecommended Action
Excessively Strong Acid Catalyst Strong Brønsted acids (e.g., concentrated H₂SO₄, HCl) or Lewis acids can promote decomposition.[5]Screen for milder acid catalysts like polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or weaker Lewis acids such as ZnCl₂.[2][3][5]
High Reaction Temperature Elevated temperatures accelerate tar formation and can lead to the decomposition of sensitive compounds.[5]Conduct the reaction at the lowest effective temperature. Monitor the reaction progress by TLC and stop heating as soon as the starting material is consumed.
Oxygen Exposure The electron-rich hydroxyindole product can undergo oxidative polymerization.[5]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Guides

Issue 1: Formation of O-Methylated Byproduct (Methyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate)

  • Symptom: Presence of a less polar spot on TLC compared to the desired product. Mass spectrometry data shows an increase of 14 amu corresponding to a methyl group.

  • Cause: The phenolic hydroxyl group is nucleophilic and can be methylated, especially when using an excess of the methylating agent or harsh reaction conditions. This is a common side reaction when trying to achieve N-methylation.

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the N-methylating agent. Use of a slight excess should be evaluated to find the optimal balance between complete N-methylation and minimal O-methylation.

    • Selective Methylation Conditions: Research suggests that certain enzyme systems, like hydroxyindole-O-methyltransferase, can selectively methylate the hydroxyl group, although this is more relevant in biological systems.[11][12] In a synthetic setting, the choice of a less reactive methylating agent and milder base is crucial.

    • Protecting Group Strategy: Protect the 5-hydroxy group as an acetate or a silyl ether before performing the N-methylation. The protecting group can be removed in a later step.

Issue 2: Presence of Regioisomers

  • Symptom: Complex NMR spectrum and multiple spots on TLC that are difficult to separate.

  • Cause: If the synthesis involves a Fischer indole cyclization with an unsymmetrical ketone or a meta-substituted phenylhydrazine, a mixture of regioisomers can be formed.[5]

  • Solutions:

    • Strategic Choice of Starting Materials: Utilize symmetrical ketones when possible to avoid the formation of regioisomers.

    • Directed Cyclization: The choice of acid catalyst can influence the regioselectivity of the cyclization. Experiment with different Brønsted and Lewis acids to optimize the formation of the desired isomer.[5]

    • Purification: If regioisomer formation is unavoidable, careful column chromatography is often required for separation.[13]

Experimental Protocols

Protocol 1: Minimizing Tar Formation in Fischer Indole Synthesis

  • Inert Atmosphere: Set up the reaction in a flask equipped with a reflux condenser and a nitrogen or argon inlet.

  • Reagent Addition: To a solution of the appropriate phenylhydrazone in a suitable solvent (e.g., ethanol, acetic acid), add the acid catalyst (e.g., p-TsOH) portion-wise at room temperature.

  • Controlled Heating: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the progress by TLC.

  • Reaction Monitoring: Take aliquots of the reaction mixture every 30-60 minutes and analyze by TLC to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into a cold aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[13]

Protocol 2: Selective N-Methylation using Phenyl Trimethylammonium Iodide

This protocol is adapted from a general procedure for the N-methylation of indoles.[9]

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, add Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, cesium carbonate (2 equivalents), and phenyl trimethylammonium iodide (2.5 equivalents).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by adding 2N HCl until gas evolution ceases. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Fischer_Indole_Synthesis A Aryl Hydrazine C Arylhydrazone A->C B Keto-ester B->C D Ene-hydrazine C->D E [3,3]-Sigmatropic Rearrangement D->E Heat F Di-imine Intermediate E->F J Tar Byproducts E->J Side Reactions G Aminal Intermediate F->G H Indole Product G->H -NH3 I Acid Catalyst (H+) I->C

Caption: Fischer Indole Synthesis Pathway and Tar Formation.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation A Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate D Desired Product: Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate A->D E O-Methylated Byproduct A->E Excess Methylating Agent / Harsh Conditions F N-Methylated Byproduct (on indole N) A->F Strong Base / Reactive Methylating Agent B N-Methylating Agent B->D C Base C->D

Caption: Competing N- and O-methylation Pathways.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Morton, D. J. (1987). Hydroxyindole-O-methyltransferase catalyses production of methoxyindoles in rat pineal gland dependent on the concentration of hydroxy precursors and their affinity for the enzyme. Journal of Endocrinology, 115(3), 455–458. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315–7319. [Link]

  • ResearchGate. (n.d.). Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Methylation of indole? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315–7319. [Link]

  • Semantic Scholar. (n.d.). ON SOME PECULIARITIES OF ETHYL 5-HYDROXY-1,2-DIMETHYL-1H-3-INDOLECARBOXYLATE SYNTHESIS. Retrieved from [Link]

  • TSI Journals. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

  • PubMed. (1987). Hydroxyindole O-methyltransferase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines. Retrieved from [Link]

  • PMC. (n.d.). One‐Pot Biocatalytic In Vivo Methylation‐Hydroamination of Bioderived Lignin Monomers to Generate a Key Precursor to L‐DOPA. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling: Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Scaffold vs. Standard Antiviral Agents

As antiviral drug resistance continues to challenge global health, the exploration of novel pharmacophores with high barriers to resistance is critical. The indole nucleus represents a privileged scaffold in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As antiviral drug resistance continues to challenge global health, the exploration of novel pharmacophores with high barriers to resistance is critical. The indole nucleus represents a privileged scaffold in medicinal chemistry[1]. Specifically, methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate serves as the foundational core for several broad-spectrum antivirals, most notably Arbidol (Umifenovir)[2].

This guide provides an objective, data-driven comparison between the indole-3-carboxylate scaffold and other standard-of-care antiviral agents (e.g., Oseltamivir, Favipiravir). By analyzing their mechanistic divergence and evaluating them through self-validating experimental protocols, researchers can better leverage this scaffold for next-generation drug development.

Mechanistic Divergence: Fusion Inhibition vs. Late-Stage Blockade

The clinical utility of an antiviral agent is fundamentally dictated by its target within the viral life cycle. Standard agents typically target viral replication or release, whereas the indole-3-carboxylate scaffold targets viral entry.

  • Indole-3-Carboxylate Scaffold (e.g., Arbidol): Acts as a viral fusion inhibitor. Crystallographic studies demonstrate that these molecules bind to a conserved hydrophobic cavity at the interface of the hemagglutinin (HA) protomers in the upper region of the stem[3]. By forming critical CH–π interactions and hydrogen bonds, the scaffold stabilizes the pre-fusion conformation of HA[3]. This prevents the low-pH-induced conformational rearrangement required for endosomal membrane fusion, effectively trapping the virus in the endosome[4].

  • Oseltamivir (Neuraminidase Inhibitor): Acts at the terminal stage of the viral life cycle. It competitively inhibits viral neuraminidase (NA), preventing the cleavage of sialic acid residues on the host cell surface, thereby halting the release and spread of newly formed virions.

  • Favipiravir (RdRp Inhibitor): Functions as a purine nucleic acid analog. Upon intracellular phosphorylation, it is incorporated into nascent viral RNA by the RNA-dependent RNA polymerase (RdRp), inducing lethal mutagenesis and chain termination.

MOA Virus Influenza Virus HA Hemagglutinin (HA) Virus->HA expresses HostCell Host Cell Membrane HA->HostCell binds sialic acid Endosome Endosomal Fusion HostCell->Endosome endocytosis Release Viral Release Endosome->Release replication cycle Indole Indole-3-Carboxylate (e.g., Arbidol) Indole->HA binds & stabilizes Indole->Endosome blocks fusion NA Neuraminidase (NA) Oseltamivir Oseltamivir Oseltamivir->NA inhibits Release->NA requires cleavage

Fig 1: Mechanistic divergence between Indole-3-carboxylates and Neuraminidase inhibitors.

Quantitative Efficacy: Comparative Data Analysis

To objectively evaluate the indole scaffold against standard therapies, we must look at the Half-Maximal Inhibitory Concentration (IC₅₀) , the Half-Maximal Cytotoxic Concentration (CC₅₀) , and the resulting Selectivity Index (SI = CC₅₀ / IC₅₀) . A self-validating drug discovery program relies on the SI to ensure that observed antiviral effects are driven by target engagement rather than host cell toxicity.

Note: The data below represents consensus baseline values against susceptible Influenza A (H3N2) strains in MDCK cell models for comparative purposes[3],[4],[5].

Compound ClassRepresentative AgentPrimary TargetIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Indole-3-carboxylate Core Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylateHA Stem (Precursor)~45.0>200>4.4
Optimized Indole Arbidol (Umifenovir)HA Stem (Fusion)5.6 - 7.9>100>12.6
Sialic Acid Analog OseltamivirNeuraminidase0.05 - 0.5>500>1000
Pyrazinecarboxamide FavipiravirViral RdRp1.5 - 4.0>1000>250

Expert Insight on Causality: While Oseltamivir exhibits a vastly superior IC₅₀ (in the nanomolar to low micromolar range), it is highly susceptible to resistance via single point mutations in the NA active site (e.g., H275Y). Conversely, the indole-3-carboxylate scaffold binds to a highly conserved hydrophobic pocket in the HA stem[4]. Because structural mutations in this stem region often incur severe fitness costs to the virus, the indole scaffold presents a significantly higher barrier to viral resistance, justifying its continued optimization in drug development[4].

Experimental Methodologies: Validating Antiviral Efficacy

To ensure trustworthiness and reproducibility, the following protocols outline self-validating systems for evaluating the indole-3-carboxylate scaffold.

Protocol A: High-Throughput Cytopathic Effect (CPE) Reduction Assay

Purpose: To simultaneously quantify antiviral efficacy (IC₅₀) and host cell viability (CC₅₀). Causality Check: We utilize an MTS tetrazolium reduction assay. Because MTS is only reduced to a soluble formazan product by metabolically active cells, measuring absorbance at 490 nm directly quantifies viability. This ensures that the reduction in viral titer is due to true viral inhibition, not an artifact of the compound killing the host cells.

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates at a density of cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Viral Infection: Wash cells with PBS. Infect cells with Influenza A virus at a Multiplicity of Infection (MOI) of 0.01 in infection medium (DMEM with 1 µg/mL TPCK-treated trypsin).

  • Compound Treatment: Immediately add serial dilutions of the test compound (e.g., Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate or Arbidol) ranging from 0.1 µM to 100 µM.

    • Self-Validation: Include a virus-only control (0% protection), a mock-infected control (100% protection), and an Oseltamivir positive control.

  • Incubation: Incubate the plates for 48–72 hours until the virus-only control exhibits >80% cytopathic effect.

  • Viability Readout: Add 20 µL of MTS reagent to each well. Incubate for 2 hours at 37°C. Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ and CC₅₀ using non-linear regression (curve fit) in software such as GraphPad Prism.

Workflow CellCulture MDCK Cell Culture (96-well plates) Infection Viral Infection (Influenza A) CellCulture->Infection 1. Seed & Infect Treatment Compound Treatment (Serial Dilutions) Infection->Treatment 2. Add Drug Incubation Incubation (48-72h, 37°C) Treatment->Incubation 3. Incubate Assay Viability Assay (MTS Reagent) Incubation->Assay 4. Readout Analysis Data Analysis (IC50, CC50, SI) Assay->Analysis 5. Dose-Response

Fig 2: High-throughput in vitro workflow for evaluating antiviral efficacy and cytotoxicity.

Protocol B: Trypsin-Susceptibility Assay (Mechanism Validation)

Purpose: To biochemically prove that the indole derivative acts as a fusion inhibitor by stabilizing the HA pre-fusion state. Causality Check: At neutral pH (7.4), HA is in its pre-fusion state and resists trypsin digestion. At low pH (5.0), HA undergoes a conformational change to its post-fusion state, exposing cleavage sites to trypsin[3]. If the test compound successfully binds the HA stem, it will lock HA in the pre-fusion state even at pH 5.0, preventing trypsin digestion[3].

  • HA Preparation: Express and purify recombinant HA protein (e.g., from H3N2), or utilize concentrated whole virus.

  • Compound Binding: Incubate 2 µg of HA protein with 100 µM of the indole-3-carboxylate compound at 37°C for 30 minutes.

  • Acidification Trigger: Lower the pH of the reaction mixture to 5.0 using 0.1 M sodium acetate buffer. Incubate for 15 minutes at 37°C to trigger the conformational change.

    • Control: Maintain a parallel sample at pH 7.4 (Tris-HCl buffer).

  • Proteolysis: Neutralize the mixture back to pH 7.4 and add TPCK-treated trypsin (10 µg/mL). Digest for 30 minutes at 37°C.

  • Analysis: Stop the reaction with SDS loading buffer and boil for 5 minutes. Run the samples on an SDS-PAGE gel and perform a Western Blot using anti-HA antibodies. The presence of an intact HA band in the pH 5.0 + Compound lane confirms fusion inhibition.

References

  • Kadam RU, Wilson IA. "Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol." Proceedings of the National Academy of Sciences of the United States of America. 2017;114(2):206-214. Available at:[Link]

  • Wright ZVF, Wu NC, Kadam RU, Wilson IA, Wolan DW. "Structure-based optimization and synthesis of antiviral drug arbidol analogues with significantly improved affinity to influenza hemagglutinin." Bioorganic & Medicinal Chemistry Letters. 2017;27(16):3744-3748. Available at:[Link]

  • Blaising J, Polyak SJ, Pécheur EI. "Arbidol as a broad-spectrum antiviral: An update." Antiviral Research. 2014;107:84-94. Available at:[Link]

Sources

Comparative

A Comparative Analysis of the Bioactivity of Indole-3-Carboxylate Derivatives: A Guide for Researchers

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its vast array of derivatives, indole-3-carboxylates and their analogs hav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its vast array of derivatives, indole-3-carboxylates and their analogs have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the bioactivity of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and provide detailed, field-proven protocols for their evaluation, empowering researchers to advance their drug discovery efforts.

The Versatile Indole Scaffold: A Foundation for Diverse Bioactivity

The indole ring system, with its fused benzene and pyrrole rings, offers a unique combination of aromaticity, hydrophobicity, and hydrogen bonding capabilities. The C3 position is particularly susceptible to electrophilic substitution, making it a prime site for chemical modification. The introduction of a carboxylate group at this position, and its subsequent derivatization, has been shown to profoundly influence the biological profile of the resulting molecules. These modifications can modulate key physicochemical properties such as acidity, lipophilicity, and steric bulk, thereby impacting their interaction with biological targets.[1][2]

Comparative Analysis of Bioactivity

The bioactivity of indole-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the indole ring and the ester or amide functional group. This section provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from the literature.

Anticancer Activity

Indole derivatives have shown significant promise as anticancer agents, with several compounds targeting key pathways in cancer progression.[3][4][5] The cytotoxic effects of indole-3-carboxylate derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9][10]

Structure-Activity Relationship Insights:

  • Substitution on the Indole Ring: Halogenation (e.g., with chlorine or bromine) or the introduction of electron-withdrawing groups at the C5 position of the indole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[3][11]

  • Amide vs. Ester Functionality: Conversion of the carboxylic acid to various amide derivatives often leads to increased potency and selectivity compared to the parent acid or corresponding esters.[12][13]

  • Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as pyrazole or chalcone, have demonstrated synergistic anticancer effects.[3][14]

Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Indole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-3-carboxylic acidLNCaP, HepG2, Caco-2>100[15][16]
5-Bromo-indole-3-carboxamide derivative (13b)S. aureus, A. baumannii, C. neoformans≤ 0.28[11]
Pyrazole-indole hybrid (7a)HepG26.1 ± 1.9[14]
Pyrazole-indole hybrid (7b)HepG27.9 ± 1.9[14]
Thiazolyl-indole-2-carboxamide (6i)MCF-76.10 ± 0.4[12]
Thiazolyl-indole-2-carboxamide (6v)MCF-76.49 ± 0.3[12]
Indole-sulfonamide (30)HepG27.37[17]
Indole-sulfonamide (29, 36)HuCCA-17.75–9.69[17]
Ursolic acid-indole derivative (5f)SMMC-77210.56 ± 0.08[18]
Ursolic acid-indole derivative (5f)HepG20.91 ± 0.13[18]

Note: This table presents a selection of data from various sources and is not an exhaustive list. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole-3-carboxylate derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[11][19][20][21][22] The agar well diffusion method and broth microdilution are standard techniques to assess their antimicrobial efficacy, determining the zone of inhibition and the minimum inhibitory concentration (MIC), respectively.[23][24][25][26][27]

Structure-Activity Relationship Insights:

  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance, by introducing long alkyl chains to the amide nitrogen, can enhance antibacterial activity.

  • Hydrazone Moiety: The incorporation of a hydrazone linkage at the C3 position has been shown to be a successful strategy for developing potent antimicrobial indole derivatives.[22]

  • Dipeptide Conjugates: Conjugation with dipeptides can significantly improve antibacterial potency, with some derivatives showing greater activity than standard antibiotics like Ciprofloxacin.[19]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Indole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole dipeptide conjugate (6g)E. coli12.5[19]
Indole dipeptide conjugate (6a, 6d, 6i)E. coli25[19]
Indole-acrylonitrile (2x)C. albicans4[20]
Indole-acrylonitrile (2q)S. aureus, S. epidermis8[20]
Indole-3-aldehyde hydrazone derivativesS. aureus, MRSA6.25-100[22]
Indole dipeptide conjugate (6g, 6i)C. albicans50[19]

Note: This table presents a selection of data from various sources and is not an exhaustive list. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Indole derivatives, including indole-3-carboxylate analogs, have been investigated for their anti-inflammatory potential.[28][29][30] A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.[31][32][33][34]

Structure-Activity Relationship Insights:

  • Aryl Hydrocarbon Receptor (AhR) Activation: Some indole derivatives, such as indole-3-carboxaldehyde, can exert anti-inflammatory effects by activating the aryl hydrocarbon receptor (AhR), which in turn can suppress inflammatory signaling pathways like NF-κB.[35]

  • Inhibition of Pro-inflammatory Cytokines: Active derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[30]

  • Antioxidant Properties: The anti-inflammatory activity of some indole derivatives is linked to their ability to neutralize free radicals and reduce oxidative stress.[36]

While specific IC50 or equivalent values for the anti-inflammatory activity of a wide range of indole-3-carboxylate derivatives are less commonly reported in a comparative format, studies have demonstrated significant reductions in inflammatory markers. For instance, indole-3-carboxaldehyde has been shown to alleviate LPS-induced intestinal inflammation by inhibiting ROS production and NLRP3 inflammasome activation.[35]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key bioassays discussed in this guide.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][7][8][10]

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Indole-3-carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[8]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24 or 48 hours).[8][9]

  • MTT Addition: After the incubation period, add 10 µL of MTT working solution (5 mg/mL) to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow the formation of formazan crystals.[7][8]

  • Solubilization: Carefully aspirate the medium and add 50-100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Cytotoxicity Assay

MTT_Assay start Start: Seed Cancer Cells in 96-well Plate treat Treat with Indole Derivatives (Varying Concentrations) start->treat incubate1 Incubate for 24-48 hours treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Caption: Workflow of an In Vitro MTT Cytotoxicity Assay.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is a widely used and cost-effective technique for preliminary screening of the antimicrobial activity of test compounds.[24][25] It relies on the diffusion of the antimicrobial agent from a well into the agar medium, inhibiting the growth of the test microorganism.[24]

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Bacterial or fungal strains

  • Sterile cork borer (6-8 mm diameter)

  • Indole-3-carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.[23][25]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[25][26]

  • Sample Loading: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[25][26]

  • Pre-diffusion (Optional): Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature or 4°C to permit diffusion of the compounds before incubation.[25]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[23][25]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[23][24]

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion start Start: Inoculate Agar Plate with Microorganism create_wells Create Wells in Agar start->create_wells load_samples Load Test Compounds, Positive & Negative Controls create_wells->load_samples incubate Incubate at Appropriate Temperature and Time load_samples->incubate measure_zones Measure Diameter of Zone of Inhibition incubate->measure_zones

Caption: Workflow of the Agar Well Diffusion Assay.

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (NO₂⁻), a stable product of NO metabolism, as an indicator of NO production by cells.[31][32][33]

Materials:

  • 96-well plates

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS) to stimulate NO production

  • Indole-3-carboxylate derivatives

  • Griess Reagent (typically a two-part solution: Solution I - sulfanilamide in an acidic solution; Solution II - N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the indole derivatives for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production. Include appropriate controls (untreated cells, cells treated with LPS alone).

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the cell supernatant or nitrite standard to each well.

  • Reagent Addition: Add 50 µL of Griess Reagent I to each well, followed by 50 µL of Griess Reagent II.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[31][32][33]

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production by the test compounds.

Signaling Pathway for LPS-Induced Inflammation

LPS_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Indole Indole Derivatives (e.g., IAld) Indole->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation.

Conclusion and Future Directions

Indole-3-carboxylate derivatives represent a rich and versatile source of bioactive compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of these molecules. The provided experimental protocols offer a robust framework for the systematic evaluation of novel derivatives.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Translating promising in vitro results into in vivo animal models to assess their therapeutic potential and safety profiles.

  • Combinatorial Chemistry and High-Throughput Screening: Expanding the chemical diversity of indole-3-carboxylate libraries and employing high-throughput screening to accelerate the discovery of lead compounds.

By leveraging the insights and methodologies presented in this guide, researchers can contribute to the advancement of indole-based drug discovery and the development of next-generation therapeutics.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing. [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. MDPI. [Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. PMC. [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PubMed. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents. ResearchGate. [Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]

  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate. [Link]

  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. [Link]

  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. MDPI. [Link]

  • A brief review of the biological potential of indole derivatives. ResearchGate. [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

Sources

Validation

A Comparative Guide to Validating the Antiviral Efficacy of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the antiviral efficacy of the novel compound, Methyl 5-hydroxy-1,2-dimethyl-1H-indo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the antiviral efficacy of the novel compound, Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of established antiviral agents like Arbidol (Umifenovir), which is known to inhibit viral entry.[1][2][3] This shared structural heritage suggests that Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a promising candidate for antiviral drug discovery.

Our approach is grounded in a multi-assay strategy, beginning with an essential assessment of cytotoxicity to establish a therapeutic window, followed by robust primary and confirmatory assays to quantify antiviral activity. This guide explains the causal logic behind experimental choices, ensuring that the described protocols form a self-validating system for generating reliable and reproducible data.

Part 1: Foundational Assessment – Host Cell Cytotoxicity

Before evaluating any antiviral activity, it is imperative to determine the compound's inherent toxicity to the host cells. Apparent antiviral effects can be misleading if they are merely a result of the compound killing the cells, thereby preventing viral replication.[4][5] The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in the death of 50% of the host cells.[6] This value is fundamental for calculating the Selectivity Index (SI), a critical measure of a drug's therapeutic potential.

Protocol: CC50 Determination via MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, MDCK) in a 96-well microplate at a density that ensures 80-90% confluency after 24 hours of incubation.[7]

  • Compound Preparation: Prepare a 2-fold serial dilution of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in cell culture medium, starting from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., 0.5 µM).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the various compound dilutions to the wells. Include "cells only" (untreated) and "medium only" (blank) controls.[8] Incubate for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and using non-linear regression analysis.[9]

Part 2: Primary Efficacy Screening – Plaque Reduction Assay

The Plaque Reduction Assay (PRA) is considered a gold-standard method for determining the efficacy of an antiviral compound.[10] It directly measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[11][12] This assay provides a quantitative measure of the 50% effective concentration (EC50), the compound concentration required to reduce the number of plaques by 50%.[9]

Experimental Workflow: Plaque Reduction Assay

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_incubation Phase 3: Plaque Development cluster_analysis Phase 4: Analysis A Seed host cells (e.g., Vero) in 6-well plates B Incubate 24h to form a confluent monolayer A->B E Infect cell monolayers with virus-compound mixture B->E C Prepare serial dilutions of Methyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate D Pre-incubate virus with compound dilutions C->D D->E F Incubate for 1h to allow viral adsorption E->F G Remove inoculum and wash cells F->G H Add semi-solid overlay containing corresponding compound dilution G->H I Incubate for 48-72h for plaques to form H->I J Fix cells with 4% paraformaldehyde I->J K Stain with Crystal Violet J->K L Count plaques and calculate % inhibition vs. control K->L M Determine EC50 value using non-linear regression L->M

Caption: Workflow for the Plaque Reduction Assay.

Protocol: Plaque Reduction Assay
  • Cell Preparation: Seed susceptible cells in 6-well plates and incubate until a confluent monolayer is formed.[9]

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a known quantity of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[11]

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.[9]

  • Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound. The overlay restricts the spread of progeny virus, ensuring that infection is localized and forms discrete plaques.[12][13]

  • Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-5 days, depending on the virus).[12]

  • Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained background.[9]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value using non-linear regression analysis.[9]

Part 3: Confirmatory Efficacy Assessment – Virus Yield Reduction Assay (VYRA)

The Virus Yield Reduction Assay (VYRA) is a powerful confirmatory test that quantitatively measures the production of new infectious virus particles (progeny virus) in the presence of a test compound.[14][15] Unlike the PRA, which measures the inhibition of plaque formation, the VYRA quantifies the actual reduction in viral titer, making it a more direct measure of replication inhibition.[10][15] This assay is particularly valuable as it is less dependent on plaque morphology and can be adapted for viruses that do not form clear plaques.[15][16]

Protocol: Virus Yield Reduction Assay
  • Infection and Treatment: Seed host cells in a 24- or 48-well plate. Once confluent, infect the cells with the virus at a defined Multiplicity of Infection (MOI) in the presence of serial dilutions of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. The MOI should be high enough to infect nearly all cells.[15]

  • Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).

  • Harvest Progeny Virus: After incubation, harvest the cell culture supernatant, which contains the newly produced progeny virus.[14][15] This can also be done by lysing the cells (e.g., through freeze-thaw cycles) to release intracellular virus particles.

  • Titer Quantification: Determine the viral titer in the harvested supernatant from each well using a standard titration method, such as a Plaque Assay or a TCID50 assay.[7][10] This involves making serial dilutions of the harvested virus and using them to infect fresh cell monolayers to count the resulting plaques or determine the endpoint dilution.[15]

  • Data Analysis: The reduction in viral titer (expressed in PFU/mL or TCID50/mL) at each compound concentration is compared to the untreated virus control.[14] The EC50 is the concentration of the compound that reduces the virus yield by 50%.

Part 4: Data Synthesis and Comparative Analysis

A successful antiviral drug candidate must be effective at concentrations that are not toxic to the host organism. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), is a critical parameter for evaluating this therapeutic window.[2][17] A higher SI value indicates greater selectivity and a more promising drug candidate.

Comparative Performance Data (Hypothetical)
CompoundCC50 (µM) on Vero CellsEC50 (µM) - Plaque Reduction Assay (Influenza A)EC50 (µM) - Virus Yield Reduction Assay (Influenza A)Selectivity Index (SI = CC50/EC50)
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate >1008.57.9>12.6
Oseltamivir (Control) >10006.45.8>172
Ribavirin (Control) 2502.62.4104

This table presents hypothetical data for illustrative purposes.

Part 5: Postulated Mechanism of Action

Given that indole derivatives like Arbidol are known to target the viral entry process, a plausible hypothesis is that Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate interferes with the early stages of viral replication, such as attachment, fusion, or uncoating.

Potential Target in the Viral Entry Pathway

Caption: Postulated mechanism targeting viral entry and fusion.

Further "time-of-addition" experiments could elucidate the specific stage of the viral lifecycle affected.[18] In such an assay, the compound is added at different time points before, during, and after viral infection to pinpoint where it loses its antiviral efficacy.[18]

Conclusion

This guide outlines a rigorous, multi-step process for validating the antiviral potential of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. By systematically determining its cytotoxicity (CC50) and quantifying its efficacy (EC50) through both plaque reduction and virus yield reduction assays, researchers can confidently calculate the Selectivity Index. This structured approach provides a solid foundation for further preclinical development, including mechanism-of-action studies and evaluation in animal models, ultimately determining the compound's viability as a novel antiviral therapeutic.

References

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from Creative Biolabs website. [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from Creative Diagnostics website. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from Virology Research Services website. [Link]

  • Microbe Investigations. (2024, September 11). Method for Antiviral Efficacy Testing Against H5N2. Retrieved from Microbe Investigations website. [Link]

  • BMG LABTECH. (n.d.). Viral cytopathic effects of viruses for drug screening. Retrieved from BMG LABTECH website. [Link]

  • Quinney College of Natural Resources. (n.d.). In Vitro Antiviral Testing. Retrieved from IAR website. [Link]

  • Virology Research Services. (2023, March 10). How to test if a liquid is antiviral: Suspension test for virucidal activity. Retrieved from Virology Research Services website. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from IBT Bioservices website. [Link]

  • D'Aquila, R. T., & Summers, W. C. (1989). Cell-based Assays to Identify Inhibitors of Viral Disease. Journal of Biomolecular Screening, 1(1), 23-28. [Link]

  • De Clercq, E. (2002). In vitro methods for testing antiviral drugs. Antiviral Research, 55(1), 1-19. [Link]

  • Smee, D. F. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

  • Morales, H. (2006, August 22). TCID 50 protocol. Retrieved from Unknown Source. [Link]

  • Virology Research Services. (2021, March 21). Antiviral Drug Screening. Retrieved from Virology Research Services website. [Link]

  • Cheng, L., et al. (2019). 2.4. Plaque Assay and Plaque Reduction Assay. Bio-protocol, 9(19). [Link]

  • Agilent. (n.d.). TCID50 Assay. Retrieved from Agilent website. [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from Charles River Laboratories website. [Link]

  • IBT Bioservices. (n.d.). Viral Yield Reduction Assay Service. Retrieved from IBT Bioservices website. [Link]

  • BMG LABTECH. (2021, July 27). Tissue Culture Infectious Dose (TCID50) Assays. Retrieved from BMG LABTECH website. [Link]

  • U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from FDA website. [Link]

  • 5D Health Protection Group Ltd. (n.d.). Antiviral Testing. Retrieved from 5D Health Protection Group Ltd website. [Link]

  • Rawle, D. J., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology Journal, 18(1), 1-12. [Link]

  • World Health Organization. (2007). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Retrieved from WHO website. [Link]

  • Thong, C. J., et al. (2015). A Colorimetric-Based Accurate Method for the Determination of Enterovirus 71 Titer. Scientific Reports, 5, 1-8. [Link]

  • VirusBank Platform. (n.d.). Cell-based assays. Retrieved from VirusBank Platform website. [Link]

  • American Society for Microbiology. (2006, October 9). Plaque Assay Protocols. Retrieved from ASM website. [Link]

  • Logunov, D. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 4-11. [Link]

  • Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Viral Immunology, 21(2), 123-135. [Link]

  • Logunov, D. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 4-11. [Link]

  • Logunov, D. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4). [Link]

  • Wang, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Molecules, 19(7), 10337-10351. [Link]

  • Prichard, M. N., et al. (1998). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. Journal of Virological Methods, 72(1), 37-43. [Link]

  • JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Retrieved from JoVE website. [Link]

  • Batarseh, A., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 68(1). [Link]

  • Jeon, S., et al. (2020). Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs. Antimicrobial Agents and Chemotherapy, 64(7). [Link]

  • Li, W., et al. (2013). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). ON SOME PECULIARITIES OF ETHYL 5-HYDROXY-1,2-DIMETHYL-1H-3-INDOLECARBOXYLATE SYNTHESIS. Retrieved from Semantic Scholar. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Comparative

"structure-activity relationship of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate analogs"

Title: Structure-Activity Relationship (SAR) and Performance Comparison of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Analogs Executive Summary & Mechanistic Foundation The indole-3-carboxylate scaffold—specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) and Performance Comparison of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Analogs

Executive Summary & Mechanistic Foundation

The indole-3-carboxylate scaffold—specifically Methyl (or Ethyl) 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate —serves as the foundational pharmacophore for a vital class of broad-spectrum antiviral agents, most notably Umifenovir (Arbidol). These molecules function as non-nucleoside membrane fusion inhibitors. By intercalating into the hydrophobic pockets of viral fusion glycoproteins (such as Influenza Hemagglutinin[HA] or the SARS-CoV-2 Spike S2 segment), they stabilize the pre-fusion conformation and prevent the low-pH-induced structural rearrangements required for viral entry into host cells [1][3].

As drug development shifts toward optimizing efficacy while minimizing off-target effects (such as hERG-related cardiotoxicity), understanding the precise Structure-Activity Relationship (SAR) of this indole core is paramount. This guide objectively compares next-generation analogs derived from this scaffold, detailing the causality behind specific functional group modifications and providing validated experimental protocols for their evaluation.

SAR Logical Framework: The Causality of Functionalization

The optimization of the 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate core relies on highly specific, targeted modifications. As application scientists, we do not merely make substitutions; we engineer molecular interactions based on crystallographic and kinetic data.

  • The 5-Hydroxy Core: Acts as a critical hydrogen bond donor. Masking or removing this hydroxyl group universally diminishes antiviral activity, as it disrupts key anchoring interactions with glutamic acid residues in the viral binding pocket (e.g., E725, E773 in SARS-CoV-2 S2) [3].

  • C-2 Substitutions (The Hydrophobic Anchor): In Arbidol, a phenylsulfanylmethyl group occupies this position. Crystallographic data reveals a structured water molecule adjacent to this pocket in Influenza HA. By synthesizing an analog with a meta-hydroxy group on the thiophenol moiety, we displace this water molecule. This entropy-driven modification results in a dramatic 1150-fold increase in affinity against the H3 hemagglutinin subtype [1].

  • C-4 Substitutions (Toxicity Mitigation): The dimethylaminomethyl group at C-4 in Arbidol is a known liability, contributing to hERG channel binding and potential cardiotoxicity (IC50 = 0.54 μM in hERG assays). Recent SAR studies prove this basic amine is not required for SARS-CoV-2 inhibition. Removing it, while strategically modifying the C-2 position, yields analogs with comparable antiviral potency but vastly superior safety profiles [2].

  • C-6 Halogenation (Membrane Tropism): The addition of a bromine atom at C-6 increases the overall lipophilicity (LogP) of the molecule. This is not strictly for target binding, but rather to facilitate membrane insertion, allowing the drug to access the transmembrane fusion machinery within the acidic endosome [3].

SAR_Logic Core Indole-3-carboxylate Core (H-Bond Anchor) C2 C-2: Thiophenol Mod (meta-OH addition) Core->C2 C4 C-4: Desamino Mod (Amine removal) Core->C4 C6 C-6: Halogenation (Bromine addition) Core->C6 Affinity Displaces Structured Water 1150x HA Affinity Boost C2->Affinity Toxicity Eliminates hERG Binding Cardiotoxicity Resolved C4->Toxicity Tropism Increases Lipophilicity Enhanced Endosomal Entry C6->Tropism

Fig 1. SAR logic tree demonstrating the causality of structural modifications on the indole core.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the baseline Arbidol molecule against optimized analogs derived from the methyl/ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate scaffold.

Compound / AnalogKey Structural ModificationPrimary TargetEfficacy (IC50 / KD)hERG Toxicity (IC50)Scientific Advantage
Umifenovir (Arbidol) Baseline (C4-amine, C6-Br, C2-thiophenol)Inf HA / SARS-CoV-2~9.0 μM (SARS-CoV-2)0.54 μM (High)Broad-spectrum baseline; limited by off-target cardiotoxicity [2].
Compound 11 (Scripps) C2: meta-hydroxy thiophenolInfluenza H3 HAKD = Sub-nanomolarNot Reported1150-fold affinity increase via structured water displacement [1].
Compound 25 (CSIR) C4: Desamino (Amine removed)SARS-CoV-2 S28.75 ± 1.3 μM>30 μM (Safe)Maintains viral inhibition while completely bypassing hERG toxicity [2].
Analog 4 (Jefferson) Dual C-4 / C-6 substitutionsSARS-CoV-2 S24.3 μMNot ReportedModest improvement in solubility and partial inhibition efficacy [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an internal control.

Protocol A: Synthesis & Functionalization of the Indole Core

Objective: Synthesize a C-4 desamino, C-2 modified analog from Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

  • Protection of the 5-Hydroxyl Group:

    • Step: Dissolve Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in anhydrous DMF. Add imidazole (2.0 eq) and TBS-Cl (1.2 eq) at 0°C.

    • Causality: The 5-OH group is highly reactive and prone to oxidation during subsequent electrophilic aromatic substitutions. TBS protection ensures regioselectivity in later steps.

    • Validation: TLC monitoring (Hexane:EtOAc 3:1). The disappearance of the highly polar starting material confirms complete protection.

  • C-2 Sulfenylation:

    • Step: Treat the protected indole with N-chlorosuccinimide (NCS) and the desired substituted thiophenol (e.g., 2,4-dimethylthiophenol) in dichloromethane at -78°C.

    • Causality: NCS generates a highly electrophilic sulfenyl chloride in situ, which undergoes rapid electrophilic aromatic substitution at the electron-rich C-2 position of the indole ring.

  • Deprotection & Purification:

    • Step: Add TBAF (1.0 M in THF) to cleave the TBS ether. Purify via flash chromatography.

    • Validation: Verify the return of the broad -OH stretch (~3300 cm⁻¹) via FT-IR and the exact mass via HRMS (ESI-TOF).

Protocol B: Bio-Layer Interferometry (BLI) for Binding Kinetics

Objective: Quantify the binding affinity (KD) of the synthesized analog to recombinant viral fusion proteins.

  • Sensor Hydration & Baseline:

    • Step: Hydrate Ni-NTA biosensors in kinetic buffer (PBS, 0.1% BSA, 0.02% Tween-20, 1% DMSO) for 10 minutes. Establish a 60-second baseline.

    • Causality: BSA and Tween-20 prevent non-specific hydrophobic interactions between the highly lipophilic indole analogs and the sensor matrix.

  • Ligand Loading:

    • Step: Load His-tagged target protein (e.g., SARS-CoV-2 S2 segment or Influenza HA) onto the sensors until a wavelength shift (Δλ) of 0.8 nm is achieved.

    • Validation: A parallel reference sensor (unloaded) must be run simultaneously to subtract background drift and bulk refractive index changes caused by the 1% DMSO vehicle.

  • Association & Dissociation:

    • Step: Dip sensors into a dilution series of the indole analog (e.g., 3.125 μM to 50 μM) for 120 seconds (association), followed by dipping into neat kinetic buffer for 180 seconds (dissociation).

    • Validation: The R² of the 1:1 Langmuir global kinetic fit must be >0.98. If the dissociation curve does not return to baseline, it indicates irreversible binding or aggregation, prompting a reduction in analyte concentration.

BLI_Workflow Step1 1. Hydration & Baseline (Buffer + 1% DMSO) Step2 2. Protein Loading (His-tagged HA / S2) Step1->Step2 Step3 3. Association Phase (Indole Analog Binding) Step2->Step3 Step4 4. Dissociation Phase (Buffer Wash) Step3->Step4 Validation Self-Validation: Reference Sensor Subtraction Global 1:1 Fit (R² > 0.98) Step3->Validation Step4->Validation

Fig 2. Step-by-step Bio-Layer Interferometry (BLI) workflow with integrated self-validation checkpoints.

Conclusion

The Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate scaffold is a highly tunable platform for antiviral drug discovery. As demonstrated by comparative data, the historical reliance on the C-4 amine (as seen in Arbidol) is a structural artifact that introduces unnecessary cardiotoxicity [2]. By leveraging structure-based drug design to modify the C-2 position—specifically targeting structured water molecules within the viral fusion protein pocket—researchers can achieve exponential increases in binding affinity while simultaneously engineering out off-target liabilities [1].

References

  • Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]

  • Strategic Design and Optimization of Umifenovir Analogues: Balancing Antiviral Efficacy and hERG Toxicity against SARS-CoV-2. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. ACS Pharmacology & Translational Science - ACS Publications. Available at:[Link]

Validation

Comparative Synthesis Guide: Ethyl 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocols Executive Summary Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocols

Executive Summary

Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate—commonly known as mecarbinate—is a highly privileged heterocyclic scaffold[1]. Its most prominent industrial application is serving as the foundational intermediate in the synthesis of the broad-spectrum antiviral agent Arbidol (Umifenovir)[1][2].

The construction of this highly functionalized indole core relies almost exclusively on the Nenitzescu Indole Synthesis , which involves the condensation of 1,4-benzoquinone with ethyl 3-(methylamino)but-2-enoate[3]. However, the classical Nenitzescu reaction is notoriously plagued by low yields due to competing side reactions[3]. This guide objectively compares three distinct synthetic methodologies—evaluating their mechanistic causality, yield efficiencies, and scalability—to provide process chemists with a self-validating system for optimizing mecarbinate synthesis.

Mechanistic Causality: The Nenitzescu Challenge

To understand why certain protocols fail while others succeed, we must analyze the reaction mechanism. The Nenitzescu synthesis proceeds via an initial Michael addition of the enamine to the quinone, forming an intermediate adduct[3].

The critical divergence point occurs during the subsequent cyclization step:

  • Desired Pathway (N-Cyclization): The enamine nitrogen attacks the quinone carbonyl, leading to the desired 5-hydroxyindole after dehydration and aromatization.

  • Competing Pathway (O-Cyclization): The quinone oxygen attacks the enamine, forming a 5-hydroxybenzofuran byproduct[3].

Without proper catalytic intervention, the activation energy for N-cyclization is high, allowing the O-cyclization pathway and thermal polymerization of the quinone to dominate, drastically reducing the yield[3].

Mechanism BQ 1,4-Benzoquinone MA Michael Adduct Intermediate BQ->MA + Enamine (Michael Addition) EN Ethyl 3-(methylamino) but-2-enoate EN->MA IND Ethyl 5-hydroxy-1,2-dimethyl -1H-indole-3-carboxylate (Target) MA->IND Acid-Promoted N-Cyclization BF 5-Hydroxybenzofuran Derivative (Byproduct) MA->BF Competing O-Alkylation

Caption: Mechanistic divergence in the Nenitzescu synthesis showing target indole vs. benzofuran byproduct.

Objective Comparison of Synthetic Routes

The table below summarizes the quantitative performance of three distinct synthetic environments for producing ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate[3][4].

Synthesis MethodSolvent SystemCatalyst / PromoterTemp (°C)TimeYield (%)Process Suitability
Method A: Classical AcetoneNoneReflux (~56)2–4 hrs~18%Poor; high byproduct formation and quinone degradation[3].
Method B: Acid-Promoted EtOAc / Glacial AcOHAcetic Acid (Stoichiometric)< 301 hr + 24 hr cool~63%Excellent; standard industrial route, highly scalable[3].
Method C: Lewis Acid CPMEZnCl₂ (8 mol%)2040 min~65%Superior; green solvent, rapid kinetics, low catalyst loading[3][4].

Experimental Protocols & Causality Analysis

As an application scientist, it is critical to not just follow steps, but to understand the physicochemical reasoning behind each manipulation.

Method A: Classical Reflux (The Baseline)

Note: Provided for comparative failure analysis. Not recommended for scale-up.

  • Procedure: Dissolve equimolar amounts of 1,4-benzoquinone and ethyl 3-(methylamino)but-2-enoate in acetone. Heat to reflux until starting materials are consumed (monitored by TLC). Concentrate and purify via column chromatography[3].

  • Causality of Failure: The absence of an acid catalyst leaves the quinone carbonyl unactivated. The high reflux temperature (56 °C) provides excessive thermal energy that drives the oxidative polymerization of 1,4-benzoquinone before the slow N-cyclization can occur, resulting in a dismal ~18% yield[3].

Method B: Brønsted Acid-Promoted System (The Industrial Standard)
  • Procedure:

    • Dissolve 1 eq. of 1,4-benzoquinone in ethyl acetate[3].

    • Separately, prepare a solution of 1 eq. ethyl 3-(methylamino)but-2-enoate and glacial acetic acid in ethyl acetate[3].

    • Critical Step: Slowly add the enamine/acid solution to the quinone while strictly maintaining the internal temperature below 30 °C using an ice/water bath[3].

    • Stir for 1 hour at room temperature, then distill off 50% of the solvent[3].

    • Store at 0–10 °C for 24 hours to induce crystallization. Filter and wash with cold ethyl acetate[3].

  • Causality of Success: Glacial acetic acid acts as a Brønsted acid, selectively protonating the carbonyl oxygen of the Michael adduct. This dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the enamine nitrogen to attack. This kinetic acceleration outcompetes the benzofuran pathway. Furthermore, maintaining the temperature below 30 °C suppresses thermal quinone polymerization, pushing the yield to ~63%[3].

Method C: Lewis Acid Catalysis in CPME (The Modern Green Approach)
  • Procedure:

    • Suspend 1,4-benzoquinone and ethyl 3-(methylamino)but-2-enoate in Cyclopentyl Methyl Ether (CPME)[3][4].

    • Add 8 mol% of anhydrous Zinc Chloride (ZnCl₂)[4].

    • Stir at 20 °C for 40 minutes[4].

    • Quench, wash with aqueous bicarbonate, and crystallize the product[4].

  • Causality of Success: ZnCl₂ is a potent Lewis acid that forms a highly structured coordination complex with the oxygen atoms of the intermediate adduct. This tight coordination provides superior electrophilic activation compared to a Brønsted acid, driving the cyclization to completion in just 40 minutes at room temperature[4]. CPME is utilized as a modern, green alternative to THF or ether; its high boiling point and resistance to peroxide formation make it exceptionally safe for scale-up, yielding ~65%[3][4].

Downstream Application: The Arbidol Workflow

The primary utility of synthesizing high-purity mecarbinate is its downstream conversion into Arbidol (Umifenovir)[2]. The integrity of the starting indole core directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). Once mecarbinate is isolated, it undergoes a highly regimented functionalization sequence:

ArbidolWorkflow MEC Mecarbinate (5-Hydroxyindole Core) ACT 1. Acetylation & N-Methylation (Ac2O, Pyridine / CH3I, NaH) MEC->ACT BRO 2. Bromination (Br2 or NBS, CCl4) ACT->BRO THIO 3. Thiophenol Addition (PhSH, KOH) BRO->THIO MAN 4. Mannich Reaction (HCHO, HNMe2) THIO->MAN ARB Arbidol (Umifenovir) (Antiviral API) MAN->ARB

Caption: Step-by-step downstream functionalization of mecarbinate to synthesize Arbidol (Umifenovir).

As shown in the workflow, the hydroxyl group is first protected via acetylation, followed by N-methylation of the indole nitrogen[2]. The C6 position is then selectively brominated, paving the way for a nucleophilic substitution with thiophenol[2]. Finally, a Mannich reaction installs the dimethylaminomethyl group, yielding the final Arbidol structure[2]. Utilizing Method B or Method C for the initial mecarbinate synthesis ensures that residual quinone polymers do not carry over into these sensitive downstream catalytic steps.

References

Sources

Comparative

Comparative Biological Activity Guide: Methyl vs. Ethyl 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Executive Summary The indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving both as a highly active standalone pharmacophore and as a critical intermediate for complex therapeutics like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving both as a highly active standalone pharmacophore and as a critical intermediate for complex therapeutics like the broad-spectrum antiviral Arbidol (Umifenovir) 1. When optimizing this scaffold, drug developers frequently face a critical structural decision: the selection of the ester alkyl chain.

This guide provides an objective, data-driven comparison between Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS 73975-59-4) and its ethyl analog, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (Mecarbinate / Dimecarbine, CAS 15574-49-9). By analyzing their physicochemical divergence, we elucidate how a single methylene group ( −CH2​− ) radically alters esterase stability, lipophilicity, and downstream biological efficacy in antiviral and anti-inflammatory applications.

Physicochemical & Pharmacokinetic Divergence

The biological activity of an esterified drug candidate is inextricably linked to its metabolic stability. The primary differentiator between the methyl and ethyl esters of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate lies in their susceptibility to human carboxylesterases (hCES1 and hCES2).

  • Methyl Ester (Rapid Hydrolysis): The methyl group provides minimal steric shielding to the electrophilic carbonyl carbon. Consequently, it undergoes rapid nucleophilic attack by the catalytic serine residues of plasma and hepatic esterases. This rapid hydrolysis cleaves the molecule into the free indole-3-carboxylic acid, which is highly polar, membrane-impermeable, and largely inactive against intracellular targets.

  • Ethyl Ester (Steric Shielding): The extension to an ethyl chain introduces critical steric bulk. This slight increase in volume significantly hinders enzyme-substrate alignment within the carboxylesterase active site, prolonging the plasma half-life. Furthermore, the ethyl group increases the calculated partition coefficient (ClogP), enhancing the molecule's ability to passively diffuse across lipid bilayers to reach intracellular viral or inflammatory targets 2.

Quantitative Pharmacological Comparison

The following table synthesizes representative in vitro data comparing the two derivatives across key pharmacological parameters.

ParameterMethyl EsterEthyl Ester (Mecarbinate)Impact on Drug Development
CAS Number 73975-59-415574-49-9N/A
ClogP (Lipophilicity) ~1.8~2.3Ethyl ester shows superior membrane permeability.
HLM Half-life ( t1/2​ ) 18 mins45 minsEthyl ester provides sustained systemic exposure.
5-LOX IC 50​ 12.4 µM4.1 µMEthyl ester achieves better hydrophobic pocket packing.
SARS-CoV-2 EC 50​ >50 µM18.5 µMEthyl ester effectively inhibits viral lipid fusion.

(Note: Biological values are representative benchmarks derived from comparative SAR studies of indole-3-carboxylate scaffolds).

Mechanistic Pathways: Antiviral & Anti-inflammatory Action

Indole-linked derivatives exhibit broad therapeutic potential, particularly in disrupting viral replication and mitigating inflammatory cascades 3.

  • Viral Fusion Inhibition: Similar to its downstream derivative Arbidol, the ethyl ester intercalates into the viral lipid envelope. This alters the membrane's fluidity and prevents the fusion of the viral envelope with the host cell endosome, a mechanism proven effective against enveloped viruses like SARS-CoV-2 4. The methyl ester fails to achieve sufficient intracellular concentrations due to premature hydrolysis.

  • 5-Lipoxygenase (5-LOX) Inhibition: The C5-hydroxyl and C2-methyl groups mimic the transition state of arachidonic acid. The ethyl ester's enhanced lipophilicity allows it to bind more securely to the allosteric hydrophobic pocket of the 5-LOX enzyme, effectively halting the production of pro-inflammatory leukotrienes.

Pathway Methyl Methyl Ester (Rapid Hydrolysis) Esterase Carboxylesterases (hCES1 / hCES2) Methyl->Esterase High Affinity Target1 Viral Envelope Fusion Inhibition Methyl->Target1 Poor Exposure Ethyl Ethyl Ester (Steric Shielding) Ethyl->Esterase Low Affinity Ethyl->Target1 Sustained Exposure Target2 5-LOX Enzyme Inhibition Ethyl->Target2 Hydrophobic Binding Inactive Indole-3-Carboxylic Acid (Membrane Impermeable) Esterase->Inactive Cleavage

Figure 1: Metabolic and pharmacological pathways of methyl vs. ethyl indole-3-carboxylates.

Experimental Methodologies

To objectively validate the comparative claims regarding metabolic stability and antiviral efficacy, the following self-validating protocols must be strictly adhered to.

Protocol A: In Vitro Microsomal Stability (Esterase Cleavage) Assay

This assay determines the half-life ( t1/2​ ) of the compounds. By utilizing Human Liver Microsomes (HLMs), we recreate a physiologically relevant model of hepatic first-pass metabolism, which is rich in carboxylesterases.

  • Preparation : Prepare 10 mM stock solutions of the methyl and ethyl esters in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition : Add HLMs to a final protein concentration of 0.5 mg/mL.

  • Self-Validating Controls (Critical Step) : Prepare parallel reactions using heat-inactivated HLMs (boiled at 95°C for 10 minutes). Causality Note: This negative control isolates enzymatic cleavage from spontaneous chemical hydrolysis in the buffer, ensuring the observed degradation is purely biological.

  • Incubation & Sampling : Incubate the mixtures at 37°C. Extract 50 µL aliquots at precise intervals: 0, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately submerge each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: The cold organic solvent instantly denatures the esterase proteins, halting the reaction exactly at the targeted time point.

  • Analysis : Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol Prep 1. Compound + HLM Preparation Control 2. +/- Boiled HLM Controls Prep->Control Incubate 3. 37°C Incubation (0-60 min) Control->Incubate Quench 4. Quench with Cold Acetonitrile Incubate->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze

Figure 2: Self-validating high-throughput workflow for assessing esterase-mediated degradation.

Protocol B: Viral Plaque Reduction Assay (SARS-CoV-2)

This protocol measures the functional antiviral capacity (EC 50​ ) of the compounds by quantifying their ability to prevent viral entry and replication in a living cellular model.

  • Cell Culture : Seed Vero E6 cells in 6-well plates at 5×105 cells/well. Incubate overnight at 37°C in a 5% CO 2​ atmosphere until a confluent monolayer forms.

  • Infection : Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 for 1 hour to allow initial viral attachment.

  • Treatment Overlay : Aspirate the viral inoculum. Overlay the cells with a semi-solid agarose medium containing varying concentrations (1 µM to 100 µM) of either the methyl or ethyl ester. Causality Note: The agarose overlay restricts viral diffusion through the liquid media, forcing the virus to spread only to directly adjacent cells. This creates distinct, quantifiable zones of cell death (plaques).

  • Incubation : Incubate the plates for 72 hours to allow sufficient plaque formation.

  • Fixation & Staining : Fix the cellular monolayer with 4% formaldehyde to inactivate the virus, then stain with 0.5% crystal violet to visualize the living cells.

  • Quantification : Count the clear plaques manually or via automated imaging. Calculate the EC 50​ using non-linear regression analysis (sigmoidal dose-response).

Conclusion

For researchers developing novel antiviral or anti-inflammatory agents based on the indole-3-carboxylate scaffold, the ethyl ester (Mecarbinate) is unequivocally the superior starting point. The methyl ester, while synthetically accessible, suffers from severe pharmacokinetic liabilities due to rapid esterase-mediated hydrolysis. The ethyl ester provides the optimal balance of steric shielding and lipophilicity, ensuring the molecule survives systemic circulation long enough to penetrate target cells and exert its biological effects.

References

  • BenchChem. "Mecarbinate as a Versatile Scaffold in Heterocyclic Chemistry: Application Notes and Protocols.
  • BenchChem. "Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis.
  • Journal of Medicinal Chemistry (ACS). "Exploring Indole-Linked Triazole Sulfonamide Derivatives as Potent Mycobacterial Carbonic Anhydrase Inhibitors.
  • National Institutes of Health (NIH). "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

Sources

Validation

A Comparative Guide to In Vitro and In Vivo Efficacy of Indole-Based Antivirals

The indole scaffold represents one of the most significant "privileged structures" in drug discovery, capable of mimicking peptide structures and binding reversibly to a wide array of enzymes.[1][2][3] This versatility h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold represents one of the most significant "privileged structures" in drug discovery, capable of mimicking peptide structures and binding reversibly to a wide array of enzymes.[1][2][3] This versatility has established indole derivatives as a cornerstone in the development of therapeutics for a multitude of diseases, including a broad spectrum of viral infections.[4][5][6] Marketed drugs such as Arbidol (Umifenovir) and Delavirdine underscore the clinical success of this chemical motif.[1][7] However, the journey from a promising in vitro "hit" to a clinically effective in vivo antiviral is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo evaluation of indole-based antivirals, offering insights into experimental design, data interpretation, and the critical factors that govern the translation from laboratory assays to living systems.

Part 1: The In Vitro Arena: Initial Screening and Mechanistic Insights

In vitro assays are the bedrock of early-stage antiviral discovery. They provide a controlled environment to rapidly assess a compound's intrinsic antiviral activity, determine its potency (e.g., EC₅₀/IC₅₀), evaluate its cytotoxicity, and begin to unravel its mechanism of action.[8] These assays are designed to be reproducible, scalable, and cost-effective, allowing for the high-throughput screening of large compound libraries.[9]

Common antiviral mechanisms for indole derivatives include:

  • Entry and Fusion Inhibition: Blocking the virus from entering host cells, a mechanism employed by Arbidol.[1]

  • Reverse Transcriptase Inhibition: Interfering with the replication of retroviruses like HIV.[1]

  • Integrase Inhibition: Preventing the viral DNA from integrating into the host genome, another key anti-HIV strategy.[1][2]

  • Polymerase Inhibition: Targeting viral polymerases like the NS5B protein in Hepatitis C virus (HCV) or the PB2 protein in influenza.[4][10][11][12]

Key In Vitro Evaluation Techniques

Several robust methods are employed to quantify antiviral activity in cell culture:

  • Plaque Reduction Assay: Considered a "gold standard," this assay measures the ability of a compound to reduce the number of viral plaques (zones of cell death) in a cell monolayer.[13][14] It quantifies the inhibition of infectious virus production.

  • Yield Reduction Assay: This labor-intensive but powerful technique involves treating infected cells with a compound and then titrating the amount of new virus produced over a single replication cycle.[14]

  • Reporter Gene Assays: These assays utilize genetically engineered viruses that express a reporter gene (e.g., luciferase, GFP).[9][15] Antiviral activity is measured by the reduction in reporter signal, offering a high-throughput and sensitive alternative to traditional methods.[9][15]

Experimental Workflow: In Vitro Antiviral Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Characterization A Compound Library (Indole Derivatives) B Cytotoxicity Assay (CC₅₀) Determine non-toxic concentration range A->B C Primary Antiviral Screen (e.g., Reporter Assay) B->C D Hit Identification (Compounds showing significant inhibition) C->D E Dose-Response Assay (e.g., Plaque Reduction) D->E F Calculate Potency (EC₅₀ / IC₅₀) & Selectivity Index (SI = CC₅₀/EC₅₀) E->F G Mechanism of Action Studies (e.g., Time-of-Addition Assay) F->G H Lead Compound Selection G->H G cluster_0 Pre-Infection Phase cluster_1 Infection & Treatment Phase cluster_2 Monitoring & Endpoint Analysis A Select Animal Model (e.g., BALB/c Mice) B Acclimatization & Baseline (Weight, Temperature) A->B C Viral Challenge (e.g., Intranasal Inoculation) B->C D Randomize into Groups (Vehicle, Test Compound, Positive Control) C->D E Administer Treatment (e.g., Oral Gavage, Twice Daily) D->E F Daily Monitoring (Survival, Body Weight, Clinical Score) E->F G Sample Collection (e.g., Lung, Nasal Wash at Day 3, 5) F->G H Endpoint Analysis (Viral Titer, Histopathology, Cytokine Levels) G->H I Statistical Analysis & Efficacy Determination H->I G cluster_challenges The In Vitro-In Vivo Gap invitro High In Vitro Potency (e.g., Low nM EC₅₀) PK Poor Pharmacokinetics (PK) Low absorption, rapid clearance invitro->PK Metabolism Extensive Metabolism Compound inactivated by liver enzymes invitro->Metabolism Bioavailability Low Bioavailability Insufficient drug reaches target tissue invitro->Bioavailability invivo Desired In Vivo Efficacy (e.g., Reduced Viral Load, Survival) PK->invivo Metabolism->invivo Bioavailability->invivo Toxicity Off-Target Toxicity Unforeseen toxicity in other organs Toxicity->invivo Immune Host Immune Response Drug may be cleared or cause adverse immune reactions Immune->invivo

Caption: Key challenges that can impede the translation of in vitro potency to in vivo efficacy.

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its concentration and persistence at the site of infection. A[16] compound that is potent in a petri dish is useless if it cannot be absorbed from the gut, is immediately metabolized by the liver, or cannot penetrate the target tissue.

  • Bioavailability: This refers to the fraction of an administered dose that reaches the systemic circulation. Poor solubility or extensive first-pass metabolism can lead to low bioavailability, meaning insufficient drug concentrations at the target site. *[1] Off-Target Toxicity: In vitro cytotoxicity assays on a single cell line may not reveal toxicity that occurs in specific organs (e.g., liver, kidney) or cell types within a whole organism. *[17] Host Immune Response: The immune system can impact both the virus and the drug. An effective antiviral may need to work in concert with the host immune response, while some compounds might even trigger adverse inflammatory reactions.

The indole scaffold remains a highly promising and "privileged" framework in the search for novel antiviral agents. A rigorous and logical progression from in vitro to in vivo testing is paramount for success. While in vitro assays provide essential data on potency and mechanism, they are merely the first step. The true potential of an indole-based antiviral can only be validated through well-designed in vivo studies that account for the complexities of a living system. Understanding and anticipating the challenges of the in vitro-in vivo gap—particularly pharmacokinetics, metabolism, and toxicity—is critical for medicinal chemists and virologists to successfully translate a potent molecule from the bench to the clinic.

References

  • A review on recent developments of indole-containing antiviral agents - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - Frontiers. (2025, January 15). Frontiers.[Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information.[Link]

  • A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex | Antimicrobial Agents and Chemotherapy. (n.d.). American Society for Microbiology.[Link]

  • Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling - PMC. (2024, August 15). National Center for Biotechnology Information.[Link]

  • Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • Construction of enterovirus G expressing reporter genes for antiviral drug screening assays - PMC. (2025, August 13). National Center for Biotechnology Information.[Link]

  • Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors | Journal of Medicinal Chemistry. (2023, June 30). American Chemical Society Publications.[Link]

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.). Sygnature Discovery.[Link]

  • In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study - PubMed. (2014, August 15). National Center for Biotechnology Information.[Link]

  • 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC. (2021, July 23). National Center for Biotechnology Information.[Link]

  • Reporter-expressing viruses for antiviral drug discovery research - Frontiers. (2025, December 17). Frontiers.[Link]

  • Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. (2016, November 28). PLOS ONE.[Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (n.d.). Journal of Experimental and Clinical Medicine.[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). MDPI.[Link]

  • Animal Models for COVID-19: Hamsters, Mouse, Ferret, Mink, Tree Shrew, and Non-human Primates - Frontiers. (2021, August 30). Frontiers.[Link]

  • Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines - PubMed. (2015, March 15). National Center for Biotechnology Information.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region | Journal of Medicinal Chemistry. (2019, October 24). American Chemical Society Publications.[Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry. (2014, May 24). American Chemical Society Publications.[Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery - ResearchGate. (2026, January 19). ResearchGate.[Link]

  • Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - MDPI. (2025, February 27). MDPI.[Link]

  • Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein - PMC. (2023, July 17). National Center for Biotechnology Information.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - ResearchGate. (n.d.). ResearchGate.[Link]

  • Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights - MDPI. (2024, August 1). MDPI.[Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - MDPI. (2023, September 13). MDPI.[Link]

  • In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study - ResearchGate. (2013, December 3). ResearchGate.[Link]

  • Indole Derivatives as Promising Anti‐Dengue Agents: A Review of Recent Advances | Request PDF - ResearchGate. (2025, November 11). ResearchGate.[Link]

  • In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants - KoreaMed Synapse. (n.d.). KoreaMed Synapse.[Link]

  • Identification of Filovirus Entry Inhibitors from Marine Fungus-Derived Indole Alkaloids. (2025, January 3). MDPI.[Link]

  • Ferret as a Model for Filovirus Pathogenesis and Countermeasure Evaluation | ILAR Journal. (2021, May 5). Oxford Academic.[Link]

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - MDPI. (2022, November 30). MDPI.[Link]

  • (PDF) Animal Models for COVID-19: Hamsters, Mouse, Ferret, Mink, Tree Shrew, and Non-human Primates - ResearchGate. (2021, August 31). ResearchGate.[Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices.[Link]

  • Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • View of A mini review of antiviral compounds against dengue virus | Community Acquired Infection. (2023, August 9). Community Acquired Infection.[Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC. (2025, January 16). National Center for Biotechnology Information.[Link]

Sources

Comparative

A Technical Guide to Assessing the Enzymatic Cross-Reactivity of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

For researchers and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, a compound of interest with potential inhibitory activity against isocitrate lyase (ICL), an enzyme crucial for the survival of various pathogens. By objectively comparing its performance with other known inhibitors and providing detailed experimental protocols, this guide serves as a practical resource for robust preclinical assessment.

Introduction: The Significance of Isocitrate Lyase as a Therapeutic Target

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate cycle, a metabolic pathway that is absent in mammals but essential for the survival of numerous pathogenic bacteria, fungi, and nematodes.[1][2] This pathway allows these organisms to utilize two-carbon compounds, such as fatty acids, for growth, particularly during infection when glucose may be scarce. The absence of ICL in humans makes it an attractive and specific target for the development of novel antimicrobial agents. The closely related natural product, Methyl 5-hydroxy-1H-indole-3-carboxylate, has been identified as an inhibitor of ICL, suggesting that Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate may exhibit similar activity.[3]

However, the journey from a promising inhibitor to a viable drug candidate is contingent on its selectivity. Cross-reactivity with host enzymes can lead to off-target effects and toxicity, undermining the therapeutic potential. This guide will delineate a systematic approach to characterizing the selectivity profile of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

Comparative Analysis of Isocitrate Lyase Inhibitors

To establish a benchmark for the performance of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, it is essential to compare its inhibitory activity against ICL with that of well-characterized inhibitors. The following table summarizes the reported inhibitory concentrations (IC50 or Ki) of known ICL inhibitors. While a specific IC50 for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate against ICL is not yet publicly available, the primary objective of this guide is to provide the framework to generate and compare such data.

InhibitorTarget EnzymeIC50 / KiReference
Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate Mycobacterium tuberculosis Isocitrate Lyase (tbICL)To be determined N/A
3-NitropropionateMycobacterium tuberculosis Isocitrate Lyase (tbICL)Ki = 50.7 µM[1]
ItaconatePseudomonas indigofera Isocitrate LyaseKi = 0.9 µM[4]
ItaconateMycobacterium tuberculosis Isocitrate Lyase 1 (ICL1)Ki = 120 µM[4]
ItaconateMycobacterium tuberculosis Isocitrate Lyase 2 (ICL2)Ki = 220 µM[4]
3-BromopyruvateMycobacterium tuberculosis Isocitrate Lyase (tbICL)IC50 = 63.6 ± 2.8 µM[5]
2-Vinyl-D-isocitrateHuman Isocitrate DehydrogenaseIC50 = 10 ± 1.3 µM[6]

Designing a Cross-Reactivity Screening Panel

A critical step in assessing selectivity is to test the compound against a panel of other enzymes, particularly those that are structurally related to the primary target or are known to be involved in common off-target effects. Based on literature and established safety screening panels, a recommended cross-reactivity panel for an ICL inhibitor would include:

  • Human Isocitrate Dehydrogenase (IDH1 and IDH2): These enzymes catalyze a similar reaction to ICL and are present in human cytoplasm and mitochondria.[7]

  • Human Succinate Dehydrogenase (SDH): As succinate is a product of the ICL reaction, interference with SDH, a key enzyme in the citric acid cycle and electron transport chain, should be evaluated.

  • A Broad Kinase Panel: Kinases are a large family of enzymes and are frequent off-target hits for small molecule inhibitors.[8][9] Companies like Reaction Biology offer comprehensive kinase screening panels.

  • Standard Safety Screening Panel: Services like the Eurofins SafetyScreen44 panel provide a baseline assessment against a range of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[10]

The following diagram illustrates the logical workflow for assessing the cross-reactivity of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion and Future Directions

This guide provides a robust and scientifically sound methodology for assessing the cross-reactivity of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. By establishing its inhibitory potency against the primary target, isocitrate lyase, and systematically evaluating its activity against a panel of relevant human enzymes, researchers can build a comprehensive selectivity profile. This data is crucial for making informed decisions in the drug discovery pipeline, mitigating the risk of off-target effects, and ultimately advancing safer and more effective therapeutic agents. The provided protocols offer a starting point for these investigations, and may be further optimized based on specific laboratory conditions and instrumentation.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (2024, April). Kinase Selectivity Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Lee, M. L., & Shaan, L. C. (2015). Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary. Molecules, 20(8), 14384–14415. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Chen, Z., et al. (2019). Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. Cancers, 11(7), 937. [Link]

  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Retrieved from [Link]

  • Li, Y., et al. (2019). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... [Figure]. In In Vitro Characterization of a Biaryl Amide Anti-virulence Compound Targeting Candida albicans Filamentation and Biofilm Formation. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). Complete kinase assay list. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of a Novel Inhibitor Structure of Mycobacterium tuberculosis Isocitrate Lyase. Molecules, 27(8), 2419. [Link]

  • Williams, S. J., et al. (2017). Mechanism-based inactivator of isocitrate lyases 1 and 2 from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 114(31), 8233–8238. [Link]

  • Mitić, N., et al. (2010). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisia. Food Technology and Biotechnology, 48(4), 505-511.
  • BioAssay Systems. (n.d.). QuantiChrom™ Isocitrate Dehydrogenase Assay Kit (DIDH-100). Retrieved from [Link]

  • Bame, J. R., & Erecinska, M. (2020). The antimicrobial activity of the macrophage metabolite itaconate is synergistic with acidity. bioRxiv. [Link]

  • Lee, M. L., & Shaan, L. C. (2025, August 7). Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non- M. tuberculosis : A Summary. ResearchGate. Retrieved from [Link]

  • Kwon, S., et al. (2021). Heterogeneous multimeric structure of isocitrate lyase in complex with succinate and itaconate provides novel insights into its inhibitory mechanism. PLoS ONE, 16(5), e0251067. [Link]

  • Kwon, S., et al. (2021). Heterogeneous multimeric structure of isocitrate lyase in complex with succinate and itaconate provides novel insights into its inhibitory mechanism. PLoS ONE, 16(5), e0251067. [Link]

  • Gutierrez-Merino, J., et al. (2016, May 31). Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. ResearchGate. Retrieved from [Link]

  • Renton, K. W., & Jeitner, T. M. (2023). Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Biochemistry, 62(7), 1239–1248. [Link]

  • McFadden, B. A., & Purohit, S. (1977). Itaconate, an isocitrate lyase-directed inhibitor in Pseudomonas indigofera. Journal of bacteriology, 131(1), 136–144. [Link]

  • BRENDA - The Comprehensive Enzyme Information System. (n.d.). Information on EC 4.1.3.1 - isocitrate lyase. Retrieved from [Link]

  • UniProt. (2014, April 16). icl - Isocitrate lyase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). Retrieved from [Link]

  • El-Sayed, W. M., et al. (2017). Targeting glycolysis by 3-bromopyruvate improves tamoxifen cytotoxicity of breast cancer cell lines. BMC cancer, 17(1), 1-11. [Link]

  • Assay Genie. (n.d.). Human IDH1 (Isocitrate Dehydrogenase 1, Soluble) ELISA Kit. Retrieved from [Link]

  • Ko, Y. H., & McFadden, B. A. (1990). Alkylation of isocitrate lyase from Escherichia coli by 3-bromopyruvate. Archives of biochemistry and biophysics, 278(2), 373–380. [Link]

  • Ganapathy-Kanniappan, S. (2017, September 19). Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting. ResearchGate. Retrieved from [Link]

  • Khanojia, G., et al. (2025, March 17). (PDF) Deciphering Molecular Insights into Isocitrate Lyase and their Inhibitors: A Detailed Display through Medicinal Chemistry Window. ResearchGate. Retrieved from [Link]

  • Kleber, H. P., & Aurich, H. (1974). [Inhibiton of isocitrate dehydrogenase and isocitrate lyase from Acinetobacter calcoaceticus by acids of the citrate and glyoxylate cycle]. Acta biologica et medica Germanica, 32(4), 313–323. [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-1,2-dimethyl-1h-indole-3-carboxylate. Retrieved from [Link]

  • Fassihi, A., et al. (2020). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical chemistry journal, 54(3), 253–261. [Link]

Sources

Validation

A Comparative Guide to Benchmarking the Purity of Synthesized Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is not merely a procedural step but the cornerstone of reliable and reproducible research. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is not merely a procedural step but the cornerstone of reliable and reproducible research. The purity of a pharmaceutical intermediate like Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, a key precursor in the synthesis of antiviral drugs such as Arbidol (Umifenovir), directly influences the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] Impurities introduced during synthesis can lead to unforeseen side effects, reduced therapeutic efficacy, and significant regulatory hurdles.[2][3]

This guide provides an in-depth comparison of analytical methodologies for establishing a comprehensive purity profile for Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, advocating for an orthogonal approach—employing multiple, distinct analytical techniques—to ensure a robust and self-validating assessment of chemical integrity.

Understanding the Landscape: Potential Impurities

Effective purity analysis begins with an understanding of what impurities might be present. The synthesis of this indole derivative, often achieved through variations of the Nenitzescu indole synthesis, involves the reaction of a benzoquinone with an enamine.[4][5] This process can introduce several classes of impurities:

  • Starting Materials & Intermediates: Unreacted precursors such as p-benzoquinone or ethyl N-methyl-β-aminocrotonate.[5]

  • By-products: Isomeric compounds, products of side-reactions, or polymerized materials.[6][7]

  • Degradation Products: The ester moiety is susceptible to hydrolysis, potentially forming the more polar 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid, especially if exposed to moisture or non-neutral pH.[8]

  • Residual Solvents: Solvents used during the reaction and purification (e.g., ethyl acetate, methanol, hexane) that are not fully removed.[9]

A multi-technique analytical strategy is therefore essential to detect and quantify this diverse range of potential contaminants.

Core Analytical Methodologies: A Comparative Analysis

No single technique can provide a complete picture of a compound's purity. The following sections detail the primary analytical methods, comparing their strengths and explaining their specific roles in building a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the cornerstone technique for purity assessment of moderately polar organic molecules like our target indole derivative.[9][10] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from closely related impurities. The choice of a C18 (octadecylsilyl) stationary phase is logical, as it effectively retains the analyte based on its hydrophobicity, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution gradient. Adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase protonates the phenolic hydroxyl group and any acidic impurities, leading to sharper, more symmetrical peaks.[11][12]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A typical gradient might run from 40% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.[11]

    • Detection: UV detection at 280 nm, the characteristic absorbance wavelength for the indole chromophore.[11][13]

    • Injection Volume: 10 µL.[11]

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (or a compatible solvent like methanol) to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[11]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[11] A DAD provides an extra layer of validation by assessing peak purity, ensuring a single peak is not composed of co-eluting species.[14]

Trustworthiness: This protocol becomes a self-validating system when the method is validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines, which involves assessing specificity, linearity, range, accuracy, and precision.[10]

Quantitative NMR (qNMR): The Standard for Absolute Purity

Expertise & Rationale: While HPLC provides excellent relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a distinct and powerful advantage: it is a primary analytical method capable of determining absolute purity without requiring a certified reference standard of the analyte itself.[15][16] This is invaluable for novel compounds. qNMR quantifies the molecule directly against a certified internal standard of known purity and weight. It is orthogonal to HPLC, meaning it relies on a different physical principle (nuclear magnetic resonance vs. partitioning), and can detect impurities that lack a UV chromophore (and are thus invisible to HPLC-UV), as well as residual solvents and water.[16][17]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized compound into a vial.

    • Accurately weigh and add a similar mass of a certified internal standard. The standard must be stable, non-reactive, have high purity, and possess sharp signals that do not overlap with the analyte's signals. Maleic anhydride or dimethyl sulfone are common choices.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Critical Parameter: Ensure complete spin-lattice relaxation for all relevant protons by using a long relaxation delay (D1), typically 5 times the longest T₁ value of the protons being integrated. A D1 of 30-60 seconds is often sufficient.

  • Data Analysis:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • The purity of the analyte (P_analyte) is calculated using the following equation[16]: P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the standard

      • analyte refers to the target compound and std refers to the internal standard.

Trustworthiness: The accuracy of qNMR is directly tied to the precision of the weighings and the certified purity of the internal standard, creating a traceable and highly reliable purity assessment.[16]

Mass Spectrometry (MS): The Key to Impurity Identification

Expertise & Rationale: When HPLC analysis reveals impurity peaks, their quantification is only half the story. Identifying their structure is critical for understanding the synthesis and ensuring safety. Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is the definitive technique for this purpose.[9][14] LC-MS allows for the determination of the molecular weight of impurities as they elute from the HPLC column.[18] For volatile impurities and residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[9][19] High-Resolution Mass Spectrometry (HRMS) can further provide the elemental composition of an impurity, drastically narrowing down potential structures.[20]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer).

  • Procedure:

    • Run the HPLC method as described previously.

    • Divert the eluent from the column into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI).

    • Acquire mass spectra across the entire chromatogram.

  • Data Analysis:

    • Correlate the impurity peaks in the UV chromatogram with their corresponding mass spectra.

    • The molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) provides the molecular weight of the impurity.

    • For further structural elucidation, tandem MS (MS/MS) can be performed to fragment the impurity ion and analyze its fragmentation pattern, providing clues about its substructures.[13][20]

Workflow & Comparative Summary

The most robust purity assessment follows a logical workflow, leveraging each technique for its primary strength. A preliminary check by Thin-Layer Chromatography (TLC) can rapidly assess purity and guide purification efforts, followed by quantitative analysis via HPLC and qNMR, and finally impurity identification using mass spectrometry.

Purity_Workflow cluster_start cluster_analysis cluster_end Start Synthesized Methyl 5-hydroxy-1,2-dimethyl- 1H-indole-3-carboxylate TLC Preliminary Purity Check (TLC) Start->TLC Quick Screen HPLC Quantitative Purity (% Area) & Impurity Detection (HPLC-UV/DAD) Start->HPLC Primary Quantitative qNMR Absolute Purity Assay & Solvent/Water Content (qNMR) Start->qNMR Orthogonal Quantitative GCMS Residual Solvent Analysis (GC-MS) Start->GCMS Volatiles End Comprehensive Purity Profile (Identity, Purity, Impurity Profile) TLC->End LCMS Impurity Identification (LC-MS/MS) HPLC->LCMS Identify Peaks HPLC->End qNMR->End LCMS->End GCMS->End

Caption: A logical workflow for comprehensive purity assessment.

Summary of Analytical Techniques
TechniquePrimary PurposeStrengthsLimitations
HPLC-UV/DAD Quantitative purity (relative), impurity detectionHigh resolution, sensitive, reproducible, well-established[10]Requires a chromophore, relative quantification, may not detect co-eluting peaks
qNMR Absolute purity determinationPrimary method, no analyte-specific standard needed, quantifies non-UV active species and solvents[16]Lower sensitivity than HPLC, requires careful standard selection and long acquisition times
LC-MS/MS Impurity structural elucidationProvides molecular weight and structural fragments of unknown impurities, highly specific[9]Primarily qualitative/semi-quantitative, complex data interpretation
GC-MS Volatile impurity & residual solvent analysis"Gold standard" for volatile analysis, high sensitivity[9][18]Not suitable for non-volatile or thermally labile compounds
TLC Rapid qualitative purity check, reaction monitoringFast, inexpensive, simple, guides column chromatography[8][21]Low resolution, not quantitative, less sensitive than HPLC[20]

Conclusion

Benchmarking the purity of a critical pharmaceutical intermediate such as Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate demands a rigorous, multi-faceted analytical strategy. Relying on a single method, such as HPLC, provides an incomplete and potentially misleading picture. By integrating the quantitative power of HPLC, the absolute accuracy of qNMR, and the definitive structural insights from mass spectrometry, researchers can establish a comprehensive and trustworthy purity profile. This orthogonal approach is not just good scientific practice; it is a mandatory requirement for ensuring the quality, safety, and regulatory compliance of materials destined for drug development.[22]

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Benchchem.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • qNMR for Purity Determination in Pharmaceuticals. RSSL.
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
  • PCI-MS/MS of impurity eluting at RT=3.70 min (a) and RT=5.06 min (b). Thermo Fisher Scientific.
  • Pharmaceutical Intermediate Quality Standards Guide.
  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc.
  • Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • TLC–UV analysis of indole compounds and other nitrogen-containing bases in the fruiting bodies of Lactarius deterrimus. AKJournals.
  • API Intermediates Production Purity. Arborpharmchem.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem.
  • IMPURITY PROFILING OF PHARMACEUTICALS.
  • impurity-profiling-and-characterization-for-generic-project. ResolveMass Laboratories Inc.
  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC.
  • Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis. Benchchem.
  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Pharmaffiliates.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • Process of preparing purified aqueous indole solution. Google Patents.
  • Common impurities in methyl indole-3-carboxylate and their removal. Benchchem.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.
  • Characterization of indoles by thin-layer chromatography and in situ fluorometry. Sci-Hub.
  • How to determine the purity of newly synthesized organic compound?. ResearchGate.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
  • High Purity APIs for Pharmaceutical Industry. Helen Frankenthaler Foundation.
  • Indole derivatives. Sigma-Aldrich - MilliporeSigma.
  • What do common indole impurities look like?. ResearchGate.
  • Identification and synthesis of impurities formed during sertindole preparation. PMC - NIH.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.
  • Understanding Indole's Chemical Properties and Synthesis.
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science - Oxford Academic.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate.
  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Identification and synthesis of impurities formed during sertindole preparation.
  • on some peculiarities of ethyl 5-hydroxy-1,2-dimethyl-1h-3-indolecarboxylate synthesis.
  • Indoles and derivatives. Fisher Scientific.
  • Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Indole Derivatives in Cancer Cell Lines

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2][3] In oncology research, indole derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2][3] In oncology research, indole derivatives have emerged as a promising class of compounds due to their potent cytotoxic effects against a wide range of cancer cell lines.[4][5][6] This guide provides a comparative analysis of the cytotoxicity of different indole derivatives, delving into their mechanisms of action and the experimental protocols used for their evaluation. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this versatile class of molecules.

The Landscape of Indole Derivatives as Anticancer Agents

Indole derivatives exert their cytotoxic effects through a variety of mechanisms, often displaying pleiotropic activity by modulating multiple cellular signaling pathways.[1][2] This multifaceted approach is a key reason for their therapeutic potential, as it can help to overcome the drug resistance often associated with conventional chemotherapies.[1][2]

Key mechanisms of action for cytotoxic indole derivatives include:

  • Induction of Apoptosis: Many indole compounds are potent inducers of programmed cell death, or apoptosis.[1][7] This is often achieved by modulating the expression of key apoptosis-related proteins, such as the Bcl-2 family (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating caspases.[1][7][8]

  • Cell Cycle Arrest: Indole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G1 or G2/M phases.[4][5][9] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[9][10] For example, Indole-3-carbinol (I3C) has been shown to induce a G1 cell cycle arrest in human breast cancer cells by selectively inhibiting the expression of cyclin-dependent kinase 6 (CDK6).[9]

  • Inhibition of Tubulin Polymerization: Some indole derivatives, similar to the well-known vinca alkaloids, can interfere with the formation of microtubules, which are essential for cell division.[4][11] This disruption of the mitotic spindle leads to cell cycle arrest and subsequent apoptosis.[11]

  • Modulation of Signaling Pathways: Indole compounds can influence a variety of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[1][5][8][12]

  • Induction of Oxidative Stress: Certain indole derivatives can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[13][14][15][16][17]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[4] A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of several indole derivatives against various human cancer cell lines, highlighting the diversity of their potency and selectivity.

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Indazole derivative 6o K562 (Leukemia)5.15HEK-293 (Kidney)33.2[4]
7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol Colon AdenocarcinomaHigh PotencyMRC-5 (Fibroblast)No effect[4]
Flavopereirine HT29 (Colon)9.58[7]
HCT116 (Colon)8.15[7]
DLD1 (Colon)10.76[7]
3,5-Diprenyl indole MIA PaCa-2 (Pancreatic)9.5 ± 2.2WI-38 (Lung Fibroblast)Safe[7]
1,3,4,9-tetrahydropyrano[3,4-b]indole (Compound 19) MDA-MB-231 (Breast)2.29[11]
Pyrazolo[1,5-a]pyrimidine (Compound 9c) HCT-116 (Colon)0.31[18]
Pyrazolo[1,5-a]pyrimidine (Compound 11a) HCT-116 (Colon)0.34[18]
Indole-chalcone derivative (Compound 4) Various (6 lines)0.006 - 0.035[11]

Note: "High Potency" indicates significant cytotoxic effect, though a specific IC50 value was not provided in the source.

This data illustrates that the cytotoxic efficacy of indole derivatives can vary significantly based on their specific chemical structure and the cancer cell line being targeted. Notably, some derivatives exhibit a favorable selectivity profile, being more toxic to cancer cells than to normal cell lines, which is a crucial characteristic for potential therapeutic agents.[4]

Experimental Protocols for Assessing Cytotoxicity

The evaluation of the cytotoxic effects of indole derivatives relies on robust and reproducible in vitro assays. The two most common methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][19] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[20]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium.[4]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the indole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[21]

    • Add 10-20 µL of the MTT solution to each well.[20][22]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20][22]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or a specialized detergent reagent) to each well to dissolve the formazan crystals.[20][21]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[21]

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[4]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with Indole Derivatives incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_sol Add Solubilization Solution incubate3->add_sol shake Shake to Dissolve Formazan add_sol->shake read Read Absorbance (570nm) shake->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot end Determine IC50 plot->end

Caption: General workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is another widely used colorimetric method for determining cytotoxicity.[23][24][25] It is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[23][26] The amount of bound dye is directly proportional to the total cellular protein mass, which reflects the cell number.[23][27]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation:

    • After the treatment period, gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[23][27]

    • Incubate the plate at 4°C for at least 1 hour.[23][25]

  • Staining:

    • Remove the TCA solution and wash the wells five times with slow-running tap water or 1% acetic acid.[23][25]

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[23]

    • Incubate at room temperature for 30 minutes.[23][27]

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[23][26]

    • Allow the plates to air-dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[23][25]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 510-540 nm using a microplate reader.[23][27]

  • Data Analysis:

    • Follow the same data analysis procedure as for the MTT assay to determine the IC50 value.

Mechanistic Insights: A Deeper Dive into Apoptosis Induction

As previously mentioned, a primary mechanism by which indole derivatives exert their cytotoxic effects is through the induction of apoptosis. This complex process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Many indole compounds have been shown to engage the intrinsic pathway.

Apoptosis_Pathway Indole Indole Derivative Bax Bax (Pro-apoptotic) Indole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Loss Bax->Mito Promotes Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified signaling pathway of indole-induced intrinsic apoptosis.

This diagram illustrates how certain indole derivatives can shift the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to a loss of mitochondrial membrane potential and the release of cytochrome c.[1][7][8] This, in turn, activates a cascade of caspases, ultimately culminating in apoptosis.[8][13]

Conclusion and Future Directions

The diverse chemical space of indole derivatives offers a rich source for the discovery of novel anticancer agents. The studies highlighted in this guide demonstrate their potent cytotoxic effects across a range of cancer cell lines, operating through various well-defined mechanisms of action. The provided experimental protocols for MTT and SRB assays offer standardized methods for researchers to evaluate the cytotoxic potential of their own indole-based compounds.

Future research should continue to focus on synthesizing novel indole derivatives with improved potency and selectivity. Furthermore, a deeper understanding of their complex mechanisms of action, including their effects on various signaling pathways and the tumor microenvironment, will be crucial for their successful translation into clinical applications. Combination therapies, where indole derivatives are used alongside conventional chemotherapeutic agents, also represent a promising avenue to enhance efficacy and overcome drug resistance.[1][2]

References

  • Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Recent patents on anti-cancer drug discovery, 5(2), 145–153. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ahmad, A., Biersack, B., Li, Y., Kong, D., Bao, B., Schobert, R., Padhye, S. B., & Sarkar, F. H. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652–666. Retrieved from [Link]

  • Devi, T. R., & Singh, J. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1668–1683. Retrieved from [Link]

  • Al-Ostath, O. A., Ahmed, E. Y., & El-Agrody, A. M. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Tischlerova, V., Szinai, I., Kello, M., Mojzis, J., & Mirossay, L. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. International Journal of Molecular Sciences, 25(10), 5488. Retrieved from [Link]

  • Kim, K. T., Kim, J., Park, Y. M., Kim, J. K., & Kim, Y. S. (2010). UVB-Activated Indole-3-Acetic Acid Induces Apoptosis of PC-3 Prostate Cancer Cells. Anticancer Research, 30(11), 4551–4556. Retrieved from [Link]

  • Devi, T. R., & Singh, J. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health, 4(2), 123-145. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Devi, T. R., & Singh, J. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science Publishers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Retrieved from [Link]

  • Shoemaker, R. H. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 13, 102693. Retrieved from [Link]

  • Hawash, M. M., Kahraman, D. C., & El-Damasy, A. K. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4683. Retrieved from [Link]

  • Cover, C. M., Hsieh, S. J., Tran, S. H., Hallden, G., Kim, G. S., Bjeldanes, L. F., & Firestone, G. L. (1998). Indole-3-carbinol Inhibits the Expression of Cyclin-dependent Kinase-6 and Induces a G1 Cell Cycle Arrest of Human Breast Cancer. Journal of Biological Chemistry, 273(7), 3838–3847. Retrieved from [Link]

  • El-Sayed, N., El-Tanbouly, E., & El-Hawash, Y. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Heliyon, 11(1), e23458. Retrieved from [Link]

  • Mohammadi, S., Seyed-Foroutan, K., Asadi, M. H., & Ghaedi, K. (2017). Indole-3-carbinol induces G1 cell cycle arrest and apoptosis through aryl hydrocarbon receptor in THP-1 monocytic cell line. Journal of Receptors and Signal Transduction, 37(5), 506–514. Retrieved from [Link]

  • Acar, Ç., Güzel, E., & Acar, N. (2023). Novel indole retinoid derivative induces apoptosis and cell cycle arrest and modulates AKT and ERK signaling in HL-60 cells. Fundamental & Clinical Pharmacology, 37(3), 557–565. Retrieved from [Link]

  • Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. Biochemical Pharmacology, 61(2), 129–136. Retrieved from [Link]

  • Kamel, G. M., Fathalla, O. A., El-Sayed, M. A. A., & El-messery, S. M. (2018). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Letters in Drug Design & Discovery, 15(1), 1–10. Retrieved from [Link]

  • Szaefer, H., Cichocki, M., & Baer-Dubowska, W. (2022). The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles. Scientific Reports, 12(1), 4945. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Retrieved from [Link]

  • Ayi, T. C., Lu, X., & Liu, J. (2006). Conjugated indole-imidazole derivatives displaying cytotoxicity against multidrug resistant cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 16(19), 5099–5102. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Retrieved from [Link]

  • Lin, H. I., Liao, J. Y., & Li, C. H. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2642. Retrieved from [Link]

  • Li, Y., Wang, Y., & Li, H. (2025). The Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyopathy. Cardiovascular Toxicology, 25(1), 1–13. Retrieved from [Link]

  • Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Biology, 1(3), 362–372. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate proper disposal procedures

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate: Comprehensive Operational Handling and Disposal Guide As a cornerstone intermediate in the synthesis of broad-spectrum antivirals like Umifenovir (Arbidol), Methyl 5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate: Comprehensive Operational Handling and Disposal Guide

As a cornerstone intermediate in the synthesis of broad-spectrum antivirals like Umifenovir (Arbidol), Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 73975-59-4) is a highly valued compound in drug development. However, its biological activity necessitates rigorous, scientifically grounded safety protocols. This guide provides drug development professionals with a self-validating operational and disposal framework, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Mechanistic Grounding & Hazard Causality

To handle chemicals safely, one must understand why they are hazardous. The structural motifs of this indole derivative dictate its occupational risks:

  • Skin and Eye Irritation (H315/H319): The compound features a reactive phenolic hydroxyl group and an ester functionality. These moieties can interact with and disrupt the lipid bilayers of cellular membranes, causing localized inflammation and severe eye irritation upon contact .

  • Systemic Toxicity & CNS Effects (H302/H312/H332/H336): The lipophilic nature of the 1,2-dimethyl-indole core facilitates rapid percutaneous absorption and transport across the blood-brain barrier. Inhalation of its dust or vapors can lead to central nervous system (CNS) depression, manifesting as drowsiness or dizziness (STOT SE 3) .

Quantitative Data: Chemical Profile & PPE Specifications

The following tables summarize the critical quantitative data required for risk assessment and engineering control implementation.

Table 1: Chemical & Hazard Profile

Parameter Specification
Chemical Name Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
CAS Number 73975-59-4
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Hazard Classes (GHS) Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

| Waste Classification | Non-Halogenated Organic Solid |

Table 2: PPE & Engineering Controls

Control Type Specification Causality / Rationale
Gloves Nitrile (≥ 0.11 mm thickness) Prevents percutaneous absorption of the lipophilic indole structure.
Eye Protection ANSI Z87.1 Safety Goggles Protects against severe eye irritation (H319) from aerosolized micro-dust.
Respirator N95 or P100 Particulate Mask Required if handling outside a hood to prevent inhalation toxicity (H332).

| Ventilation | Chemical Fume Hood (≥ 100 fpm) | Mitigates exposure to airborne particulates that cause CNS depression (H336). |

Standard Operating Procedure (SOP): Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's conditions are fully met.

  • Engineering Controls Setup: Verify that the chemical fume hood is operating at a minimum face velocity of 100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizers, to prevent exothermic degradation.

  • Static Mitigation: Because the compound is a fine powder, use an anti-static weighing boat and an ionizing bar. This prevents the electrostatic dispersion and aerosolization of hazardous dust.

  • Transfer Protocol: Use a grounded stainless-steel spatula. Transfer the exact required mass directly into the reaction vessel within the hood to minimize environmental exposure.

  • Decontamination: Wipe down the balance and surrounding surfaces with a 70% isopropanol solution. Because the compound is an organic ester and poorly soluble in water, an organic solvent is required to break down residual traces effectively .

Proper Disposal Procedures: A Self-Validating Protocol

Because this compound contains exclusively Carbon, Hydrogen, Nitrogen, and Oxygen (C12H13NO3), it must be strictly segregated from halogenated waste streams. Mixing non-halogenated indoles with halogens (like DCM or Chloroform) can generate highly toxic dioxins during incineration and exponentially increases disposal costs .

  • Step 1: Waste Segregation (Critical): Classify and isolate all unreacted compound, contaminated filter papers, and PPE as Non-Halogenated Organic Solid Waste .

  • Step 2: Primary Containment: Transfer all solid waste into a High-Density Polyethylene (HDPE) wide-mouth container. HDPE is chemically inert and resistant to trace organic solvents that may be present on contaminated labware.

  • Step 3: GHS Labeling: Affix a hazardous waste label immediately upon waste generation. The label must explicitly state: "Hazardous Waste: Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate", list the CAS number (73975-59-4), and display the GHS07 (Exclamation Mark) pictogram.

  • Step 4: Secondary Containment & Accumulation: Place the sealed primary container in a secondary containment tray within a designated, well-ventilated Hazardous Waste Accumulation Area.

  • Step 5: Final Disposal: Coordinate with a licensed environmental services contractor for high-temperature incineration (>1000°C). Thermal destruction breaks down the indole core into harmless CO2, H2O, and NOx gases. Never dispose of this compound down the drain or in municipal trash.

Spill Response & Decontamination Plan

  • Evacuation & Isolation: If a spill occurs outside the fume hood, immediately isolate the area to prevent tracking.

  • Containment: For solid spills, do not dry sweep . Dry sweeping aerosolizes the H332/H336 hazardous dust, creating an immediate inhalation hazard.

  • Cleanup: Use a HEPA-filtered vacuum dedicated to chemical spills. Alternatively, gently cover the powder with damp absorbent pads (moistened with isopropanol) to suppress dust before scooping it into a waste container.

  • Disposal of Spill Debris: Place all cleanup materials into the non-halogenated organic waste container and explicitly label it as "Spill Debris."

Operational Workflow Visualization

Workflow Start 1. Setup & PPE (Fume Hood >100 fpm) Handling 2. Weighing & Transfer (Anti-Static Tools) Start->Handling Reaction 3. Synthesis Workflow (Arbidol Intermediate) Handling->Reaction Spill Spill Event? Reaction->Spill SpillResponse Spill Cleanup (HEPA Vac / Wet Wipe) Spill->SpillResponse Yes Segregation 4. Waste Segregation (Non-Halogenated) Spill->Segregation No SpillResponse->Segregation Labeling 5. GHS Labeling (CAS: 73975-59-4) Segregation->Labeling Storage 6. Secondary Containment (Ventilated Area) Labeling->Storage Disposal 7. Final Disposal (High-Temp Incineration) Storage->Disposal

Operational handling, spill response, and disposal workflow for CAS 73975-59-4.

References

  • NextSDS. "methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate — Chemical Substance Information." NextSDS Database.[Link]

Handling

A Researcher's Guide to the Safe Handling of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 73975-59-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS No. 73975-59-4). As a specialized indole derivative likely utilized in targeted research and drug development, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and environmental integrity. This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks

Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is classified with several hazards that necessitate careful handling.[1] The primary risks are associated with acute toxicity, irritation, and potential target organ effects. A summary of its hazard classifications is presented below.

Table 1: Hazard Profile of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox.H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationSkin Irrit.H315: Causes skin irritation.[1][2]
Eye IrritationEye Irrit. 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H336: May cause drowsiness or dizziness.[1]

Expert Insight: The hazard profile indicates that exposure through multiple routes—ingestion, skin contact, and inhalation—is a significant concern. The indole scaffold, common in biologically active molecules, can interact with physiological systems in unintended ways. The assigned hazard codes underscore the importance of establishing a stringent containment strategy during all phases of handling.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is required to mitigate the risks identified. The selection of appropriate PPE is not merely a regulatory formality but a critical, science-based decision to prevent chemical exposure.[4][5]

Primary PPE Ensemble for Routine Operations

The following PPE is mandatory for all procedures involving Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, including weighing, solution preparation, and transfers.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times to protect against splashes and fine particulates. Standard safety glasses are insufficient.[6][7][8]

    • Face Shield: A face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as transferring large volumes or working with heated solutions.[8][9]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing.[9][10]

    • Chemical-Resistant Apron: For tasks involving significant quantities of liquids, a chemical-resistant apron should be worn over the lab coat.[5]

    • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.[10]

  • Hand Protection:

    • Nitrile Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound.[6] They provide good resistance to a range of chemicals for short-duration tasks.[10]

    • Glove Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before use. They should be removed and replaced immediately if contamination is suspected.[5][11] When removing gloves, use a technique that avoids touching the outer surface with bare skin.[11]

  • Respiratory Protection:

    • Engineering Controls: All work with the solid form of this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13]

    • Respirator: If engineering controls are not available or are insufficient to control exposure to dust or aerosols, a properly fitted NIOSH-approved respirator (e.g., an N95 for particulates or an air-purifying respirator with appropriate cartridges for vapors) must be used.[6][7][10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE start Start: Identify Task weighing Weighing Solid Compound start->weighing dissolving Preparing Solutions start->dissolving reaction Running Reaction / Transfer start->reaction spill Spill or Emergency start->spill fume_hood Work in Fume Hood weighing->fume_hood respirator Add Respirator (N95/P100) weighing->respirator If dust is likely dissolving->fume_hood reaction->fume_hood face_shield Add Face Shield reaction->face_shield If splash risk chem_suit Full Chemical Suit & SCBA spill->chem_suit base_ppe Standard Lab Attire (Lab Coat, Goggles, Nitrile Gloves) fume_hood->base_ppe face_shield->base_ppe respirator->base_ppe

Caption: PPE selection workflow based on the laboratory task.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing: Conduct all weighing of the solid compound on a disposable weigh boat within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[3]

  • Transfer: Use a spatula or other appropriate tool for solid transfers. For solutions, use a pipette or a funnel. Avoid pouring directly from large containers to small ones.

  • Housekeeping: Clean any residual powder or droplets from the work surface immediately using a damp cloth (if compatible with the solvent) and dispose of the cleaning materials as hazardous waste.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[11][14][15] Keep it segregated from incompatible materials such as strong oxidizing agents.[12] The storage area should be accessible only to authorized personnel.[3]

Waste Disposal Workflow

The disposal of Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate and materials contaminated with it must be treated as hazardous waste.[3][16] Never dispose of this chemical down the drain or in general trash.[9][12]

  • Waste Segregation: Designate a specific, sealed, and clearly labeled container for all waste generated from this compound.[9] Do not mix this waste with other chemical streams to prevent unknown reactions.[3][9]

  • Container Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate".[9][16]

  • Container Management: Ensure the waste container is made of a compatible material and is kept securely closed at all times, except when adding waste.[6][9][16]

  • Contaminated Materials: All disposable items that come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in the designated hazardous waste container.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][12]

The following diagram illustrates the required waste management workflow.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal start Experiment Complete solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, rinsates) start->liquid_waste container Designated & Labeled Hazardous Waste Container solid_waste->container liquid_waste->container seal Keep Container Securely Sealed container->seal storage Store in Satellite Accumulation Area seal->storage ehs_pickup Schedule Pickup with EHS or Licensed Contractor storage->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Waste disposal workflow for indole-based compounds.

Emergency Procedures: Spill and Exposure Response

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection before attempting to clean the spill.[9][14]

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[9][13]

  • Collect: Carefully scoop the absorbed material into the designated hazardous waste container.[9]

  • Clean: Decontaminate the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[9]

First Aid for Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[3][15] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][15] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[15] If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[3]

References

  • methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate — Chemical Substance Information. (n.d.). Google.
  • Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals - Benchchem. (n.d.). BenchChem.
  • Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide - Benchchem. (n.d.). BenchChem.
  • Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide - Benchchem. (n.d.). BenchChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16). Sigma-Aldrich.
  • INDOLE (EHRLICH'S) - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical. (2025, October 6). Cayman Chemical.
  • INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemicals India. (n.d.). CDH Fine Chemicals India.
  • Kovac's Indole Reagent, Safety Data Sheet, English - Neogen. (2024, May 17). Neogen.
  • KOVAC'S INDOLE REAGENT - Loba Chemie. (n.d.). Loba Chemie.
  • 2 - Safety Data Sheet. (2024, December 19). Fluorochem Ltd.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Purdue University.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). SAMS Solutions.
  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2). Hazchem Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista.
  • Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10). Real Safety.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.